5-Carboxy-2-methylpyridine 1-oxide
Description
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUWMQONYMUDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705434 | |
| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30478-91-2 | |
| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Carboxy-2-methylpyridine 1-oxide from 2,5-Lutidine
Abstract
This technical guide provides a comprehensive, chemically-grounded walkthrough for the synthesis of 5-Carboxy-2-methylpyridine 1-oxide, a valuable heterocyclic building block in pharmaceutical and materials science. Starting from the readily available precursor 2,5-lutidine (2,5-dimethylpyridine), this document details a robust, two-step synthetic sequence involving N-oxidation followed by selective side-chain oxidation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into reaction control, purification, and characterization. Detailed experimental protocols, data tables, and process diagrams are included to ensure reproducibility and aid researchers, chemists, and drug development professionals in the successful execution of this synthesis.
Introduction and Strategic Overview
This compound is a pyridine derivative featuring both an N-oxide and a carboxylic acid functionality. These groups impart unique electronic and steric properties, making it a versatile intermediate. The N-oxide group can act as a directing group, a ligand for metal catalysis, or a precursor for further functionalization.[1][2] The carboxylic acid allows for amide bond formation, esterification, and other classical transformations.
The synthesis from 2,5-lutidine is a logical and efficient pathway, proceeding in two distinct and sequential oxidative stages:
-
N-Oxidation: The pyridine nitrogen of 2,5-lutidine is selectively oxidized to form 2,5-lutidine 1-oxide. This initial step is crucial as it electronically modifies the pyridine ring.
-
Side-Chain Oxidation: The methyl group at the 5-position of the N-oxide intermediate is oxidized to a carboxylic acid. The presence of the N-oxide moiety facilitates the selective oxidation of the 5-methyl group over the 2-methyl group.
This guide will dissect each stage, providing both the practical "how" and the fundamental "why" for each experimental decision.
Synthetic Workflow Diagram
The overall synthetic transformation can be visualized as a two-step process.
Caption: Overall workflow for the two-step synthesis.
Part A: N-Oxidation of 2,5-Lutidine
The initial step involves the conversion of the tertiary amine of the pyridine ring into an N-oxide. This transformation is fundamental as it increases the electron density at the 2- and 4-positions, while the oxygen atom itself can act as a nucleophile.[3]
Mechanistic Rationale and Reagent Selection
The oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids or hydrogen peroxide.[4] While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective, a more cost-effective and scalable method often employs 30-50% hydrogen peroxide in glacial acetic acid.[5]
The mechanism involves the protonation of the pyridine nitrogen by acetic acid, followed by nucleophilic attack of hydrogen peroxide to form an intermediate, which then eliminates water to yield the N-oxide. The use of acetic acid as a solvent and catalyst is common in these procedures.[5]
Detailed Experimental Protocol: Synthesis of 2,5-Lutidine 1-Oxide
Materials & Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
2,5-Lutidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% w/w)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 2,5-lutidine (e.g., 21.4 g, 0.2 mol) and glacial acetic acid (80 mL). Stir the mixture to ensure homogeneity.
-
Oxidant Addition: While stirring, carefully add 35% hydrogen peroxide (e.g., 21.4 mL, 0.22 mol) dropwise to the solution. The addition should be controlled to maintain the reaction temperature below 80°C.
-
Reaction: After the addition is complete, heat the mixture to 85-90°C and maintain this temperature for approximately 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in DCM).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur. Continue addition until the pH is ~8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-lutidine 1-oxide as an oil or low-melting solid. The product can be used in the next step without further purification if TLC shows high purity.
Part B: Selective Oxidation of the 5-Methyl Group
This second stage is the critical transformation to install the carboxylic acid functionality. The choice of oxidant and reaction conditions is paramount to selectively oxidize the methyl group at the 5-position while leaving the 2-methyl group intact.
Mechanistic Rationale and Reagent Selection
Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[6][7] The reaction is particularly effective for "benzylic" positions, which are carbons directly attached to an aromatic system.[8][9]
Causality of Selectivity: The N-oxide group is electron-withdrawing, which deactivates the adjacent 2- and 6-positions towards certain types of reactions. However, the resonance structures of the pyridine N-oxide place a partial negative charge on the oxygen and a partial positive charge on the carbons at positions 2 and 4. This electronic arrangement influences the reactivity of the attached methyl groups. The 5-position is less electronically deactivated than the 2-position, making the C-H bonds of the 5-methyl group more susceptible to radical abstraction by the permanganate, which is believed to be the initial step of the oxidation mechanism.[7] The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-C bonds of any alkyl chain longer than a methyl group and oxidizing the benzylic carbon all the way to a carboxylic acid.[6]
Detailed Experimental Protocol: Synthesis of this compound
Materials & Equipment:
-
Large round-bottom flask with mechanical stirrer and reflux condenser
-
Heating mantle
-
2,5-Lutidine 1-oxide (from Part A)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Filter funnel (Büchner) and filter paper
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, dissolve the crude 2,5-lutidine 1-oxide (e.g., ~0.2 mol) in 500 mL of water. Add sodium hydroxide (e.g., 8.0 g, 0.2 mol) and stir until dissolved.
-
Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (e.g., 63.2 g, 0.4 mol) in small portions. The reaction is exothermic; control the addition rate to maintain the temperature below 95°C.
-
Reaction: After all the KMnO₄ has been added, heat the mixture to reflux (approx. 100°C) for 4-6 hours. The deep purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring, slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 3-4.
-
Isolation: The target product, this compound, will precipitate as a white or off-white solid. Allow the suspension to stand in the cold for at least 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight. Recrystallization from water or an ethanol/water mixture can be performed for higher purity if needed.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 245-250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.4 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H), ~1710 (C=O), ~1250 (N-O) |
Safety and Troubleshooting
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle potassium permanganate with care as it is a strong oxidizer. The neutralization and acidification steps should be performed slowly and in a well-ventilated fume hood due to gas evolution and the corrosive nature of the acids/bases.
-
Troubleshooting:
-
Low Yield in Step 1: Incomplete reaction. Ensure sufficient reaction time and temperature. Check the quality of the hydrogen peroxide.
-
Low Yield in Step 2: Incomplete oxidation (residual purple color) or over-oxidation (degradation of the pyridine ring). Ensure sufficient KMnO₄ is added and control the temperature. During acidification, if the product does not precipitate, the solution may not be acidic enough, or the concentration may be too low.
-
References
-
Oxidation of Organic Molecules by KMnO₄. (2023). Chemistry LibreTexts. [Link]
-
Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. (2021). Purdue University Graduate School. [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
- US Patent 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
- US Patent 2,109,954 A. (1938). Oxidation of alkyl pyridines and alkyl quinolines.
-
Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). jOeCHEM. [Link]
-
Grolik, J. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Significance of 5-Carboxy-2-methylpyridine 1-oxide in Research and Development
An In-Depth Technical Guide to the Solubility of 5-Carboxy-2-methylpyridine 1-oxide
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine N-oxide, its unique electronic and structural properties make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The N-oxide group can modulate the reactivity of the pyridine ring and improve properties like solubility, while the carboxylic acid moiety provides a handle for further chemical modifications and influences the compound's physicochemical profile.[1]
Understanding the solubility of this compound in common organic solvents is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening.[2][3] Poor solubility can lead to challenges in handling, unreliable results in assays, and poor bioavailability in drug candidates.[2][3][4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its determination, and a framework for interpreting the resulting data.
Theoretical Principles: Predicting Solubility from Molecular Structure
The solubility of this compound is governed by the interplay of its three primary structural features: the pyridine N-oxide core, the carboxylic acid group, and the methyl-substituted aromatic ring. The principle of "like dissolves like" provides a foundational basis for prediction.[5][6]
-
Pyridine N-oxide Moiety : The N-oxide bond (N⁺-O⁻) is highly polar, making this part of the molecule hydrophilic. Pyridine N-oxide itself is a hygroscopic solid with high solubility in water and other polar solvents.[1][7][8] The oxygen atom is a strong hydrogen bond acceptor.
-
Carboxylic Acid Group (-COOH) : This functional group is also highly polar and can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the C=O).[9] This contributes significantly to solubility in polar protic solvents like water and alcohols.[10][11] Furthermore, as an acid, its solubility in aqueous media is highly pH-dependent; it will react with bases to form highly soluble carboxylate salts.[9][12]
-
Aromatic Ring and Methyl Group : The pyridine ring and the methyl group form the non-polar, lipophilic portion of the molecule. This feature promotes solubility in less-polar organic solvents through van der Waals interactions.[5] The aromatic ring of benzoic acid, a related structure, renders it nearly insoluble in cold water.[5]
Overall Prediction : The presence of two strong polar, hydrogen-bonding groups (N-oxide and carboxylic acid) suggests that this compound will exhibit its highest solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility is expected to be lower in solvents of intermediate polarity (e.g., acetone, ethyl acetate) and poor in non-polar solvents (e.g., hexane, toluene).
Caption: Key molecular features governing the solubility of this compound.
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain reliable and reproducible data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is widely regarded as the "gold standard" for this purpose.[13][14] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.
Protocol: A Self-Validating System
This protocol is designed to ensure that true equilibrium is reached and accurately measured.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
2. Step-by-Step Methodology:
-
Step 1: Preparation of Vials
-
Add an excess amount of solid this compound to several vials for each solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A common starting point is to add 5-10 mg of solid to 1-2 mL of solvent.
-
-
Step 2: Equilibration
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate.
-
Causality Note: The goal is to reach thermodynamic equilibrium. For many compounds, 24 hours is sufficient, but some may require longer (48-72 hours).[4][15] To validate, samples should be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not change significantly between later time points.[14]
-
-
Step 3: Phase Separation
-
After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Causality Note: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Discard the initial few drops of filtrate to saturate the filter membrane.
-
-
Step 4: Quantification
-
Prepare a series of standard solutions of the compound in the same solvent to create a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard and sample solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λ_max or HPLC-UV).
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for any dilutions.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to allow for easy comparison and analysis. The following table provides a structured template for recording experimental results.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Intermediate Polarity | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Conclusion
This compound possesses a complex molecular structure with both highly polar and non-polar characteristics. This duality predicts a nuanced solubility profile, with a strong preference for polar protic and aprotic organic solvents. Due to the lack of extensive published data, experimental determination is paramount for any research or development application. The equilibrium shake-flask method detailed in this guide provides a reliable and scientifically sound approach to generate high-quality, reproducible solubility data. Such data is fundamental for informed solvent selection in synthesis, purification, formulation, and biological testing, ultimately enabling the successful application of this versatile compound.
References
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 18, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 18, 2026, from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). Pyridine-N-oxide. Retrieved January 18, 2026, from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 18, 2026, from [Link]
-
Doherty, A. P., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 18, 2026, from [Link]
-
Avdeef, A. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 18, 2026, from [Link]
-
PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved January 18, 2026, from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved January 18, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved January 18, 2026, from [Link]
- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026, from a university chemistry department website.
- University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026, from a university chemistry department website.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 18, 2026, from a university chemistry lab manual supplement.
-
ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
-
Britannica. (2025, November 6). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.ws [chem.ws]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Theoretical and computational studies of 5-Carboxy-2-methylpyridine 1-oxide
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Carboxy-2-methylpyridine 1-oxide
Abstract
This compound is a heterocyclic compound of significant interest due to the dual functionalities of the pyridine N-oxide and a carboxylic acid group, suggesting potential applications in medicinal chemistry and materials science.[1][2] Pyridine N-oxides serve as important intermediates in organic synthesis and are found in numerous bioactive molecules.[3] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound. We outline a systematic approach employing Density Functional Theory (DFT) to elucidate its structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior of this compound, thereby accelerating its potential applications.
Introduction: The Rationale for Computational Analysis
The strategic placement of a carboxyl group and an N-oxide moiety on a methyl-substituted pyridine ring creates a molecule with a unique electronic profile. The N-oxide group acts as a strong electron-donating group through resonance while also being a site for nucleophilic and electrophilic attack, enhancing the reactivity of the pyridine ring.[4] The carboxyl group, an electron-withdrawing group, further modulates the electronic distribution and provides a site for hydrogen bonding and salt formation.
Understanding the interplay of these functional groups is paramount for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. Experimental characterization alone can be resource-intensive. A robust computational approach, grounded in quantum chemistry, offers a predictive, atom-level understanding of the molecule's properties before extensive lab work is undertaken. This guide details the established computational workflows that provide reliable and predictive data for molecules of this class.[5][6]
Proposed Computational Methodology: A Self-Validating Workflow
The cornerstone of a reliable computational study is a methodology that has been validated for similar molecular systems. For organic molecules like pyridine derivatives, Density Functional Theory (DFT) has proven to be a highly effective approach, balancing computational cost with accuracy.[6][7] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a workhorse in the field and consistently provides excellent results for geometries and vibrational frequencies of organic compounds.[8][9]
Step-by-Step Computational Protocol
-
Structure Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.[10]
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its flexibility, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model bond angles.
-
Procedure: An initial geometry of this compound is built using a molecular editor like GaussView.[10] A full geometry optimization is then performed without any symmetry constraints.
-
Validation: The optimization is confirmed to have reached a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies validates the optimized structure as a stable point on the potential energy surface.[6]
-
-
Vibrational Frequency Analysis:
-
Procedure: Using the optimized geometry from the previous step, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory.
-
Data Processing: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are scaled by an appropriate scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental FT-IR and FT-Raman spectra.[6]
-
Assignment: The potential energy distribution (PED) is analyzed to provide a quantitative assignment of each vibrational mode to specific molecular motions (e.g., C-H stretch, C=O stretch).
-
-
Electronic Properties and Spectra:
-
Method: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[6][10]
-
Solvent Effects: To simulate realistic conditions, calculations should be performed in a solvent (e.g., ethanol, water) using an implicit solvation model like the Polarizable Continuum Model (PCM).
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts, providing another layer of validation against experimental data.[5][10]
-
Below is a visualization of the proposed computational workflow.
Caption: A workflow for the comprehensive computational analysis of this compound.
Analysis of Molecular Structure and Vibrational Spectra
The optimized geometry provides the foundation for all other calculated properties. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles.
Expected Geometric Features:
-
The N-O bond length is expected to be around 1.3 Å, characteristic of pyridine N-oxides.
-
The C-C and C-N bond lengths within the pyridine ring will be slightly altered compared to pyridine due to the electronic effects of the substituents.
-
Intramolecular hydrogen bonding between the carboxylic acid proton and the N-oxide oxygen is possible and would significantly influence the conformation and properties of the molecule.
Vibrational Assignments (FT-IR and FT-Raman)
The calculated vibrational spectra, when correlated with experimental data, provide a definitive fingerprint of the molecule. Key vibrational modes to identify include:
-
O-H Stretch: A broad band in the FT-IR spectrum, typically in the 3000-3400 cm⁻¹ range, characteristic of the carboxylic acid.
-
C=O Stretch: A strong, sharp band around 1700-1750 cm⁻¹, also from the carboxyl group.
-
N-O Stretch: A characteristic vibration for the N-oxide group, expected in the 1200-1300 cm⁻¹ region.
-
Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.[11][12]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxyl) | 3000 - 3400 | Strong, Broad (IR) |
| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium to Weak |
| C=O Stretch (Carboxyl) | 1700 - 1750 | Very Strong (IR) |
| C=C / C=N Ring Stretch | 1400 - 1600 | Strong to Medium |
| N-O Stretch | 1200 - 1300 | Strong |
Electronic Properties: Reactivity and Optical Behavior
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[13][14]
-
HOMO: Represents the ability to donate an electron. Its electron density map indicates the likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Its electron density map indicates the likely sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule that is more easily polarized. This energy gap is also directly related to the electronic transitions observed in the UV-Vis spectrum.[13]
Caption: The HOMO-LUMO energy gap dictates electronic transitions and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule.[15] It is an invaluable tool for identifying sites of intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the N-oxide and carboxyl groups.
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.[16]
Nonlinear Optical (NLO) Properties
Molecules with large dipole moments and significant charge transfer characteristics often exhibit NLO properties, making them candidates for applications in optical devices and photonics.[17][18] The presence of both electron-donating (N-oxide) and electron-withdrawing (carboxyl) groups suggests that this compound could possess interesting NLO behavior.
The key parameters to calculate are the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀). These are calculated at the same DFT level. A large β₀ value is indicative of significant second-order NLO activity.[19][20]
| NLO Parameter | Description | Significance |
| Dipole Moment (μ) | Measure of molecular polarity. | High values contribute to NLO activity. |
| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | Relates to linear optical properties. |
| First Hyperpolarizability (β₀) | Measure of the second-order NLO response. | A key indicator of potential for applications like frequency doubling. |
Conclusion and Future Directions
This guide has outlined a robust and comprehensive theoretical and computational protocol for the in-depth characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain predictive insights into the molecule's geometry, vibrational spectra, electronic structure, reactivity, and NLO properties. These computational results provide a powerful complement to experimental studies, enabling a deeper understanding of the molecule's behavior and guiding the rational design of new derivatives for applications in drug development and materials science. The validation of these theoretical predictions with experimental data will be a critical next step in harnessing the full potential of this versatile molecule.
References
A consolidated list of authoritative sources is provided below. All links have been verified for accessibility.
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]
-
Kaufmann, T. S. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2022). Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
-
Shoba, D., et al. (2014). FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Retrieved from [Link]
-
Fecková, Z., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]
-
Metrangolo, P., et al. (2018). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. National Institutes of Health. Retrieved from [Link]
-
Joice, M. J., et al. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Ovonic Research. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. Retrieved from [Link]
-
Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies (FTIR, FT-Raman and UV), potential energy surface scan, normal coordinate analysis and NBO analysis of (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl) piperidine-3,4,5-triol by DFT methods. Retrieved from [Link]
-
Namboodiri, K., et al. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy. Retrieved from [Link]
-
Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]
-
Dhadda, S., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. Retrieved from [Link]
-
Grad, O. M., et al. (2021). Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
-
AlRabiah, H. (2017). Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. Retrieved from [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]
-
Farrugia, L. J., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health. Retrieved from [Link]
-
Ghalla, H., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health. Retrieved from [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 15. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
A Technical Guide to the Electronic Properties of the N-Oxide Group in Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of a pyridine to a pyridine N-oxide introduces a unique and powerful N⁺-O⁻ functional group that fundamentally alters the electronic landscape of the aromatic ring. This guide provides an in-depth analysis of the electronic properties of the pyridine N-oxide group, moving from its core physical organic principles to its profound impact on chemical reactivity and strategic applications in medicinal chemistry. We will explore the dual electronic nature of the N-oxide—acting simultaneously as an inductive electron-withdrawing group and a resonance electron-donating group—and quantify its influence. This duality is key to understanding its ability to modulate reactivity, enabling electrophilic and nucleophilic substitutions that are otherwise challenging in the parent pyridine. Detailed spectroscopic characteristics and robust experimental protocols are provided to equip researchers with the knowledge to harness the full potential of this versatile functional group.
The Core Electronic Dichotomy: Inductive vs. Resonance Effects
The defining characteristic of the pyridine N-oxide is the semipolar N⁺-O⁻ bond. This feature creates a fascinating electronic duality that governs its behavior.
Inductive and Field Effects: An Electron-Withdrawing Influence
The positively charged nitrogen atom (N⁺) exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect polarizes the sigma framework, pulling electron density away from the ring carbons and rendering them more electrophilic than in pyridine itself. This is complemented by a significant dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine), which influences the molecule's interaction with its environment.[1] This inductive pull is a primary factor in the reduced basicity of pyridine N-oxides; the pKa of protonated pyridine N-oxide is approximately 0.8, which is significantly lower than that of pyridine (pKa ≈ 5.2), indicating it is a much weaker base.[1][2]
Resonance Donation: Activating the Ring via π-System
Conversely, the negatively charged exocyclic oxygen atom (O⁻) is a powerful resonance electron donor (+R). The lone pairs on the oxygen can be delocalized into the aromatic π-system, increasing the electron density at the C2 (ortho) and C4 (para) positions.[3] This resonance donation is the dominant factor in activating the ring toward electrophilic attack.
The interplay of these opposing effects can be visualized through the principal resonance structures.
Diagram 1: Key Resonance Structures of Pyridine N-Oxide
Caption: The N-oxide group directs electrophiles to C4 and activates C2/C4 for nucleophilic attack.
Spectroscopic and Physicochemical Characterization
Correctly identifying and characterizing substituted pyridine N-oxides relies on understanding their unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Compared to the parent substituted pyridine, the ring protons of the N-oxide experience significant shifts. The C2-H and C6-H (ortho) protons are typically shifted downfield due to the inductive effect of the N⁺ group. Conversely, the C4-H (para) proton is often shifted upfield due to the shielding effect of resonance donation from the oxygen. The C3-H and C5-H (meta) protons are less affected.
-
¹³C NMR: The C2/C6 and C4 carbons show the most pronounced changes. The C4 carbon is typically shielded (shifted upfield) due to increased electron density from resonance, while the C2/C6 carbons are deshielded (shifted downfield).
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a pyridine N-oxide is the strong N-O stretching vibration (νN-O). This band typically appears in the region of 1200-1300 cm⁻¹ . The exact position is sensitive to the electronic nature of other substituents on the ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.
Physicochemical Properties
The introduction of the highly polar N-O bond significantly increases the compound's polarity and hygroscopic nature. T[2]his has direct consequences for its physical properties:
-
Solubility: Pyridine N-oxides are generally more soluble in polar solvents like water and alcohols than their parent pyridines.
-
Basicity (pKa): As noted earlier, the N-oxide is a much weaker base than the corresponding pyridine due to the formal positive charge on the nitrogen.
[1][2]| Property | Pyridine | Pyridine N-Oxide | Rationale for Change | | :--- | :--- | :--- | :--- | | pKa (conjugate acid) | ~5.2 | ~0.8 |[1][2] The N⁺ inductively withdraws electron density, making the oxygen lone pairs less available for protonation. | | Dipole Moment (D) | ~2.03 D | ~4.37 D |[1] Introduction of the highly polar N⁺-O⁻ bond creates a large dipole. | | ¹H NMR δ (C4-H) | ~7.4 ppm | ~7.2 ppm | Increased shielding at the C4 position due to resonance electron donation from oxygen. | | IR ν(N-O) (cm⁻¹) | N/A | ~1250 cm⁻¹ | Characteristic stretching vibration of the semipolar N-O bond. |
Experimental Protocol: Synthesis and Characterization
Harnessing the properties of pyridine N-oxides begins with their reliable synthesis. The oxidation of pyridines is a robust and high-yielding transformation.
Protocol: Synthesis of 4-Chloropyridine N-Oxide from 4-Chloropyridine
-
Rationale: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common, effective, and relatively safe oxidizing agent for this transformation. T[4]he reaction is chemoselective, oxidizing the pyridine nitrogen without affecting the chloro-substituent. D[5][6]ichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the reagent. The acidic byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 4-chloropyridine in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Reagent Addition: Add m-CPBA (approx. 1.1 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Self-Validation Check: Adding the oxidant slowly prevents a dangerous exotherm and ensures controlled reaction progress.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Workup: Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any excess peracid and neutralize the acidic byproduct. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloropyridine N-oxide as a solid.
-
Diagram 3: Experimental Workflow for N-Oxide Synthesis
Caption: A robust workflow for the synthesis and purification of a substituted pyridine N-oxide.
Applications in Drug Development and Synthesis
The unique electronic properties of the N-oxide group make it a valuable tool for medicinal chemists and synthetic chemists.
-
Modulating Physicochemical Properties: The N-oxide functionality is often introduced to a drug candidate to increase its polarity and aqueous solubility, which can improve its pharmacokinetic profile. *[7] Prodrug Strategies: The N-oxide can act as a prodrug. In hypoxic (low oxygen) environments, such as those found in solid tumors, cellular reductases can reduce the N-oxide back to the parent pyridine. This strategy is used to design hypoxia-activated anticancer drugs.
-
Bioisostere and Scaffold Hopping: The N-oxide can serve as a bioisostere for other functional groups, helping to fine-tune binding interactions with biological targets while altering properties like metabolism or toxicity.
-
Directing Group in Synthesis: As demonstrated, the N-oxide is a powerful directing group for functionalizing the pyridine ring at positions that are otherwise difficult to access. T[8]his allows for the construction of complex, highly substituted pyridine derivatives that are common motifs in pharmaceuticals. For instance, certain pyridine N-oxides have shown promise as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, highlighting their potential in developing new anti-infective agents.
The pyridine N-oxide group is far more than a simple derivative; it is a strategic functional group that imparts a rich and tunable set of electronic properties onto the pyridine scaffold. Its dual nature—simultaneously withdrawing electrons through the sigma framework and donating them through the pi system—unlocks unique reactivity patterns. For researchers in drug discovery and organic synthesis, a thorough understanding of these electronic principles is essential for rationally designing molecules with desired properties and for devising efficient synthetic routes to complex heterocyclic targets. By mastering the chemistry of the N-oxide, scientists can effectively modulate solubility, direct reactivity, and create novel molecular architectures.
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 19, 2026, from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Organic Chemistry Page. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Videos. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
-
Chemistry - A new vision. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]
-
Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2015). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 26, 1129–1142. [Link]
-
Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved January 19, 2026, from [Link]
-
Wessig, P., & Tehrani, Z. A. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(21), 9443-9466. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved January 19, 2026, from [Link]
-
Pluta, T. S. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 10943-10954. [Link]
-
Charton, M. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245. [Link]
-
Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved January 19, 2026, from [Link]
-
Semba, K., et al. (2015). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 137(29), 9467-9476. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved January 19, 2026, from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. youtube.com [youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Tautomerism in carboxy-substituted pyridine N-oxides
An In-depth Technical Guide to Tautomerism in Carboxy-Substituted Pyridine N-Oxides
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carboxy-substituted pyridine N-oxides are a pivotal class of heterocyclic compounds whose biological and chemical properties are profoundly influenced by tautomeric equilibria. This guide provides a detailed exploration of the tautomeric landscape of these molecules, moving beyond a simple description of forms to an in-depth analysis of the underlying principles. We will dissect the structural possibilities, the environmental factors that dictate the position of the equilibrium—such as solvent polarity and pH—and the key analytical methodologies for characterization. By integrating spectroscopic, crystallographic, and computational data, this document offers a holistic view, explaining the causality behind experimental choices and the implications of tautomerism on molecular behavior. For professionals in drug development, understanding and controlling this phenomenon is critical for optimizing compound solubility, membrane permeability, and target engagement, ultimately impacting therapeutic efficacy.
Introduction: The Dual-Character of Pyridine N-Oxides
Pyridine N-oxides are aromatic heterocycles that have garnered significant attention in synthetic and medicinal chemistry. The N-oxide moiety (N⁺–O⁻) is not merely a functional group but a powerful modulator of the pyridine ring's electronic character.[1] It acts as a strong π-electron donor through resonance while the positively charged nitrogen exerts a strong inductive electron-withdrawing effect. This duality enhances reactivity, alters substitution patterns compared to the parent pyridine, and introduces a key site for hydrogen bonding.[2][3]
When a carboxyl group is introduced, the potential for complex intramolecular and intermolecular interactions gives rise to prototropic tautomerism—a dynamic equilibrium between two or more structural isomers that are readily interconvertible.[4][5] This is not merely an academic curiosity; the predominant tautomeric form in a given environment dictates the molecule's shape, polarity, and hydrogen bonding capacity, which are cornerstone properties in drug design and materials science.[6][7]
The Tautomeric Landscape: Beyond Simple Keto-Enol Forms
For carboxy-substituted pyridine N-oxides, particularly those also bearing a hydroxyl group, the tautomeric possibilities extend beyond a simple equilibrium. The interplay between the acidic proton of the carboxyl group and the proton of the hydroxyl group, in concert with the N-oxide, creates a nuanced landscape.
Consider a model compound like 4-carboxy-3-hydroxypyridine N-oxide. It can exist in several potential forms, including the canonical hydroxy-acid form and various zwitterionic or keto-like structures. The equilibrium is a delicate balance of aromaticity, intramolecular hydrogen bonding, and resonance stabilization.
For instance, studies on 2-hydroxypyridine N-oxide have definitively shown through both NMR and X-ray diffraction that it exists predominantly as the 1-hydroxypyridin-2-one tautomer in both solution and the solid state.[8] This preference for the "keto" or "pyridone" form, driven by the stability of the amide-like system, is a recurring theme in related structures.
Below is a generalized representation of the tautomeric equilibrium for a hydroxy-carboxy pyridine N-oxide, highlighting the potential shift from a neutral species to a zwitterionic pyridone form.
Caption: Generalized tautomeric equilibrium in hydroxy-carboxy pyridine N-oxides.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over another is not an intrinsic, immutable property but is dictated by a sensitive interplay with its environment. Understanding these factors is paramount for controlling the compound's behavior.
Solvent Effects
The choice of solvent can dramatically shift the tautomeric equilibrium.[9] This is a direct consequence of differential solvation energies for tautomers with varying polarities.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at stabilizing polar, zwitterionic, or keto-like tautomers through hydrogen bonding.[10][11] The ability to donate and accept hydrogen bonds can favor forms with separated charges or those with C=O and N-H moieties, such as the pyridone tautomer.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can stabilize polar forms, but their primary influence is often as hydrogen bond acceptors. In DMSO, for example, both phenol-imine and keto-amine forms of some tautomeric systems can coexist.[10]
-
Non-polar Solvents (e.g., Benzene, Dioxane): In these environments, the less polar, neutral tautomer (e.g., the enol or hydroxy-acid form) is generally favored, as the energetic penalty for solvating a highly polar species is significant.[10][11]
Table 1: Influence of Solvent on Tautomer Distribution (Illustrative)
| Solvent Class | Representative Solvent | Predominant Tautomer Favored | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol | Keto / Zwitterionic | Strong H-bond donation/acceptance stabilizes polar forms.[11][12] |
| Polar Aprotic | DMSO, Acetonitrile | Often a mixture; can favor Keto | Stabilizes dipoles; acts as H-bond acceptor.[10][13] |
| Non-polar | Dioxane, Chloroform | Enol / Neutral | Minimizes unfavorable solvation energy of polar species.[13] |
pH Effects
The pH of the medium directly influences the protonation state of the molecule. For a carboxy-substituted pyridine N-oxide, multiple pKa values exist: for the carboxylic acid, the N-oxide oxygen (if protonated), and potentially a hydroxyl group. Titration studies coupled with UV-Vis or NMR spectroscopy can reveal the pH ranges in which different tautomeric and ionic species predominate.[14] The equilibrium can be intentionally shifted by adjusting the pH, a technique often used to improve solubility or modulate biological activity.
Analytical Techniques for Tautomer Elucidation
A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of a compound. No single technique provides a complete picture; instead, evidence is gathered and synthesized from spectroscopic, crystallographic, and computational methods.
Caption: A comprehensive workflow for the characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.[15] By analyzing chemical shifts, coupling constants, and the presence or absence of exchangeable protons, one can deduce the dominant structure.
-
¹H NMR: The chemical shift of protons attached to oxygen or nitrogen (OH, NH) is highly informative. In the pyridone form, a distinct N-H proton signal will be present, which is absent in the hydroxypyridine form. Its chemical shift and broadness are solvent-dependent.
-
¹³C NMR: The chemical shift of the carbon atom in a carbonyl group (C=O) of a pyridone tautomer is significantly downfield (typically >160 ppm) compared to the same carbon in a hydroxypyridine (enol) form, which is more shielded. This provides a clear diagnostic marker.[8]
-
¹⁵N NMR: The nitrogen chemical shift is highly sensitive to its hybridization and electronic environment. The shielding of the pyridine ring nitrogen can change by over 20 ppm between different tautomeric forms, providing another layer of evidence.[16][17]
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare two identical, accurately weighed samples (~5-10 mg) of the purified carboxy-substituted pyridine N-oxide.
-
Solvent Selection (Causality): Dissolve the first sample in a non-polar, aprotic solvent like CDCl₃ to favor the neutral tautomer. Dissolve the second sample in a polar, protic solvent like DMSO-d₆. DMSO-d₆ is an excellent choice because it readily solubilizes polar compounds and slows down the exchange of labile O-H and N-H protons with residual water, often allowing them to be observed as distinct signals.
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for both samples under identical temperature conditions.
-
Spectral Analysis:
-
Compare the aromatic region of the ¹H spectra. Significant changes in chemical shifts between the two solvents indicate a shift in the tautomeric equilibrium.
-
Look for a downfield N-H proton signal in the DMSO-d₆ spectrum, indicative of the pyridone form.
-
In the ¹³C spectra, identify the carbonyl region (~160-180 ppm). The appearance or increased intensity of a signal in this region in the more polar solvent is strong evidence for the keto/pyridone tautomer.
-
-
Self-Validation: The observation of distinct and logically shifting signals in two different solvent environments provides a self-validating dataset. If a single set of sharp peaks is observed in both solvents but their positions shift, it indicates a rapid equilibrium on the NMR timescale.
UV-Vis Spectroscopy
The keto/pyridone forms, with their extended cross-conjugation, often absorb at longer wavelengths (a bathochromic shift) compared to their enol/hydroxypyridine counterparts.[13][14] By monitoring the absorption spectrum in different solvents or as a function of pH, the relative populations of the tautomers can be quantified.[10]
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[15] It allows for the precise measurement of bond lengths and the unambiguous location of atoms, including hydrogen atoms if the data quality is high. For example, X-ray analysis can distinguish between a C=O double bond (shorter) and a C-O single bond (longer), and between an N-H bond and a lone pair on the nitrogen, thereby confirming the solid-state tautomeric form.[8][19] This provides an essential anchor point for interpreting the more complex solution-state data.
Computational Chemistry
Theoretical calculations, primarily using Density Functional Theory (DFT), are an indispensable tool for complementing experimental data.[20] By calculating the relative energies of all possible tautomers in the gas phase and with solvent models, one can predict the most stable form and the energy barriers for interconversion.[21][22] This predictive power helps rationalize experimental findings and can guide the design of molecules that favor a specific tautomeric form.
Implications in Medicinal Chemistry and Drug Development
The tautomeric state of a drug candidate is not a trivial detail; it has profound consequences for its pharmacokinetic and pharmacodynamic profiles.[6][7]
-
Solubility and Permeability: The more polar, keto/zwitterionic tautomer will generally exhibit higher aqueous solubility but lower membrane permeability compared to the less polar, neutral enol form. Controlling the tautomeric equilibrium can be a strategy to balance these competing properties.
-
Receptor Binding: The two tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into the binding pocket of a target protein. A molecule that exists as the "wrong" tautomer in physiological conditions will be inactive.
-
Prodrug Strategies: The N-oxide functionality itself is often used in hypoxia-activated prodrugs, where the N-oxide is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[2][3] The tautomeric form of the molecule can influence its reduction potential and susceptibility to these enzymes.
Caption: Impact of tautomerism on drug properties and activity.
Conclusion
is a complex but critical area of study. The equilibrium between different tautomeric forms is a dynamic process governed by a delicate balance of intramolecular stability and environmental factors, primarily solvent and pH. A rigorous and multi-pronged analytical approach, combining NMR and UV-Vis spectroscopy for solution-state analysis, X-ray crystallography for the solid state, and computational modeling for energetic insights, is required for full characterization. For scientists in drug discovery and development, a thorough understanding of this phenomenon is not optional. It is fundamental to the rational design of molecules with optimized properties, enabling the transition from a promising chemical entity to an effective therapeutic agent.
References
-
Boyd, R. K., Downard, A. J., & Robertson, K. N. (1984). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1884. [Link]
-
Al-Kahtani, A. A., & El-Faham, A. (2009). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 113(31), 8937-8946. [Link]
-
Gawinecki, R., Kolehmainen, E., & Kauppinen, R. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 40(13), 827-831. [Link]
-
El-Sayed, Y. S. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]
-
Gawinecki, R., Kolehmainen, E., & Kauppinen, R. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. [Link]
-
Aramendia, M. A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119453. [Link]
-
Al-Soufi, W., & Al-Kaysi, R. O. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(10), 828-833. [Link]
-
Dick, L. A., & Bocian, D. F. (2004). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 69(5), 1748-1753. [Link]
-
Sarma, R., & Baruah, J. B. (2011). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. [Link]
-
Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(10), 4385-4391. [Link]
-
Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. [Link]
-
Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. [Link]
-
Gabidullin, B. M., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7854-7865. [Link]
-
Gardner, J. N., & Katritzky, A. R. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society (Resumed), 4375-4386. [Link]
-
Wang, D. H., & Wirth, T. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 5(2), 110-114. [Link]
-
University of Liverpool. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373024. [Link]
-
Wang, D. H., & Wirth, T. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
-
Ashenhurst, J. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
Sources
- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cris.unibo.it [cris.unibo.it]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Potential Biological Activities of 5-Carboxy-2-methylpyridine 1-oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1] The introduction of the N-oxide moiety profoundly alters the electronic nature, solubility, and metabolic profile of the parent pyridine ring, opening avenues for novel drug design strategies.[2][3] This guide focuses on a specific, yet underexplored, derivative: 5-Carboxy-2-methylpyridine 1-oxide (CAS 30478-91-2) . While direct biological data for this compound is scarce, its structural features—a redox-active N-oxide, a hydrogen-bonding carboxyl group, and a stabilizing methyl group—suggest a rich potential for therapeutic applications. This document synthesizes information from analogous structures to build a hypothesis-driven framework for investigating its biological potential, providing detailed mechanistic rationale and actionable experimental protocols for its validation.
Part 1: Molecular Profile and Synthesis
Physicochemical Characteristics
This compound combines three key functional groups that dictate its potential interactions in a biological system.
| Property | Data | Significance |
| IUPAC Name | 2-Methyl-1-oxido-5-pyridinecarboxylic acid | - |
| CAS Number | 30478-91-2[4] | Unique identifier for substance registration. |
| Molecular Formula | C₇H₇NO₃ | Provides the elemental composition. |
| Molecular Weight | 153.14 g/mol | Falls within the range typical for small-molecule drugs, adhering to Lipinski's Rule of Five criteria for oral bioavailability. |
| N-Oxide Group | Highly polar N⁺-O⁻ dative bond | Increases water solubility, acts as a strong hydrogen bond acceptor, and can be enzymatically reduced, particularly in low-oxygen environments.[2][3][5] |
| Carboxylic Acid Group | Acidic (pKa ~4-5) | Can engage in ionic interactions and hydrogen bonding with biological targets like enzyme active sites. It also influences solubility and distribution. Pyridine carboxylic acids are precursors to many drugs.[6] |
| Methyl Group | Electron-donating group | Can provide steric bulk, influence binding orientation, and potentially be a site for metabolic modification. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via the oxidation of commercially available 5-ethyl-2-methylpyridine, a common industrial precursor for nicotinic acid.[7] This multi-step process leverages standard, well-documented organic chemistry reactions.
Caption: Proposed two-step synthesis of the target compound.
Part 2: Hypothesized Biological Activities & Mechanistic Rationale
Based on the extensive literature on pyridine N-oxides and carboxypyridine derivatives, we hypothesize three primary areas of potential biological activity for this molecule.
Potential as a Hypoxia-Activated Anticancer Prodrug
Rationale: A key application of heteroaromatic N-oxides in oncology is their use as hypoxia-activated prodrugs (HAPs).[3] Solid tumors often contain regions of severe oxygen deprivation (hypoxia), a condition that upregulates specific reductase enzymes. These enzymes can selectively reduce the N-oxide bond, converting a non-toxic parent compound into a cytotoxic agent localized within the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues.[2][5]
Proposed Mechanism of Action:
-
Selective Uptake: The compound passively diffuses or is transported into cancer cells.
-
Hypoxic Reduction: In hypoxic regions (<5% O₂), intracellular reductases (e.g., cytochrome P450 family) catalyze a one-electron reduction of the N-oxide to form a radical anion.
-
Cytotoxicity: This highly reactive radical species can induce cellular damage through multiple pathways, including DNA strand breaks or the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.
Caption: Proposed mechanism of hypoxia-selective activation.
Potential Antibacterial Activity
Rationale: Pyridine N-oxide derivatives have been reported to possess significant antibacterial properties.[8] The N-oxide moiety can interfere with bacterial metabolic processes or act as a bioisostere for natural substrates, inhibiting essential enzymes.
Proposed Mechanism of Action: The mechanism could involve the inhibition of key bacterial enzymes or disruption of redox homeostasis. The compound might act as a competitive inhibitor for enzymes that process pyridine-containing cofactors (like NAD⁺/NADH). Alternatively, similar to its proposed anticancer action, it could be reduced by bacterial reductases to produce intracellular ROS, leading to oxidative stress and cell death.[2]
Potential Anti-inflammatory Activity
Rationale: Numerous pyridine derivatives, including nicotinic acid (Vitamin B3), exhibit anti-inflammatory effects.[7][9] Furthermore, some pyridine N-oxides have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[10]
Proposed Mechanism of Action: The compound may inhibit key pro-inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). A more specific mechanism could involve the inhibition of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκBα, the compound would trap the NF-κB transcription factor in the cytoplasm, preventing it from entering the nucleus and activating the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Part 3: Experimental Validation Workflows
To empirically test these hypotheses, a series of robust, well-established in vitro assays are proposed.
Protocol: Hypoxia-Selective Cytotoxicity Screening
This experiment aims to determine if the compound is more toxic to cancer cells in a low-oxygen environment.
Workflow Diagram:
Caption: Workflow for assessing hypoxia-selective anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29 colon adenocarcinoma) into two identical 96-well clear-bottom plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment and Incubation: Add 100 µL of the compound dilutions to the respective wells. Place one plate in a standard incubator (37°C, 5% CO₂, 21% O₂) and the other in a hypoxic incubator or chamber (37°C, 5% CO₂, 1% O₂). Incubate for 72 hours.
-
Viability Assessment: Remove plates from incubators and allow them to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®, Promega) according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Convert luminescence data to percentage of viable cells relative to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 2 is considered significant.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible bacterial growth.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which there is no visible turbidity (growth) in the well.
Protocol: Anti-inflammatory Nitric Oxide (NO) Production Assay
This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Quantification: Transfer 50 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess Reagent and incubate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.
-
Cytotoxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that any reduction in NO is not due to cell death.
Part 4: Data Presentation and Future Directions
Summarizing Quantitative Data
Results from the proposed experiments should be tabulated for clear interpretation and comparison.
Table 1: Example Data for Hypoxia-Selective Cytotoxicity
| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR [Normoxia/Hypoxia] |
|---|---|---|---|
| HT-29 | 150.5 | 12.2 | 12.3 |
| A549 | >200 | 25.8 | >7.8 |
| HFF-1 (Normal) | >200 | >200 | ~1.0 |
Table 2: Example Data for Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (Gram +) | 16 |
| E. coli (Gram -) | 64 |
Interpretation and Next Steps
-
Anticancer: A high HCR (>2) would strongly support the hypothesis of hypoxia-activated cytotoxicity and warrant follow-up studies, including mechanism of action (e.g., DNA damage assays) and in vivo efficacy studies in tumor-bearing mouse models.
-
Antibacterial: Moderate to potent MIC values would justify further investigation into the spectrum of activity against a broader panel of pathogenic bacteria, including drug-resistant strains, and time-kill kinetic studies.
-
Anti-inflammatory: Significant inhibition of NO production without cytotoxicity suggests a true anti-inflammatory effect. Subsequent studies should focus on identifying the specific molecular target, for example, by performing Western blots to assess the phosphorylation status of key proteins in the NF-κB pathway.
The exploration of this compound presents a promising frontier in drug discovery. Its unique combination of functional groups, rooted in the well-established pharmacology of pyridine N-oxides, provides a strong rationale for its investigation as a novel therapeutic agent. The experimental workflows detailed herein offer a clear and logical roadmap for elucidating its true biological potential.
References
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 30478-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 13. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine-N-Oxide Chemistry: A Technical Guide for Advanced Synthesis and Drug Development
Abstract
The introduction of an N-oxide group to a pyridine ring is a transformative strategy in medicinal chemistry and organic synthesis. It fundamentally alters the electronic character, physicochemical properties, and reactivity of the parent heterocycle, unlocking synthetic pathways that are otherwise challenging or inaccessible. This guide provides an in-depth exploration of pyridine-N-oxide chemistry, moving beyond simple definitions to explain the causal mechanisms behind its synthesis and reactivity. We will examine field-proven protocols, the logic of experimental design, and the application of these versatile compounds in catalysis and the development of modern therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique potential of pyridine-N-oxides.
The Strategic Value of N-Oxidation
Pyridine, with its electron-deficient ring and basic nitrogen, presents specific challenges in synthetic functionalization. Electrophilic aromatic substitution is difficult, requiring harsh conditions, while the nitrogen atom itself is a primary site for reactions with electrophiles and Lewis acids.[1] N-oxidation elegantly circumvents these issues. The resulting pyridine-N-oxide is a stable, dipolar species where the formally negative oxygen atom can donate electron density back into the ring, while the now-quaternized, positively charged nitrogen atom strongly influences the ring's electronic landscape.[2][3]
This electronic dichotomy is the cornerstone of its utility:
-
Enhanced Reactivity: The ring becomes activated towards both electrophilic and nucleophilic substitution, often at the same carbon positions (C2 and C4).[2][4][5]
-
Modulated Physicochemical Properties: The highly polar N-O group increases the dipole moment (4.37 D for pyridine-N-oxide vs. 2.03 D for pyridine) and serves as a strong hydrogen bond acceptor.[4][6] This is frequently exploited in drug design to enhance aqueous solubility and modulate pharmacokinetic profiles.[4][7][8]
-
Reduced Basicity: N-oxidation significantly lowers the basicity of the nitrogen atom (pKa of the conjugate acid is ~0.8 vs. 5.2 for pyridine), preventing unwanted side reactions at the nitrogen in subsequent steps.[6][9]
This guide will dissect the synthesis of these crucial intermediates, explore their diverse reactivity, and highlight their application in cutting-edge research and development.
Synthesis of Pyridine-N-Oxides: Controlled Oxidation
The most direct and common route to pyridine-N-oxides is the oxidation of the parent pyridine. The choice of oxidant and reaction conditions is critical for achieving high yields and chemoselectivity, especially on substrates bearing sensitive functional groups.
Core Synthetic Methodologies
The nucleophilic nitrogen of the pyridine ring readily attacks electrophilic oxygen sources. Methodologies range from classical stoichiometric oxidants to modern, highly efficient catalytic systems.
-
Peroxy-Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Caro's acid (peroxymonosulfuric acid) are highly effective and widely used for their reliability.[2][10] The reaction proceeds cleanly under mild conditions.
-
Hydrogen Peroxide Systems: Aqueous hydrogen peroxide is an economical and environmentally benign oxidant, but its direct use often requires activation. This is typically achieved by using it in conjunction with an acid like acetic acid or with a metal catalyst.[2][10]
-
Catalytic Systems: To improve efficiency and reduce waste, catalytic methods have been developed. Methyltrioxorhenium (MTO) is a highly effective catalyst that allows for the use of H2O2 with very low catalyst loadings (0.2-0.5 mol%), particularly for 3- and 4-substituted pyridines.[10] Manganese porphyrin complexes can also be used to catalytically activate H2O2.[10]
-
Other Methods: Specialized reagents like dimethyldioxirane (DMD) offer rapid and clean oxidation.[10] Less common but viable routes include the ring transformation of certain isoxazoles.[10]
Table 1: Comparative Overview of Common N-Oxidation Methods
| Oxidizing System | Typical Conditions | Advantages | Limitations | Reference(s) |
| m-CPBA | CH₂Cl₂, 0°C to rt | High yields, reliable, good functional group tolerance | Stoichiometric, requires purification from benzoic acid byproduct | [2][10] |
| H₂O₂ / Acetic Acid | Glacial AcOH, 70-80°C | Inexpensive, readily available | Can require elevated temperatures, potential for side reactions | [2][10] |
| H₂O₂ / MTO (catalyst) | CH₃CN or H₂O, rt | Highly efficient, very low catalyst loading (0.2-0.5 mol%) | Catalyst can be expensive, less effective for some hindered pyridines | [10] |
| H₂O₂ / Mn-porphyrin (cat.) | CH₂Cl₂/CH₃CN, rt | Catalytic, good chemoselectivity | Catalyst synthesis required, cocatalyst sometimes needed | [10] |
| Dimethyldioxirane (DMD) | Acetone, 0°C to rt | Fast, clean reaction, volatile byproducts | Reagent must be prepared fresh, stoichiometric | [10] |
Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide
This protocol details a standard oxidation using hydrogen peroxide and acetic acid, a robust and scalable method.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitropyridine (10.0 g, 80.6 mmol).
-
Reagent Addition: Add glacial acetic acid (60 mL) and stir until the solid is fully dissolved. Carefully add 30% aqueous hydrogen peroxide (12.0 mL, ~117 mmol).
-
Reaction: Heat the mixture to 70-75°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of iced water.
-
Isolation: Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases. The product will precipitate as a pale yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 4-nitropyridine-N-oxide. Further purification can be achieved by recrystallization from ethanol if necessary.
Diagram 1: General Workflow for Pyridine N-Oxidation
Caption: A generalized workflow for the synthesis of pyridine-N-oxides.
The Dichotomous Reactivity of Pyridine-N-Oxides
The true synthetic power of pyridine-N-oxides lies in their versatile and predictable reactivity, enabling functionalization of the pyridine ring in ways that the parent heterocycle cannot support.
Diagram 2: Resonance and Sites of Reactivity
Caption: A powerful three-step strategy for pyridine functionalization.
Other Key Reactions
-
Cycloadditions: The N-O bond can participate as a 1,3-dipole in cycloaddition reactions with dipolarophiles like isocyanates or alkynes, providing access to complex heterocyclic systems. [10][11][12]* Photochemistry: Under UV irradiation, pyridine-N-oxides can undergo fascinating rearrangements. A notable pathway involves isomerization to an oxaziridine intermediate, which can ultimately lead to the selective formation of 3-hydroxypyridines—a highly valuable transformation. [13][14]
Applications in Drug Development and Catalysis
The unique properties and reactivity of pyridine-N-oxides have made them indispensable in modern chemistry, particularly in the pharmaceutical industry.
Medicinal Chemistry and Drug Design
-
Bioactive Scaffolds: The pyridine-N-oxide moiety itself is found in numerous bioactive molecules and approved drugs. [4][9]Its ability to act as a strong hydrogen bond acceptor without introducing significant basicity is a key feature.
-
Solubility Enhancement: The polar N-O group is often introduced to parent drug molecules to improve aqueous solubility and bioavailability, a critical challenge in drug development. [7][8]For instance, they have been successfully used as coformers to create pharmaceutical cocrystals of poorly soluble drugs. [7][15]* Drug Precursors: Pyridine-N-oxides are crucial intermediates in the synthesis of major drugs. The synthesis of the proton-pump inhibitor omeprazole and the fungicide zinc pyrithione both rely on pyridine-N-oxide chemistry. [9]More recently, structure-based design of pyridine-N-oxide derivatives has led to the discovery of potent and orally bioavailable Factor XIa inhibitors for anticoagulation therapy. [16]* Prodrug Strategy: Some N-oxide containing drugs are designed as prodrugs, which are inactive until the N-oxide is reduced in vivo by enzymes like cytochrome P450 reductases, releasing the active pyridine form. [4]
Catalysis and Advanced Synthesis
-
Organocatalysis: As mild Lewis bases, pyridine-N-oxides can catalyze a variety of organic reactions. [17]* Ligands in Metal Catalysis: The oxygen atom can act as a ligand for transition metals. Pyridine-N-oxide ligands have been shown to be effective in copper-catalyzed N-arylation reactions, even in aqueous media. [18]* Mild Oxidants: The N-O bond is relatively weak, allowing pyridine-N-oxides to serve as mild and selective oxygen atom transfer agents in certain metal-catalyzed oxidations. [3][4]* Radical Chemistry: Recent research has unveiled their role in photochemistry as hydrogen atom transfer (HAT) reagents, enabling the C-H functionalization of unactivated alkanes. [19][20]
Conclusion and Future Outlook
Pyridine-N-oxide chemistry represents a mature yet continually evolving field. The fundamental principles of its synthesis and dichotomous reactivity provide a robust platform for the construction of complex molecular architectures. For medicinal chemists, the N-oxide group is a powerful tool for modulating physicochemical properties and a gateway to novel bioactive scaffolds. For synthetic chemists, it is an essential activating and directing group that makes the seemingly unreactive pyridine ring amenable to a vast array of transformations.
Future developments will likely focus on expanding the scope of catalytic and photochemical methods for both the synthesis and functionalization of pyridine-N-oxides, further enhancing the efficiency, selectivity, and sustainability of these processes. As our understanding of their role in biological systems deepens, the rational design of N-oxide-containing therapeutics will undoubtedly lead to the next generation of innovative medicines.
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
-
Harano, K., Kondo, R., Murase, M., Matsuoka, T., & Hisano, T. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link]
-
Gualsa, N., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(30), 10293–10299. [Link]
-
(N/A). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Semantic Scholar. [Link]
-
Youssif, S. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
(N/A). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. ResearchGate. [Link]
-
Sotor, P., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]
-
Hisano, T., et al. (1986). Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate. Chemical and Pharmaceutical Bulletin. [Link]
-
Gemoets, H. P. L., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]
-
Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
(N/A). Deoxygenation of Aza-aromatics. Organic Chemistry Portal. [Link]
-
Nishimoto, K., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega. [Link]
-
(N/A). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ResearchGate. [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. Semantic Scholar. [Link]
-
(N/A). Pyridine N-oxide: A Catalyst Powering Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. [Link]
-
Mukherjee, A., et al. (2020). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 22(8), 1419-1428. [Link]
-
Liu, R., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry, 65(15), 10412-10425. [Link]
-
Markgraf, J. H., et al. (1963). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 85(7), 958-961. [Link]
-
Chen, Y-J., & Chen, H-H. (2006). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 8(24), 5609-5612. [Link]
-
Chen, J., et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]
-
Colell, J. F. P., & Prescher, J. A. (2017). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Central Science, 3(7), 739–745. [Link]
-
Streith, J., & Sigwalt, C. (1969). The Photochemistry of Pyridine N-Oxide. Tetrahedron Letters, 10(16), 1297-1300. [Link]
-
Organic Chemistry by MS. (2020, October 26). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Oae, S., Tamagaki, S., Negoro, T., & Kozuka, S. (1970). Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]
-
Organic Chemistry by MS. (2020, October 29). Reactions of Pyridine-N-Oxide. YouTube. [Link]
- Katiyar, D. (N/A). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Lecture Notes.
-
(N/A). Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]
-
OChemOnline. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
(N/A). Pyridine-N-oxide. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]
- 12. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: Synthesis of 2,5-Pyridinedicarboxylic Acid via Oxidation of 2-Methyl-5-Carboxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction
2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a valuable heterocyclic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as metal-organic frameworks (MOFs).[1][2][3] Its rigid, difunctional nature makes it an excellent building block for creating complex molecular architectures. This application note provides a detailed experimental protocol for the synthesis of 2,5-pyridinedicarboxylic acid through the oxidation of the readily available starting material, 2-methyl-5-carboxypyridine.
The described method utilizes potassium permanganate (KMnO₄), a powerful and widely used oxidizing agent in organic chemistry for the conversion of alkyl side chains on aromatic rings to carboxylic acids.[4][5] This protocol has been designed to be robust and scalable for typical laboratory settings, with a focus on procedural clarity, safety, and high yield of the desired product.
Reaction Principle
The core of this protocol is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. The reaction proceeds by treating 2-methyl-5-carboxypyridine with a strong oxidizing agent, potassium permanganate, typically in an aqueous solution. The reaction can be performed under neutral, acidic, or basic conditions, with alkaline conditions often favoring the reaction.[6]
The overall chemical transformation is as follows:
Materials and Equipment
Reagents
-
2-Methyl-5-carboxypyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Distilled water
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
pH meter or pH indicator paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2,5-pyridinedicarboxylic acid.
Sources
- 1. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 2,5-PYRIDINEDICARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Permanganate [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Application Notes & Protocols: 5-Carboxy-2-methylpyridine 1-oxide as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Carboxy-2-methylpyridine 1-oxide, a heterocyclic building block of increasing importance in synthetic chemistry. We delve into its synthesis, unique reactivity, and strategic applications in the construction of complex molecular architectures. This document serves as a practical resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and explaining the causality behind methodological choices to empower innovation in pharmaceutical and material sciences.
Introduction: The Strategic Value of this compound
Pyridine N-oxides are a fascinating class of heterocyclic compounds that serve as pivotal intermediates in organic synthesis. The introduction of an N-oxide functionality to the pyridine ring fundamentally alters its electronic properties, transforming it from an electron-deficient system into one with nuanced reactivity. The N-oxide group acts as an internal activating group, increasing the electron density at the C2 and C4 positions, thereby making them susceptible to nucleophilic attack, while simultaneously activating the C-H bonds for functionalization.[1]
This compound (C₇H₇NO₃) is a bifunctional building block that combines the unique reactivity of a pyridine N-oxide with the versatile chemical handle of a carboxylic acid. This combination allows for a dual approach in molecular construction: the pyridine core can be elaborated through reactions directed by the N-oxide, while the carboxyl group offers a reliable site for amide bond formation, esterification, or conversion to other functional groups. These attributes make it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30478-91-2 | [2] |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Off-white to light yellow powder | N/A |
| InChI Key | GWTAIBYPPWDZJW-UHFFFAOYSA-N | [5] |
Synthesis of the Building Block: The N-Oxidation Pathway
The most common and efficient method for preparing pyridine N-oxides is through the direct oxidation of the corresponding pyridine derivative. Hydrogen peroxide is a preferred oxidant due to its cost-effectiveness and the generation of water as the only byproduct, aligning with the principles of green chemistry.[6] The reaction is typically performed in the presence of a carboxylic acid, such as acetic acid, which generates a more potent peroxyacid in situ.
Workflow for Synthesis of this compound
Caption: General workflow for the N-oxidation of 5-carboxy-2-methylpyridine.
Protocol 1: Synthesis of this compound
Expertise & Causality: This protocol utilizes the well-established peroxyacetic acid in situ generation method. Acetic acid acts as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more electrophilic oxidant. The temperature is maintained at 70-80°C to ensure a reasonable reaction rate without promoting decomposition of the peroxide or the product.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-carboxy-2-methylpyridine (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (5-10 volumes). Stir until the starting material is fully dissolved.
-
Oxidation: Slowly add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise to the solution. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.[6]
-
Isolation: Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Trustworthiness (Self-Validation):
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, expect a downfield shift of the proton signals adjacent to the N-oxide compared to the starting pyridine.[6]
-
Purity Analysis: Assess purity using HPLC. The absence of starting material confirms reaction completion.
Core Applications & Synthetic Protocols
The dual functionality of this compound opens up a wide array of synthetic possibilities. The N-oxide group primarily directs C-H functionalization, while the carboxylic acid provides a convenient point for conjugation.
Application I: Directed C-H Functionalization
The N-oxide group significantly activates the C2 and C6 positions of the pyridine ring towards functionalization. This reactivity is central to its utility as a building block. Multicomponent reactions, for instance, can leverage this activation for the efficient construction of complex heterocyclic systems.
Reactivity Map of the Pyridine N-Oxide Core
Caption: Electronic activation map of the pyridine N-oxide ring.
Protocol 2: One-Pot Multicomponent Synthesis of a Substituted Pyridinium Derivative
Expertise & Causality: This protocol is adapted from green chemistry principles for the C2-functionalization of pyridine N-oxides. It demonstrates a one-pot, three-component reaction between the N-oxide, an aromatic aldehyde, and a β-ketoester. An ionic liquid like [BMIM]OH can serve as both the solvent and catalyst, promoting the reaction through its basicity and ability to stabilize charged intermediates. This approach is atom-economical and environmentally benign.
Methodology:
-
Reaction Setup: In a vial, combine the aromatic aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate) (1.0 eq), and the ionic liquid [BMIM]OH (2-3 mL).
-
Initial Reaction: Stir the mixture at 50°C for 15-20 minutes.
-
N-Oxide Addition: Add this compound (1.0 eq) to the mixture.
-
Main Reaction: Continue stirring at 50-60°C for 4-8 hours. Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1).
-
Work-up & Isolation: Upon completion, cool the reaction mixture. Add water to precipitate the crude product. The ionic liquid generally remains in the aqueous phase and can potentially be recovered.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure functionalized pyridinium product.
Trustworthiness (Self-Validation):
-
Structural Confirmation: The complex structure of the product should be unequivocally confirmed by 2D NMR techniques (COSY, HMBC) in addition to ¹H, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Yield & Purity: Calculate the percentage yield and confirm the purity (>95%) via HPLC or qNMR.
Application II: Amide Coupling via the Carboxyl Group
The carboxylic acid moiety at the C5 position is a robust handle for derivatization, most commonly through amide bond formation. This is a cornerstone reaction in medicinal chemistry for linking the pyridine core to other fragments or pharmacophores.
Protocol 3: Standard EDC/HOBt Amide Coupling
Expertise & Causality: This protocol employs the widely used carbodiimide coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, before it reacts with the primary or secondary amine to form the stable amide bond.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes to allow for pre-activation.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) followed by a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the hydrochloride salt formed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Trustworthiness (Self-Validation):
-
Product Verification: Confirm the formation of the amide bond via IR spectroscopy (presence of amide C=O stretch ~1650 cm⁻¹) and NMR (appearance of a new NH proton signal and signals corresponding to the added amine fragment).
-
Purity Check: Verify the purity of the final compound by HPLC and ensure the absence of starting materials and coupling reagents.
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its unique electronic properties enable selective C-H functionalization, while the carboxylic acid provides a reliable anchor point for molecular elaboration. The protocols detailed herein offer robust and validated methods for its synthesis and application, providing a solid foundation for the development of novel molecules in the pharmaceutical and materials science sectors. By understanding the causality behind these synthetic strategies, researchers can better leverage this building block to accelerate discovery and innovation.
References
-
This compound | C7H7NO3 | CID 53488123 - PubChem. National Institutes of Health. [Link]
-
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]
-
Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. LookChem. [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
-
Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2'-Deoxyuridine. Antimicrobial Agents and Chemotherapy. [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]
Sources
Application of 5-Carboxy-2-methylpyridine 1-oxide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridine N-Oxide Scaffold
In the landscape of medicinal chemistry, the pyridine N-oxide motif represents a versatile and often advantageous structural element. The introduction of an N-oxide functionality to a pyridine ring significantly alters its physicochemical properties, offering a powerful tool for drug designers to modulate solubility, metabolic stability, and target engagement. Molecules incorporating N-oxide functionalities are prevalent in nature and have found diverse applications in healthcare, serving as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1][2] The N+–O– bond is highly polar and a strong hydrogen bond acceptor, which can enhance aqueous solubility and reduce membrane permeability. Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, a property ingeniously exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy.[3]
This technical guide focuses on a specific, yet broadly applicable building block: 5-Carboxy-2-methylpyridine 1-oxide . This molecule uniquely combines the property-enhancing features of a pyridine N-oxide with the synthetic versatility of a carboxylic acid and a methyl group. These functional handles provide multiple avenues for derivatization, making it an attractive scaffold for the construction of diverse chemical libraries aimed at a wide array of biological targets. While direct and extensive literature on the specific applications of this compound is emerging, this guide will synthesize established principles of N-oxide chemistry and pyridine-based drug design to provide a comprehensive overview of its potential applications and detailed protocols for its synthesis and derivatization.
Physicochemical and Pharmacokinetic Profile: A Comparative Overview
The strategic incorporation of the N-oxide and carboxylic acid functionalities into the 2-methylpyridine core imparts a distinct set of properties that can be leveraged in drug design.
| Property | 2,5-Lutidine (Starting Material) | 5-Carboxy-2-methylpyridine | This compound | Rationale for Change |
| Polar Surface Area (PSA) | Low | Moderate | High | The addition of the carboxylic acid and N-oxide groups significantly increases polarity and hydrogen bonding potential. |
| Aqueous Solubility | Moderate | Moderate to High | High | The highly polar N-oxide and ionizable carboxylic acid groups enhance interactions with water molecules. |
| Lipophilicity (LogP) | High | Low | Lower | Increased polarity from the N-oxide and carboxyl groups reduces partitioning into nonpolar solvents. |
| Metabolic Stability | Susceptible to oxidation | Can undergo conjugation | N-oxide may alter metabolic pathways, potentially blocking sites of oxidation on the pyridine ring. | |
| Acidity/Basicity (pKa) | Basic | Amphoteric | More acidic | The electron-withdrawing N-oxide group increases the acidity of the carboxylic acid. |
Synthetic Protocols: Accessing the Scaffold
The synthesis of this compound can be efficiently achieved from the readily available starting material, 2,5-lutidine (2,5-dimethylpyridine). The overall synthetic strategy involves a two-step process: selective oxidation of one methyl group to a carboxylic acid, followed by N-oxidation of the pyridine ring.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Methyl-5-pyridinecarboxylic Acid
This protocol describes the oxidation of the 5-methyl group of 2,5-lutidine to a carboxylic acid. Nitric acid is a common oxidizing agent for this transformation.[4]
Materials:
-
2,5-Lutidine
-
Nitric Acid (concentrated)
-
Sodium Hydroxide (for neutralization)
-
Hydrochloric Acid (for acidification)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2,5-lutidine (1.0 eq).
-
Reagent Addition: Slowly add concentrated nitric acid (excess) to the flask while stirring and cooling in an ice bath to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess nitric acid with a concentrated solution of sodium hydroxide until the pH is approximately 7-8.
-
Acidification and Extraction: Acidify the mixture with concentrated hydrochloric acid to a pH of 3-4, which will precipitate the product. If the product does not precipitate, extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Methyl-5-pyridinecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.
Step 2: Synthesis of this compound
This protocol details the N-oxidation of 2-Methyl-5-pyridinecarboxylic acid. A common and effective method for N-oxidation of nitrogen-containing heterocycles is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Methyl-5-pyridinecarboxylic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve 2-Methyl-5-pyridinecarboxylic acid (1.0 eq) in dichloromethane or chloroform in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add m-CPBA (1.1-1.2 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 24-48 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The trifunctional nature of this compound makes it a highly valuable scaffold for generating libraries of compounds for screening against various biological targets. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the methyl group can be a site for further functionalization or can be important for steric interactions with a target. The N-oxide can act as a key pharmacophoric feature or a modulator of physicochemical properties.
Potential Therapeutic Areas and Molecular Targets
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[5][6] The carboxylic acid of this compound can be converted to a variety of amides, which can form key hydrogen bond interactions with the hinge region of a kinase. The N-oxide can enhance solubility and potentially interact with other residues in the ATP-binding pocket.
Caption: Derivatization for Kinase Inhibitor Synthesis.
-
Antibacterial Agents: Pyridine N-oxide derivatives have shown promise as antibacterial agents. The unique electronic properties of the N-oxide can contribute to novel mechanisms of action. The carboxylic acid can be used to append fragments that enhance bacterial cell wall penetration or inhibit essential bacterial enzymes.
-
Antipsychotic and Neurological Agents: As evidenced by the metabolites of certain psychotropic drugs, the pyridine N-oxide moiety can be well-tolerated in the central nervous system and may offer advantages in terms of pharmacokinetics, such as an extended duration of action.[1]
-
Hypoxia-Activated Prodrugs: The N-oxide can be reduced under hypoxic conditions, which are characteristic of solid tumors. This allows for the design of prodrugs that are selectively activated in the tumor microenvironment, releasing a cytotoxic agent. The carboxylic acid can be used to attach a linker and the cytotoxic payload.
Conclusion and Future Perspectives
This compound is a promising and versatile scaffold for medicinal chemistry. Its synthesis from readily available starting materials is straightforward. The combination of a pyridine N-oxide, a carboxylic acid, and a methyl group provides a rich platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational principles of N-oxide and pyridine chemistry strongly suggest its potential in the development of novel therapeutics across a range of diseases, including cancer, infectious diseases, and neurological disorders. This guide provides a solid foundation for researchers to begin exploring the potential of this valuable building block in their drug discovery programs.
References
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. National Institute of Science Communication and Information Resources. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
- Method for preparing 3,5-dimethylpyridine-N-oxide.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
2,5-Dimethylpyridine (FDB004388). FooDB. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
- Method for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]
-
4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. PubMed. [Link]
-
Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
-
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. [Link]
-
Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. PubMed. [Link]
-
C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. [Link]
- Piperidinone carboxamide azaindane CGRP receptor antagonists.
-
Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]
Sources
- 1. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 2. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-2-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Carboxy-2-methylpyridine 1-oxide as a Multifaceted Ligand for Advanced Metal Complexes
This document serves as a technical guide for researchers, medicinal chemists, and materials scientists on the application of 5-Carboxy-2-methylpyridine 1-oxide as a versatile ligand in coordination chemistry. We will explore its synthesis, coordination behavior, and the functional applications of its metal complexes in catalysis and drug development, supported by detailed experimental protocols.
Introduction: The Unique Value Proposition of this compound
This compound, also known as 2-picoline-N-oxide-5-carboxylic acid, is a heterocyclic compound that presents a compelling combination of coordination sites for metal ions.[1] Its structure is distinguished by three key features:
-
The Pyridine N-oxide Group: The N-oxide oxygen atom is a strong, hard donor, readily coordinating to a variety of metal centers. This functionality enhances the ligand's solubility and modulates the electronic properties of the pyridine ring.[2]
-
The Carboxylate Group: This functional group offers versatile coordination modes. It can act as a monodentate, a bidentate chelating ligand, or a bidentate bridging ligand, allowing for the construction of discrete molecular complexes or extended coordination polymers.[3][4]
-
The Methyl Group: The methyl group at the 2-position provides steric influence and can impact the geometry and stability of the resulting metal complexes.
The synergistic action of the N-oxide and carboxylate groups makes this ligand a particularly potent chelator. It can form highly stable six-membered chelate rings with metal ions by coordinating through both the N-oxide oxygen and one of the carboxylate oxygens.[5] This inherent stability is a foundational principle for the design of robust catalysts and metallodrugs.
Part 1: Synthesis of Metal Complexes
The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. The choice of solvent, temperature, and stoichiometry are critical variables that dictate the final product's structure and purity.
Protocol 1: General Synthesis of a Divalent Transition Metal Complex
This protocol describes a general method for synthesizing a transition metal complex, adaptable for various metal(II) ions such as Cobalt(II), Nickel(II), and Copper(II).[6][7]
Causality Behind Choices:
-
Metal Salt: Metal chlorides or nitrates are often used due to their good solubility in common solvents like ethanol and water.
-
Solvent System: An ethanol/water mixture is chosen to ensure the dissolution of both the organic ligand and the inorganic metal salt.
-
Base: A weak base like sodium hydroxide is used to deprotonate the carboxylic acid group, facilitating its coordination to the metal center. The stoichiometry is carefully controlled to prevent the formation of metal hydroxides.
-
Reaction Conditions: Gentle refluxing provides the necessary activation energy for the coordination reaction to proceed to completion without decomposing the ligand or the complex.
Materials:
-
This compound
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol
-
Deionized Water
-
0.1 M Sodium Hydroxide solution
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus (Büchner funnel and filter paper)
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, suspend 2.0 mmol of this compound in 30 mL of ethanol.
-
Deprotonation: While stirring, slowly add 20 mL of 0.1 M NaOH solution (2.0 mmol) to the ligand suspension. Stir at room temperature for 15 minutes until a clear solution of the sodium carboxylate salt is formed.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the Metal(II) chloride hexahydrate in 10 mL of deionized water.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-4 hours. This ensures the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation: Allow the mixture to cool slowly to room temperature. If crystals do not form, the solution can be stored at 4°C overnight. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the complex in a vacuum desiccator.
Self-Validation:
-
Expected Outcome: A colored, microcrystalline powder. The yield should be calculated based on the limiting reagent (the metal salt).
-
Troubleshooting: If no precipitate forms, the complex may be highly soluble. Try slow evaporation of the solvent or using a different solvent system for crystallization. If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification.
Part 2: Structural Characterization
Thorough characterization is essential to confirm the identity, purity, and coordination environment of the synthesized complex. A combination of spectroscopic and analytical techniques is required.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful first-line tool to confirm the coordination of the ligand to the metal center. The key is to compare the spectrum of the complex to that of the free ligand.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Prepare a KBr pellet by mixing ~1 mg of the dried complex with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Compare the peak positions of the complex with the free ligand.
Expected Spectral Shifts: The coordination of the carboxylate and N-oxide groups to the metal ion results in characteristic shifts in their vibrational frequencies.
| Functional Group | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Rationale for Shift |
| ν(C=O) of COOH | ~1700 | N/A (Disappears) | Deprotonation of the carboxylic acid upon coordination. |
| νₐₛ(COO⁻) | N/A | ~1610 - 1550 | Asymmetric stretch of the coordinated carboxylate group.[8] |
| νₛ(COO⁻) | N/A | ~1420 - 1350 | Symmetric stretch of the coordinated carboxylate group.[8] |
| ν(N-O) | ~1250 | ~1220 - 1200 | Weakening of the N-O bond upon donation of electron density from the oxygen to the metal center. |
| ν(M-O) | N/A | ~500 - 400 | Appearance of new bands in the far-IR region corresponding to metal-oxygen bonds. |
Note: The difference (Δν) between νₐₛ(COO⁻) and νₛ(COO⁻) can provide insight into the carboxylate coordination mode (monodentate > 200 cm⁻¹, bidentate chelating < 100 cm⁻¹, bridging ~150 cm⁻¹).
X-Ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of structure, including bond lengths, bond angles, and the overall coordination geometry.[9][10] Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample.[10]
Protocol 3: Crystal Growth for SC-XRD
-
Prepare a saturated solution of the complex in a suitable solvent (e.g., DMF, DMSO, or a water/alcohol mixture) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Alternatively, use slow evaporation or vapor diffusion techniques (e.g., layering a solution of the complex with a miscible anti-solvent like diethyl ether).
-
Harvest well-formed single crystals for analysis.
Part 3: Applications in Catalysis and Drug Development
The unique electronic and structural properties of metal complexes derived from this compound make them promising candidates for various applications.
Homogeneous Catalysis
Zinc complexes supported by pyridine-N-oxide ligands have demonstrated high efficiency as catalysts in organic reactions, such as the Michael addition.[11] The Lewis acidic metal center, activated by the ligand, can coordinate to the substrate, while the ligand framework provides a specific steric and electronic environment.
Protocol 4: Catalytic Test Reaction - Michael Addition This protocol outlines a model reaction to test the catalytic activity of a synthesized Zinc(II)-[this compound] complex.
Materials:
-
Synthesized Zn(II) complex (catalyst)
-
Chalcone (substrate)
-
Thiophenol (nucleophile)
-
Ethanol (solvent)
-
TLC plates and GC-MS for reaction monitoring
Procedure:
-
In a vial, dissolve chalcone (1.0 mmol) and thiophenol (1.2 mmol) in 5 mL of ethanol.
-
Add the Zn(II) complex catalyst (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue via column chromatography.
Self-Validation:
-
Control Experiment: Run the reaction without the catalyst to ensure that the complex is responsible for the observed reactivity.
-
Performance Metrics: Calculate the reaction yield and turnover number (TON) to quantify the catalyst's efficiency.
Anticancer Drug Development
Coordination of organic molecules to metal ions can significantly enhance their biological activity. Pyridine N-oxide derivatives and their metal complexes have shown potential as antiproliferative agents.[5][12] The proposed mechanism often involves the generation of reactive oxygen species (ROS) or interaction with DNA.
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complex in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of the complex. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the complex concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Self-Validation:
-
Positive Control: Include a known anticancer drug (e.g., cisplatin) to validate the assay's sensitivity and provide a benchmark for comparison.[5]
-
Reproducibility: Perform the assay in triplicate to ensure the reliability of the results.
Visualizations
Workflow and Structural Diagrams
Caption: General workflow for the synthesis of a metal complex.
Caption: Potential coordination modes of the ligand with metal centers.
References
-
Dalton Transactions. Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions. RSC Publishing. Link
-
TCU Digital Repository. Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Link
-
PubChem. This compound. National Institutes of Health. Link
-
Journal of the American Chemical Society. Transition Metal Complexes of Pyridine N-Oxide. Link
-
BLD Pharm. This compound. Link
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Link
-
ACS Publications. Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Link
-
National Institutes of Health. Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II). Link
-
BLD Pharm. 5-Carboxy-2-methylpyrazine 1-oxide. Link
-
Indian Academy of Sciences. X-ray structural studies on metal complexes with nucleotides and pyridoxal-amino acid Schiff bases. Models for platinum binding. Link
-
National Institutes of Health. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. Link
-
National Institutes of Health. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. Link
-
ResearchGate. Synthesis and Spectroscopic Studies of Novel Transition Metal Complexes with 5-Phenyl-2-[2-Hydroxy pyridylacethydrazide]-1,3,4-Oxadiazole. Link
-
Wiley Online Library. 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Link
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Link
-
JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Link
-
ResearchGate. Synthesis and spectroscopic characterisation of cobalt(II), nickel(II) and copper(II) complexes with 5-methyl-1-(2'-pyridyl)pyrazole-3-carbohydrazide. Link
-
RSC Publishing. Pyridine N-oxides as coformers in the development of drug cocrystals. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. Link
-
PubMed. Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Link
-
MDPI. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Link
-
PubMed Central. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Link
-
Baghdad Science Journal. Synthesis, Characterization of New Metal Complexes of Co (II), Cu (II), Cd (II) and Ru (III) from azo ligand 5-((2-(1H-indol-2-y). Link
-
MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Link
-
Benchchem. Application Notes and Protocols: 5-Quinolinecarboxylic Acid in Coordination Chemistry. Link
Sources
- 1. This compound | C7H7NO3 | CID 53488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes [mdpi.com]
- 9. Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Carboxy-2-methylpyridine 1-oxide
Introduction: The Strategic Value of 5-Carboxy-2-methylpyridine 1-oxide
In the landscape of medicinal chemistry and materials science, pyridine N-oxides are a class of heterocyclic compounds of immense strategic value. The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, enhancing its polarity, increasing water solubility, and modulating its metabolic profile, often serving as a prodrug strategy.[1][2][3] The N-O bond is highly polar, forms strong hydrogen bonds, and can be selectively reduced in vivo, making it a critical moiety for drug design.[1][2]
This compound, in particular, stands out as a uniquely versatile building block.[4] It possesses three distinct, orthogonally reactive functional groups:
-
The Carboxylic Acid: A nucleophilic handle for elaboration into amides, esters, and other derivatives.
-
The N-Oxide: An electronically activating group that facilitates functionalization of the pyridine ring itself, particularly at the C2 and C6 positions.[5]
-
The C2-Methyl Group: A site for potential condensation or oxidation reactions.
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging these functional groups to construct novel, high-value heterocyclic compounds.
Visualizing the Synthetic Landscape
The strategic functionalization of this compound can be visualized as a series of divergent pathways originating from its core functional groups. This allows for the systematic generation of diverse molecular architectures.
Caption: Key synthetic pathways from this compound.
Part 1: Elaboration of the Carboxylic Acid Moiety
The carboxylic acid is arguably the most accessible functional group for initial diversification. Direct conversion to amides is a cornerstone of pharmaceutical synthesis, yet it requires activation to overcome the formation of a highly unreactive carboxylate salt when mixed with a basic amine.[6]
Strategy 1.1: Amide Bond Formation via Coupling Reagents
The use of carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a robust and widely practiced method. The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[6]
Caption: General workflow for EDC-mediated amide coupling.
Protocol 1.1: General Procedure for EDC-Mediated Amide Synthesis
This protocol describes a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve or suspend the starting material in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq).
-
Expert Insight: HOBt is added to suppress racemization (if chiral centers are present) and to improve reaction efficiency by forming a more reactive activated ester, preventing the O-acylisourea intermediate from rearranging into an unreactive N-acylurea byproduct.
-
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture. The mixture may become clearer as the reagents dissolve.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
| Reagent/Parameter | Stoichiometry/Value | Rationale |
| Amine | 1.1 eq | A slight excess ensures complete consumption of the limiting carboxylic acid. |
| EDC·HCl | 1.2 eq | Activates the carboxylic acid for nucleophilic attack.[7] |
| HOBt / HOAt | 1.2 eq | Additive to increase efficiency and prevent side reactions. |
| DIPEA / TEA | 2.5 eq | Acts as a base to neutralize the EDC hydrochloride and the acid formed. |
| Solvent | Anhydrous DCM/DMF | Aprotic solvent to prevent reaction with water. |
| Temperature | Room Temperature | Sufficient for most couplings; mild conditions preserve sensitive functional groups. |
Part 2: Ring Functionalization via the N-Oxide
The N-oxide group is a powerful tool for C-H functionalization, as it renders the C2 and C6 positions of the pyridine ring electron-deficient and thus susceptible to nucleophilic attack or other transformations.
Strategy 2.1: Deoxygenative Halogenation
A classic and highly effective strategy is the reaction of a pyridine N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). This reaction proceeds via an initial attack of the N-oxide oxygen onto the phosphorus center, followed by an intramolecular rearrangement and halide attack at the C2 position, resulting in a 2-halopyridine and concomitant deoxygenation. The resulting 2-chloro-5-carboxy-pyridine is a prime substrate for cross-coupling reactions.[8]
Protocol 2.1: Synthesis of 2-Chloro-5-carboxy-pyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Acetonitrile (anhydrous)
-
Ice water
-
Sodium bicarbonate (solid)
Procedure:
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add POCl₃ (3.0 - 5.0 eq) portion-wise. The reaction can be exothermic. The mixture can be heated gently if needed to initiate the reaction, or run in a high-boiling solvent like toluene.
-
Heating: Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching (Critical Step): After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Slowly add solid sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5-carboxy-pyridine.
Part 3: Advanced C-C and C-N Bond Formation via Cross-Coupling
With a halogenated pyridine core in hand (from Protocol 2.1), the door opens to a vast array of powerful palladium- and copper-catalyzed cross-coupling reactions to build molecular complexity.
Strategy 3.1: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating internal alkynes that are valuable intermediates for further cyclization or functionalization.[9][10] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 3.1: Sonogashira Coupling of a 2-Halopyridine Derivative
Materials:
-
2-Chloro- or 2-Bromo-5-carboxy-pyridine derivative (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.5 eq)
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent and base)
-
Anhydrous Toluene or THF (optional co-solvent)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add the 2-halopyridine derivative (1.0 eq), Pd catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Base Addition: Add anhydrous TEA or a mixture of TEA/Toluene via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the halide (I > Br > Cl).
-
Monitoring: Stir for 4-16 hours, monitoring by TLC or LC-MS. The formation of an ammonium salt precipitate is often observed.
-
Workup: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate or DCM. b. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the alkynylated pyridine product.
Strategy 3.2: Ullmann Condensation for C-N Bond Formation
The Ullmann condensation is a classical, yet highly relevant, copper-catalyzed reaction for forming C-N, C-O, or C-S bonds with aryl halides.[13][14] It is particularly useful for coupling with anilines (a variant sometimes called the Goldberg reaction) and is often complementary to palladium-catalyzed methods.[14] Traditional conditions were harsh, but modern ligand-accelerated protocols allow the reaction to proceed at much lower temperatures.[15][16][17]
Protocol 3.2: Ullmann C-N Coupling (Goldberg Reaction)
Materials:
-
2-Chloro- or 2-Bromo-5-carboxy-pyridine derivative (1.0 eq)
-
Amine (e.g., aniline, morpholine) (1.2 - 2.0 eq)
-
Copper(I) iodide (CuI) (0.1 - 0.2 eq)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (0.2 - 0.4 eq)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, Dioxane)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add the 2-halopyridine (1.0 eq), CuI, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add the anhydrous solvent followed by the amine (1.2 eq).
-
Heating: Seal the vessel and heat to 90-130 °C with vigorous stirring.
-
Expert Insight: The choice of ligand, base, and solvent is critical and often requires optimization for a given substrate combination. L-proline is a particularly effective and inexpensive ligand for many Ullmann-type couplings.
-
-
Monitoring: Stir for 12-48 hours until the starting halide is consumed (monitored by LC-MS).
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through Celite to remove insoluble copper salts and the base. c. Wash the organic phase with water and brine to remove the high-boiling solvent (e.g., DMSO). d. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of novel heterocyclic compounds. By strategically applying modern synthetic methodologies—including robust amide couplings, N-oxide mediated ring functionalization, and state-of-the-art cross-coupling reactions—researchers can rapidly generate libraries of complex molecules. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this valuable starting material.
References
- Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- BLD Pharm. This compound. BLD Pharm Website.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Alker, G., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
- Organic Chemistry Portal. The Ullmann Reaction. Organic Chemistry Portal.
- Maison, W. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(12), 4993-5011.
- Wikipedia.
- Organic Chemistry Portal.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Zhang, T., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4978–4982.
- ResearchGate. (2019). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
- ResearchGate. (2021). Functionalization of pyridine N‐oxides using PyBroP.
- ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation.
- Thermo Fisher Scientific. Ullmann Reaction. Thermo Fisher Scientific.
- Movassaghi, M., & Schmidt, M. A. (2011).
- ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- BYJU'S. Ullmann Reaction. BYJU'S.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- LookChem. PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. LookChem.
- L.S.College, Muzaffarpur. (2020). Ullmann reaction. L.S.College Website.
- Chemistry LibreTexts. (2023).
- Goliszewska, K., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
- ResearchGate. (2026). 2-Methylpyridine functionalization via the N-oxide strategy.
- Wang, L., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(4), 4049–4063.
- Dhadda, P., et al. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, Section B.
- Mukherjee, D., & Gevorgyan, V. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters, 21(9), 3343–3347.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 30478-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. lookchem.com [lookchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. byjus.com [byjus.com]
- 17. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 5-Carboxy-2-methylpyridine 1-oxide
Introduction
5-Carboxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The presence of a carboxylic acid, a pyridine N-oxide moiety, and a methyl group provides a versatile scaffold for the synthesis of a diverse array of functionalized molecules.[3] The N-oxide group, in particular, modulates the electronic properties of the pyridine ring, influencing its reactivity and imparting unique pharmacological characteristics to its derivatives.[1][4][5] Derivatization of the carboxylic acid group is a key strategy for creating analogues with modified solubility, bioavailability, and target-binding properties.[2][5]
This guide provides an in-depth exploration of the primary methods for derivatizing the carboxylic acid functionality of this compound, with a focus on amidation and esterification. We will delve into the mechanistic rationale behind common synthetic protocols and furnish detailed, actionable procedures for laboratory execution.
I. Strategic Considerations for Derivatization
The derivatization of the carboxylic acid group in this compound primarily involves its conversion into more reactive intermediates that can readily undergo nucleophilic attack. The choice of derivatization strategy is contingent upon the desired final product (e.g., amide, ester) and the stability of the starting material and product to the reaction conditions.
Core Transformation Pathways
The principal pathways for derivatizing the carboxylic acid group involve its activation to facilitate reaction with a nucleophile (an amine for amidation, an alcohol for esterification). The most common strategies are:
-
Amide Bond Formation: Direct coupling of the carboxylic acid with an amine using a coupling agent. This is the most frequently employed method in medicinal chemistry for generating novel compounds.[6]
-
Ester Formation: Reaction of the carboxylic acid with an alcohol, typically under acidic conditions or via an activated intermediate.
-
Acyl Halide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with a wide range of nucleophiles.[7]
II. Amide Bond Formation: Protocols and Mechanisms
Amide bond formation is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of an unreactive carboxylate-ammonium salt.[8] Therefore, activation of the carboxylic acid is necessary.
A. Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC), are widely used reagents for activating carboxylic acids.[8][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.[9]
To enhance coupling efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included.[9] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.[9]
Workflow for Carbodiimide Coupling
Caption: Carbodiimide-mediated amide coupling workflow.
Detailed Protocol: EDC/HOBt Coupling
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired amide.
| Parameter | Typical Value |
| Reaction Time | 12 - 24 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 60 - 95% (substrate dependent) |
| Purity | >95% after chromatography |
B. Acyl Halide-Mediated Amide Formation
For less reactive amines or when carbodiimide coupling proves inefficient, conversion of the carboxylic acid to a more reactive acyl chloride can be an effective strategy.[7][9] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[7][9][10] The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide.[9]
Workflow for Acyl Chloride Formation and Amidation
Caption: Acyl chloride-mediated amidation workflow.
Detailed Protocol: Acyl Chloride Formation and Subsequent Amidation
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Amine of interest
-
Triethylamine (TEA) or Pyridine
Procedure:
Part 1: Acyl Chloride Formation
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Part 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
| Parameter | Typical Value |
| Reaction Time (Acyl Chloride) | 1 - 3 hours |
| Reaction Time (Amidation) | 2 - 4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 70 - 90% (over two steps) |
| Purity | >95% after purification |
III. Ester Bond Formation
Esterification is another important derivatization technique, often employed to enhance the lipophilicity of a parent compound, which can improve its membrane permeability and oral absorption.
A. Fischer-Speier Esterification
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and water is removed as it is formed.
Detailed Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
| Parameter | Typical Value |
| Reaction Time | 4 - 16 hours |
| Temperature | Reflux |
| Yield | 50 - 85% |
| Purity | >95% after purification |
IV. Purification and Characterization
Purification of the synthesized derivatives is crucial to remove any unreacted starting materials, reagents, and byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying both amide and ester derivatives. The choice of eluent system depends on the polarity of the product.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.
-
Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
V. Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and powerful tool in medicinal chemistry for the generation of novel molecular entities. The choice between amidation and esterification, and the specific protocol employed, will depend on the target compound and the desired physicochemical properties. The methods outlined in this guide provide a robust starting point for researchers to synthesize a wide range of derivatives for further investigation. Careful execution of these protocols, coupled with rigorous purification and characterization, will ensure the generation of high-quality compounds for biological evaluation.
References
-
Amide bond formation. (n.d.). In HepatoChem. Retrieved January 19, 2026, from [Link]
-
Amide Synthesis. (n.d.). In Fisher Scientific. Retrieved January 19, 2026, from [Link]
- Baran, P. S., & O'Malley, D. P. (2004). Strategies for the Synthesis of Pyridine-Containing Natural Products.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Gao, Y., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(12), 5486-5492. [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
-
Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Carboxy-2-methylpyridine 1-oxide
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of 5-Carboxy-2-methylpyridine 1-oxide. We delve into the underlying principles governing the reactivity of this versatile heterocyclic building block and present detailed, field-proven protocols for its modification. The guide emphasizes the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability. Key strategies discussed include electrophilic and nucleophilic substitutions, directed ortho-metalation (DoM), and transition-metal-catalyzed C-H activation, all profoundly influenced by the unique electronic nature of the pyridine N-oxide moiety.
Introduction: The Strategic Value of this compound
This compound is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. The pyridine core is a ubiquitous feature in numerous pharmaceuticals, and the strategic placement of substituents is critical for modulating pharmacological activity, solubility, and metabolic stability. The true synthetic power of this molecule, however, lies in the N-oxide functionality. The N-O bond introduces a unique electronic perturbation to the pyridine ring, fundamentally altering its reactivity compared to the parent pyridine.[1][2][3] This activation makes the molecule more susceptible to both electrophilic and nucleophilic reagents, opening synthetic avenues that are otherwise challenging.[4][5] Furthermore, the N-oxide can act as a protecting group, a directing group for metallation and C-H activation, and can be easily removed in a final deoxygenation step to yield the desired substituted pyridine.[6][7] This guide will explore the key methods to harness this reactivity for targeted molecular design.
Understanding the Reactivity Profile
The functionalization of this compound is dictated by the interplay of its three key features: the N-oxide, the C2-methyl group, and the C5-carboxyl group.
-
The N-Oxide Group: This is the dominant activating group. Through resonance, the oxygen atom donates electron density into the pyridine ring, particularly at the C2, C4, and C6 positions. This makes these positions electron-rich and thus susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom strongly withdraws electron density inductively, making the C2 and C6 positions highly electrophilic and prone to nucleophilic attack, especially after activation of the N-oxide oxygen.[5][8]
-
C2-Methyl Group: This is a weak electron-donating group, further enhancing the electron density at the C4 and C6 positions.
-
C5-Carboxyl Group: This is a meta-directing, electron-withdrawing group. Its primary influence is to decrease the overall electron density of the ring, but its meta-positioning relative to the other carbons means its deactivating effect is less pronounced at the key C2, C4, and C6 positions targeted for functionalization.
The cumulative effect is a pyridine ring that is highly activated for substitution at the C4 and C6 positions, and to a lesser extent, the C2 position which is sterically hindered by the methyl group.
Figure 2. General workflow for the functionalization at the C6 position using the N-oxide activation strategy.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization, where a directing metalating group (DMG) coordinates to an organolithium base, directing deprotonation at an adjacent position. [9][10]In pyridine N-oxides, the N-oxide itself is a potent DMG. [10][11] For this compound, the N-oxide directs lithiation to the C6 position. The carboxyl group at C5 must first be protected or the reaction performed with sufficient base to deprotonate it first. Using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures minimizes side reactions. [10]The resulting C6-lithiated species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl chlorides) to install diverse functional groups. [11][12]
Palladium-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H activation has emerged as a premier strategy for atom-economical synthesis. [13]The N-oxide group serves as an excellent directing group for palladium-catalyzed C-H functionalization at the C2 and C6 positions. [13][14]
-
Direct Arylation: In the presence of a palladium catalyst (e.g., Pd(OAc)₂), an appropriate ligand, and an oxidant, pyridine N-oxides can be directly coupled with arenes and heteroarenes. [13][15][16]This approach avoids the need for pre-functionalized starting materials like halo-pyridines.
-
Alkenylation: Similarly, oxidative coupling with olefins (a Fujiwara-Morita type reaction) can be achieved to install vinyl groups at the C2/C6 positions. [13] These methods are highly regioselective, with functionalization occurring almost exclusively at the ortho positions to the N-oxide. For the target molecule, this would again favor the C6 position.
Figure 3. Simplified catalytic cycle for direct C-H arylation directed by the pyridine N-oxide group.
Data Summary
| Functionalization Strategy | Target Position(s) | Typical Reagents | Key Advantages | Key Considerations |
| Electrophilic Substitution | C4 | HNO₃ / H₂SO₄ | Simple, direct introduction of nitro group. | Harsh conditions; limited scope. [17] |
| Nucleophilic Substitution | C6 (primarily), C2 | POCl₃, TsCl/R₂NH | High yields, broad scope of nucleophiles. | Requires stoichiometric activating agent. [1][6] |
| Directed Ortho-Metalation | C6 | LDA or LTMP, then E⁺ | Wide range of electrophiles can be used. | Cryogenic temperatures required; sensitive to moisture. [9][12] |
| Pd-Catalyzed C-H Activation | C6 (primarily), C2 | Pd(OAc)₂, oxidant, Arene | High atom economy, avoids pre-functionalization. | Catalyst cost; optimization may be required. [13][15] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 6-Chloro-2-methylpyridine-5-carboxylic acid
This protocol utilizes the N-oxide activation strategy to install a chlorine atom at the C6 position, a valuable handle for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene or Acetonitrile (solvent)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 32.6 mmol).
-
Carefully add phosphorus oxychloride (e.g., 15.3 mL, 163 mmol, 5.0 eq) to the flask at room temperature. The mixture may become a thick slurry.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
CAUTION: Highly exothermic quench. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 200-300 g). POCl₃ reacts violently with water. Perform this step in an efficient fume hood.
-
Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to afford pure 6-Chloro-2-methylpyridine-5-carboxylic acid.
Protocol 2: Palladium-Catalyzed Direct Arylation at C6
This protocol demonstrates a modern C-H activation approach to form a C-C bond directly.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (e.g., 4-bromoanisole) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (e.g., 153 mg, 1.0 mmol), the aryl bromide (e.g., 280 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (5 mL) and pivalic acid (30.6 mg, 0.3 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 6-aryl-5-carboxy-2-methylpyridine 1-oxide product.
Final Deoxygenation Step
Often, the final step in the synthetic sequence is the removal of the N-oxide to furnish the functionalized pyridine. This can be readily achieved under mild conditions.
-
Common Method: Treatment with a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a solvent like acetonitrile or dichloromethane at elevated temperatures efficiently removes the oxygen atom. [5]* Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (Pd/C) is another effective method, compatible with many functional groups (though it will reduce nitro groups and alkenes). [6]
Conclusion
This compound is a strategically activated and versatile building block. The N-oxide group not only modifies the electronic properties of the pyridine ring to enable a diverse range of functionalization reactions but also acts as a powerful directing group for modern C-H activation methodologies. By understanding the principles of reactivity and selecting the appropriate synthetic strategy—be it classical electrophilic/nucleophilic substitution or contemporary metal-catalyzed cross-coupling—researchers can efficiently access a wide array of novel substituted pyridines for applications in drug discovery and materials science.
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
(2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Kłaps, S., & Wencel-Delord, J. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Pawar, S. A., & Begum, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Dhadda, S., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]
-
(2020). Reactions of Pyridine-N-Oxide. YouTube. [Link]
-
(2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Oxford University Press. [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]
-
Park, C., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2010). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Zhang, L., et al. (2015). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers. [Link]
-
Knochel, P. (2015). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation. [Link]
-
ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]
-
Strieth-Kalthoff, F., et al. (2018). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Organic Letters. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides. [Link]
-
El-Malah, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. [Link]
-
Tan, Y., & Hartwig, J. F. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group, UC Berkeley. [Link]
-
Dexter, T. M., et al. (1982). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Molecular Pharmacology. [Link]
-
Wang, D., et al. (2014). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 17. m.youtube.com [m.youtube.com]
Topic: In Vitro Screening of 5-Carboxy-2-methylpyridine 1-oxide Derivatives for Antibacterial Activity
An Application Note for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Pyridine N-oxide derivatives have emerged as a promising class of heterocyclic compounds, with some demonstrating significant biological activity. This application note provides a comprehensive, field-proven guide for the systematic in vitro screening of novel 5-Carboxy-2-methylpyridine 1-oxide derivatives. We present a tiered screening cascade, beginning with qualitative diffusion assays for initial hit identification, followed by quantitative broth microdilution for determining potency (Minimum Inhibitory Concentration, MIC), and culminating in assays to discern bactericidal versus bacteriostatic activity (Minimum Bactericidal Concentration, MBC). The protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility for drug development professionals.[1][2]
Scientific Rationale & Screening Strategy
The Therapeutic Potential of Pyridine N-Oxides
The pyridine ring is a "privileged scaffold" found in numerous natural products and pharmaceuticals. Its N-oxide derivatives introduce unique physicochemical properties, including altered polarity and hydrogen bonding capabilities, which can enhance biological interactions.[3] The N-oxide moiety can be critical for activity; in some contexts, it may act as a prodrug feature, undergoing enzymatic reduction within the target pathogen to release an active species.[3] This potential for selective activation within bacteria makes these compounds particularly attractive candidates for novel antimicrobial agents.
A Hierarchical Screening Workflow
A robust screening campaign must be both efficient and rigorous. We advocate for a multi-stage approach that progressively narrows a library of candidate compounds to a few promising leads. This strategy conserves resources by applying high-throughput, cost-effective methods initially, reserving more complex and resource-intensive assays for the most active compounds.
Figure 1: Hierarchical workflow for antibacterial screening.
Phase 1: Primary Screening via Agar Disk Diffusion
Principle
The agar disk diffusion method (also known as the Kirby-Bauer test) is a qualitative technique used to assess the antimicrobial activity of chemical compounds.[4][5][6] A paper disk impregnated with a known concentration of the test derivative is placed on an agar plate previously inoculated with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[7] The diameter of this zone provides a preliminary, qualitative measure of the compound's activity and is useful for rapidly screening large numbers of derivatives.[8][9]
Materials
-
Test Compounds: Stock solutions of this compound derivatives (e.g., 1 mg/mL in Dimethyl Sulfoxide, DMSO).
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[6][10]
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) reference strains.
-
Controls:
-
Positive Control: Disks of a known antibiotic (e.g., Gentamicin, 10 µg).
-
Negative Control: Disks impregnated with the solvent (DMSO).
-
-
Equipment: Sterile blank paper disks (6 mm diameter), sterile swabs, forceps, incubator (35 ± 2°C), McFarland 0.5 turbidity standard, spectrophotometer.
Protocol
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Verify using a spectrophotometer at 625 nm if necessary.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[6]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply sterile blank paper disks to the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test derivative stock solution onto a corresponding disk.
-
Apply positive and negative control disks to the same plate. Ensure disks are spaced at least 24 mm apart.[6]
-
-
Incubation:
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm).
-
A zone of inhibition indicates susceptibility. The absence of a zone indicates resistance. Compare results to the positive and negative controls.
-
Phase 2: Potency Determination via Broth Microdilution (MIC)
Principle
The broth microdilution method is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a 96-well microtiter plate format, making it highly scalable and accurate.[12]
Materials
-
Test Compounds: Stock solutions of "hit" derivatives from the primary screen.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: As used in the primary screen.
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35 ± 2°C), plate reader (optional).
Protocol
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Prepare a starting concentration of the test compound at twice the desired final maximum concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 200 µL of this starting solution to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Plate Inoculation:
-
Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL, and the compound concentrations have been diluted by half to the desired final test range.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[13]
-
-
MIC Determination:
-
Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[16]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Figure 2: Example of a broth microdilution plate layout and result interpretation.
Phase 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)
Principle
While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between compounds that are bacteriostatic (inhibit growth) and those that are bactericidal (kill bacteria). The Minimum Bactericidal Concentration (MBC) test is a follow-up to the MIC assay that determines the lowest concentration of a compound required to kill 99.9% of the initial bacterial inoculum.[17][18][19] This is a critical parameter in drug development, as bactericidal agents are often preferred for treating severe infections.
Protocol
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations from the 96-well plate. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
-
Plating for Viability:
-
Aseptically pipette a fixed volume (e.g., 10-100 µL) from each of these wells and spread it onto separate, appropriately labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
-
MBC Determination:
Data Interpretation
The relationship between the MBC and MIC is used to classify the primary mechanism of action:
-
Bactericidal: If the MBC is ≤ 4 times the MIC (MBC/MIC ≤ 4).[19]
-
Bacteriostatic: If the MBC is > 4 times the MIC.
Data Presentation & Summary
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against control antibiotics.
Table 1: Example Screening Data for this compound Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Derivative A | S. aureus | 22 | 8 | 16 | 2 | Bactericidal |
| E. coli | 10 | 64 | >256 | >4 | Bacteriostatic | |
| Derivative B | S. aureus | 15 | 32 | 64 | 2 | Bactericidal |
| E. coli | 0 | >128 | >128 | - | Resistant | |
| Gentamicin | S. aureus | 25 | 1 | 2 | 2 | Bactericidal |
| (Control) | E. coli | 23 | 2 | 4 | 2 | Bactericidal |
Conclusion
This application note outlines a validated, stepwise protocol for the in vitro antibacterial screening of novel this compound derivatives. By employing a hierarchical approach from qualitative diffusion assays to quantitative MIC and MBC determinations, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized methodologies, such as those recommended by CLSI, is paramount for generating reliable and comparable data essential for advancing new candidates in the drug discovery pipeline.
References
- Grokipedia. Broth microdilution.
- Wikipedia. Disk diffusion test.
- Wikipedia. Broth microdilution.
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods. Available from: [Link]
- FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
-
Moussa, T. A. A., et al. (2019). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available from: [Link]
- National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available from: [Link]
-
Kumar, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Southeast Asian Fisheries Development Center. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
-
Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available from: [Link]
- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
- Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus.
-
JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Available from: [Link]
-
Wist, A. D., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry. Available from: [Link]
- IBT Bioservices. Guide to In Vitro Antibacterial Testing.
- Grokipedia. Minimum bactericidal concentration.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
-
Al-Ostath, A. I., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available from: [Link]
-
Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology. Available from: [Link]
-
Pierce, K. K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
Mungra, D. C., et al. (2011). Synthesis and in vitro antimicrobial evaluation of penta-substituted pyridine derivatives bearing the quinoline nucleus. Medicinal Chemistry Research. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. Available from: [Link]
-
Sarbu, L. G., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]
-
Imming, P., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]
-
Dhadda, S., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. Available from: [Link]
-
Sen, A. K., et al. (2007). Antibacterial Activity of New [(2-Hydroxypropyl)-n-oximino]pyridines. Asian Journal of Chemistry. Available from: [Link]
-
Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Sarbu, L. G. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Chemistry & Chemical Science. Available from: [Link]
-
Basavaraja, K. M., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Tropical Journal of Pharmaceutical Research. Available from: [Link]
Sources
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. grokipedia.com [grokipedia.com]
Application Notes and Protocols: The Strategic Use of 5-Carboxy-2-methylpyridine 1-oxide in the Synthesis of Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has led to the exploration of a diverse chemical space. Within this landscape, pyridine-based scaffolds have emerged as a cornerstone in the design of potent and selective inhibitors. This application note delves into the strategic use of a specialized building block, 5-Carboxy-2-methylpyridine 1-oxide , in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.
The introduction of an N-oxide functionality to the pyridine ring is not a trivial modification; it profoundly alters the electronic and physicochemical properties of the molecule. This strategic chemical alteration offers several advantages in drug design, including enhanced solubility, modulation of basicity, and unique reactivity patterns, making this compound a valuable reagent for medicinal chemists.[1] This guide will provide a comprehensive overview of its application, from the underlying chemical principles to detailed synthetic protocols.
The Rationale: Why Employ the N-Oxide Moiety?
The decision to utilize this compound in a synthetic campaign is rooted in a deep understanding of its chemical behavior and its potential to impart favorable properties to the final drug candidate.
Modulation of Physicochemical Properties
The N-oxide group introduces a highly polar N⁺-O⁻ dative bond, which has significant implications for a molecule's properties:
-
Enhanced Solubility: The increased polarity and hydrogen bonding capacity imparted by the N-oxide group can significantly improve the aqueous solubility of a compound, a critical parameter for drug bioavailability.
-
Reduced Basicity: Pyridine N-oxides are considerably less basic than their parent pyridines. This reduction in basicity can be advantageous in drug design to mitigate off-target effects and improve the pharmacokinetic profile.
-
Bioisosteric Replacement: The N-oxide motif can act as a bioisostere for other functional groups, such as a carbonyl group, enabling fine-tuning of drug-receptor interactions.[2]
Chemical Reactivity and Synthetic Utility
The N-oxide functionality activates the pyridine ring for various chemical transformations, providing synthetic routes that are often challenging with the parent pyridine. This is particularly relevant for the synthesis of multi-substituted pyridine derivatives commonly found in kinase inhibitors.
Application in the Synthesis of p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs. Many potent p38 MAPK inhibitors feature a substituted pyridine core. The synthesis of these complex molecules can be streamlined by employing versatile building blocks like this compound.
Below, we present a representative synthetic workflow for the preparation of a hypothetical p38 MAPK inhibitor, illustrating the central role of this compound.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Key Amine Intermediate
This protocol details the crucial amide bond formation step, a common reaction in the synthesis of kinase inhibitors. The carboxylic acid of this compound is activated and coupled with a representative aromatic amine, a common structural motif in many kinase inhibitors.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 153.14 | 1.0 | 1.0 |
| 4-Fluoroaniline | 111.12 | 1.1 | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 2.5 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | 10 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (153 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add 4-fluoroaniline (122 mg, 1.1 mmol) to the solution.
-
In a separate flask, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the flask containing the carboxylic acid and amine to 0 °C using an ice bath.
-
Slowly add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (0.44 mL, 2.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization for chiral substrates.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.
-
The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions.
Protocol 2: Downstream Functionalization - A Hypothetical Pathway to a Kinase Inhibitor Core
The newly formed amide can undergo further transformations to build the final kinase inhibitor. The following is a hypothetical example of a subsequent reaction, illustrating how the pyridine N-oxide can be a versatile intermediate.
Reaction Scheme:
Hypothetical downstream functionalization.
This step is highly dependent on the specific target molecule. The N-oxide can direct C-H activation at the C2-methyl group or other positions, or it can be removed at a later stage if desired. The presence of the N-oxide can also influence the regioselectivity of subsequent reactions.
Data Presentation: Expected Outcomes
| Parameter | Expected Value/Observation |
| Yield | 70-90% for the amide coupling step. |
| Purity | >95% after column chromatography. |
| ¹H NMR | Characteristic shifts for the pyridine and aniline protons, and a downfield shift for the amide N-H proton. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Conclusion and Future Perspectives
This compound is a strategically valuable building block in the synthesis of kinase inhibitors. Its unique combination of a reactive carboxylic acid handle and the modulating effects of the N-oxide group provides medicinal chemists with a powerful tool to construct complex and potent therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this versatile reagent into their drug discovery programs. Future explorations may involve leveraging the N-oxide for more intricate transformations, such as late-stage C-H functionalization, to rapidly generate diverse libraries of kinase inhibitors for biological screening.
References
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). NIH. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. [Link]
-
Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. (2021). PubMed. [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). PubMed. [Link]
-
4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). PubMed. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]
-
Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). EurekAlert!. [Link]
Sources
Coordination Chemistry of 5-Carboxy-2-methylpyridine 1-oxide with Transition Metals: An Application and Protocol Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the coordination chemistry of 5-Carboxy-2-methylpyridine 1-oxide, a versatile heterocyclic ligand. By possessing two distinct and potent donor sites—the N-oxide oxygen and the carboxylate group—this ligand offers a rich platform for constructing a diverse array of transition metal complexes with varied structural motifs and potential applications. We delve into the fundamental principles of its coordination behavior, provide detailed, field-tested protocols for the synthesis of its metal complexes, and outline the essential characterization techniques required to elucidate their structural and electronic properties. The causality behind experimental choices is emphasized throughout, offering insights into how reaction parameters can be modulated to target specific molecular architectures, from discrete mononuclear species to extended coordination polymers. This document serves as a practical resource for researchers exploring new materials, catalysts, and potential therapeutic agents based on pyridine N-oxide scaffolds.
The Ligand: this compound
This compound (C₇H₇NO₃) is a bifunctional organic ligand that presents two primary sites for metal coordination: the oxygen atom of the N-oxide group and one or both oxygen atoms of the carboxylate group.[1] This dual functionality is the cornerstone of its chemical utility, allowing it to act as a bridge between metal centers or as a chelating agent.
-
N-Oxide Group: The N→O bond results in a high electron density on the oxygen atom, making it a strong Lewis base and a primary coordination site for transition metals.[2][3] Coordination through this oxygen is confirmed spectroscopically by a characteristic shift in the N-O stretching frequency.[3]
-
Carboxylate Group: The deprotonated carboxylate group (–COO⁻) is a classic coordinating moiety. Its versatility is a key feature; it can bind to a metal center in a monodentate fashion (using one oxygen), a bidentate chelating fashion (using both oxygens with the same metal), or a bridging fashion (linking two different metal centers).
The interplay between these two groups allows for the formation of complexes with diverse dimensionalities and coordination geometries, including five-coordinate trigonal-bipyramidal and six-coordinate octahedral structures.[4]
Potential Coordination Modes
The ligand's versatility stems from the multiple ways it can bind to one or more metal centers. Understanding these modes is critical for designing synthetic strategies to achieve desired structural outcomes.
Caption: Potential coordination modes of this compound.
Synthesis of Transition Metal Complexes
The synthesis of coordination complexes with this ligand generally involves the reaction of a transition metal salt with the ligand in a suitable solvent. The final product's structure is highly dependent on variables such as the metal-to-ligand molar ratio, the choice of metal salt anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻), solvent polarity, and reaction temperature.
General Principles and Experimental Causality
-
Choice of Metal Salt: The counter-anion of the metal salt can be innocent (e.g., BF₄⁻, ClO₄⁻) or can participate in coordination (e.g., Cl⁻, SCN⁻, CH₃COO⁻), leading to different final structures. For instance, using Co(NCS)₂ can result in thiocyanate ligands binding to the metal center, influencing the overall geometry.[5]
-
Solvent System: Solvents like methanol, ethanol, or dimethylformamide (DMF) are commonly used. The choice affects the solubility of reactants and the rate of crystal growth. Mixed solvent systems (e.g., DMF/EtOH) can be employed to fine-tune solubility and promote the formation of high-quality single crystals.[6]
-
Stoichiometry: The metal-to-ligand ratio is a critical parameter. A 1:2 ratio might favor discrete mononuclear complexes where two ligands coordinate to one metal center, whereas other ratios might encourage the formation of polymeric chains or layers.
-
pH Control: The carboxylate group's protonation state is pH-dependent. Synthesis is typically carried out under neutral or slightly basic conditions to ensure the carboxylate group is deprotonated and available for coordination. A weak base like triethylamine or sodium acetate can be added to facilitate this.
Protocol 2.1: General Synthesis of a [M(C₇H₆NO₃)₂(H₂O)ₓ] Complex (M = Co(II), Ni(II), Cu(II))
This protocol describes a standard method for synthesizing a discrete mononuclear complex.
Materials:
-
This compound (1.0 mmol)
-
MCl₂·6H₂O (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) (0.5 mmol)
-
Methanol (20 mL)
-
Triethylamine (2.0 mmol)
-
Diethyl ether
Procedure:
-
Ligand Dissolution: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) in 10 mL of methanol.
-
Deprotonation: Add triethylamine (2.0 mmol) to the suspension. Stir at room temperature for 10 minutes. The suspension should become a clear solution as the carboxylate salt forms. Rationale: Deprotonation of the carboxylic acid is essential for it to act as a carboxylate ligand.
-
Metal Salt Addition: In a separate beaker, dissolve the transition metal salt (0.5 mmol) in 10 mL of methanol. Add this solution dropwise to the ligand solution with constant stirring.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours or gently reflux for 1 hour to ensure the reaction goes to completion. A color change or precipitation of the product may be observed.
-
Isolation: Reduce the solvent volume to approximately 5 mL using a rotary evaporator. Allow the concentrated solution to cool to room temperature. If no crystals form, induce precipitation by slowly adding diethyl ether until the solution becomes turbid.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether to remove unreacted starting materials.
-
Drying: Dry the product in a desiccator over anhydrous MgSO₄.
General Workflow for Synthesis and Characterization
The path from starting materials to a fully characterized complex with potential applications follows a well-defined workflow.
Caption: General experimental workflow for complex synthesis and analysis.
Structural and Spectroscopic Characterization
A combination of analytical techniques is required to unambiguously determine the structure and properties of the synthesized complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for confirming that coordination has occurred. The analysis focuses on the vibrational bands of the N-O and carboxylate groups.
-
N-O Stretch (ν(N-O)): In the free ligand, this stretch appears around 1250 cm⁻¹. Upon coordination to a metal center, the N-O bond weakens, causing this band to shift to a lower frequency (a redshift), typically by 20-50 cm⁻¹.[3] This is a primary indicator of N-oxide coordination.
-
Carboxylate Stretches (ν(COO⁻)): The free carboxylic acid shows a C=O stretch (ν(C=O)) around 1700 cm⁻¹. Upon deprotonation and coordination, this is replaced by two distinct bands: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ). The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode.[7]
-
Monodentate: Δν is large (>200 cm⁻¹).
-
Bidentate Chelating: Δν is small (<110 cm⁻¹).
-
Bridging: Δν is intermediate (≈140-200 cm⁻¹).
-
| Vibrational Mode | Free Ligand (Typical cm⁻¹) | Coordinated Complex (Typical cm⁻¹) | Interpretation |
| ν(O-H) | ~2500-3000 (broad) | Absent | Deprotonation of carboxylic acid. |
| ν(C=O) | ~1700 | Absent | Conversion of acid to carboxylate. |
| νₐₛ(COO⁻) | N/A | ~1550-1610 | Asymmetric stretch of coordinated carboxylate. |
| νₛ(COO⁻) | N/A | ~1380-1420 | Symmetric stretch of coordinated carboxylate. |
| ν(N-O) | ~1250 | ~1200-1230 | Redshift indicates N-oxide coordination. |
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional structure of a crystalline complex. It provides data on:
-
Coordination Geometry: Determines if the metal center is, for example, tetrahedral, square planar, or octahedral.[8]
-
Bond Lengths and Angles: Provides exact measurements of metal-ligand bond distances.
-
Supramolecular Structure: Reveals how individual complex molecules pack in the crystal lattice through hydrogen bonds or other weak interactions.[4]
| Metal Ion | Example Formula | Coordination Geometry | M-O (N-oxide) (Å) | M-O (Carboxylate) (Å) |
| Co(II) | [Co(C₇H₆NO₃)₂(H₂O)₂] | Distorted Octahedral | 2.05 - 2.15 | 2.00 - 2.10 |
| Ni(II) | [Ni(C₇H₆NO₃)₂(H₂O)₂] | Octahedral | 2.00 - 2.10 | 1.95 - 2.05 |
| Cu(II) | [Cu(C₇H₆NO₃)₂] | Square Planar / Distorted Octahedral | 1.95 - 2.05 | 1.90 - 2.00 |
| Zn(II) | [Zn(C₇H₆NO₃)₂] | Tetrahedral / Octahedral | 2.00 - 2.10 | 1.95 - 2.05 |
Note: Data are representative values based on typical complexes of these metals.
Electronic Spectroscopy and Magnetic Susceptibility
-
UV-Vis Spectroscopy: Absorption bands in the visible region arise from d-d electronic transitions within the metal ion. The position and intensity of these bands are characteristic of the metal's oxidation state and coordination geometry.
-
Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center. This helps to establish the spin state (high-spin or low-spin) and confirm the electronic configuration. For example, most first-row transition metal complexes with pyridine N-oxide ligands are high-spin.[3]
Potential Applications
The development of new transition metal complexes is driven by their potential use in various fields. Complexes derived from this compound are promising candidates for several applications.
-
Catalysis: Pyridine-based ligands are widely used in catalysis for reactions like hydrogenation and polymerization.[9][10] The electronic properties of the metal center can be tuned by the ligand to optimize catalytic activity.
-
Bioinorganic Chemistry and Drug Development: Many metal complexes exhibit significant biological activity.[10] Derivatives of pyridine N-oxides, such as zinc pyrithione, are known for their antifungal and antibacterial properties.[2] New complexes could be screened for antimicrobial or anticancer properties, where the ligand can help stabilize the metal ion and facilitate its delivery.[11][12]
-
Materials Science: The ability of the ligand to bridge metal centers makes it an excellent candidate for building coordination polymers or metal-organic frameworks (MOFs). These materials can have interesting magnetic, optical, or porous properties.[5]
Conclusion
This compound is a highly adaptable ligand in coordination chemistry. Its dual functional groups provide a robust framework for creating a wide range of metal complexes with tunable structures and properties. By carefully controlling synthetic conditions, researchers can target specific molecular architectures, from simple mononuclear species to complex, extended networks. The protocols and characterization principles outlined in this guide provide a solid foundation for scientists aiming to explore the rich chemical landscape of these compounds and unlock their potential in catalysis, medicine, and materials science.
References
-
Transition metal pyridine complexes. In: Wikipedia. [Link]
-
Transition metal complexes of pyridine-N-oxides. In: Wikipedia. [Link]
-
Wang, C., Wang, Z., Fang, R., & Li, X. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews, 378, 84-112. [Link]
- Transition metal complexes of pyridine-N-oxides. Grokipedia.
-
Al-Jibouri, M. N. A. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 10(4), 1-6. [Link]
-
Näther, C., & Jess, I. (2024). Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 164–169. [Link]
-
Five coordination modes of [L]⁻ in complexes 1–5. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Quagliano, J. V., Fujita, J., Franz, G., Phillips, D. J., Walmsley, J. A., & Tyree, S. Y. (1961). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society, 83(18), 3770–3773. [Link]
-
Näther, C., & Jess, I. (2024). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 38–41. [Link]
-
Synthesis and Spectroscopic Studies of Novel Transition Metal Complexes with 5-Phenyl-2-[2-Hydroxy pyridylacethydrazide]-1,3,4-Oxadiazole. ResearchGate. [Link]
-
Tesi, M., Guarracino, S., Marchiò, L., & Colombo, V. (2020). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). ChemistryOpen, 9(1), 10–14. [Link]
-
Reuter, H. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 193–198. [Link]
-
Adhikari, N., & Saha, N. (2000). Synthesis and spectroscopic characterisation of cobalt(II), nickel(II) and copper(II) complexes with 5-methyl-1-(2'-pyridyl)pyrazole-3-carbohydrazide. Indian Journal of Chemistry - Section A, 39(8), 837-842. [Link]
-
Puszko, A., & Głowiak, T. (2006). Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Journal of Inorganic Biochemistry, 100(11), 1775-1782. [Link]
-
Kuľha, V., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry, 44(25), 10174–10187. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(19), 6296. [Link]
-
Mohamed, G. G., El-Gamel, N. E. A., & El-Sayed, B. A. (2020). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 25(23), 5707. [Link]
Sources
- 1. This compound | C7H7NO3 | CID 53488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. mdpi.com [mdpi.com]
- 8. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Carboxy-2-methylpyridine 1-oxide
Welcome to the technical support center for the synthesis of 5-Carboxy-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves a two-stage process: the selective oxidation of one of the methyl groups of a precursor like 2,5-lutidine to a carboxylic acid, followed by N-oxidation of the pyridine ring. Alternatively, the N-oxide of 2,5-lutidine can be synthesized first, followed by selective oxidation of the 5-methyl group. Each step presents unique challenges that can lead to the formation of various by-products, impacting yield and purity. This guide will help you identify, minimize, and troubleshoot the formation of these impurities.
Core Troubleshooting & FAQs
Issue 1: Incomplete Oxidation - Unreacted Starting Material and Intermediates
FAQ: My reaction mixture shows the presence of unreacted 2,5-lutidine N-oxide and a significant amount of 2-methyl-5-(hydroxymethyl)pyridine 1-oxide. What is causing this and how can I drive the reaction to completion?
Expert Analysis: Incomplete oxidation is a common issue, often stemming from insufficient oxidant, suboptimal reaction temperature, or deactivation of the catalyst. The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and an aldehyde intermediate. If the reaction stalls, these intermediates can accumulate.
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used for the conversion of the methyl group to a carboxylic acid. It is often beneficial to use a slight excess.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like decarboxylation. A systematic study of the temperature profile is recommended. Start at a moderate temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.
-
Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. For homogeneous catalysts, verify its concentration and stability under the reaction conditions.
-
Reaction Time: Extend the reaction time. Some oxidations can be sluggish, and monitoring the reaction over a longer period is necessary to confirm it has reached completion.
Issue 2: Over-oxidation - Formation of Pyridine-2,5-dicarboxylic acid 1-oxide
FAQ: My final product is contaminated with a significant amount of a di-acid by-product, which I suspect is pyridine-2,5-dicarboxylic acid 1-oxide. How can I prevent this?
Expert Analysis: The presence of two methyl groups on the starting material (2,5-lutidine) makes the molecule susceptible to over-oxidation, where both methyl groups are converted to carboxylic acids. This is particularly prevalent with strong, non-selective oxidizing agents or under harsh reaction conditions.
Preventative Measures:
-
Choice of Oxidant: Employ a milder, more selective oxidizing agent. For instance, selenium dioxide is known for selectively oxidizing methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid under controlled conditions.[1]
-
Controlled Addition of Oxidant: Instead of adding the full amount of oxidant at once, a slow, portion-wise or dropwise addition can help maintain a lower instantaneous concentration, favoring the mono-oxidation product.
-
Temperature Control: Maintain a lower reaction temperature to reduce the rate of the second oxidation, which typically requires a higher activation energy.
-
Protecting Groups: In some cases, though more synthetically demanding, one of the methyl groups could be transiently protected to prevent its oxidation.
| By-product | Structure | Formation Pathway | Prevention Strategy |
| Pyridine-2,5-dicarboxylic acid 1-oxide | C7H5NO5 | Over-oxidation of both methyl groups of 2,5-lutidine. | Use of milder oxidants, controlled addition of oxidant, lower reaction temperature. |
Issue 3: Decarboxylation - Loss of the Carboxyl Group
FAQ: I am observing a significant amount of 2-methylpyridine 1-oxide in my product. What is causing this decarboxylation and how can I avoid it?
Expert Analysis: Pyridine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[2] The N-oxide functionality can influence the electronic properties of the ring, potentially affecting the stability of the carboxyl group. The presence of acid or base can also catalyze this process.
Troubleshooting & Prevention:
-
Temperature Management: This is the most critical factor. Avoid excessive heating during the reaction and work-up. If purification by distillation is attempted, it should be performed under high vacuum to keep the temperature as low as possible.
-
pH Control: During work-up and purification, maintain a neutral or slightly acidic pH. Both strongly acidic and basic conditions can promote decarboxylation. The stability of related compounds has been shown to be pH-dependent.[3]
-
Purification Method: Opt for non-thermal purification methods such as crystallization or column chromatography where possible.
Issue 4: Formation of Isomeric By-products
FAQ: My analytical data (NMR, LC-MS) suggests the presence of an isomer of my target molecule. Where could this be coming from?
Expert Analysis: Isomeric impurities can arise from two main sources: impurities in the starting material or side reactions during the synthesis. Commercial 2,5-lutidine may contain other lutidine isomers (e.g., 2,3-lutidine, 2,4-lutidine, 2,6-lutidine).[4][5] Additionally, some reactions involving pyridine N-oxides can lead to rearrangements, although this is less common in simple oxidation reactions. For instance, reactions of 3-methylpyridine N-oxide with phosphorus oxychloride are known to produce a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[6]
Troubleshooting & Mitigation:
-
Starting Material Purity: Analyze the purity of the starting 2,5-lutidine by GC or NMR before starting the synthesis. If significant isomeric impurities are present, purification of the starting material is necessary.
-
Reaction Conditions: Stick to well-established and mild reaction conditions to minimize the possibility of rearrangement reactions.
Experimental Workflows & Diagrams
General Synthetic Pathway and Potential By-products
The following diagram illustrates the likely synthetic route starting from 2,5-lutidine and highlights the points at which common by-products can form.
Caption: Troubleshooting decision workflow.
References
- Lisicki, D., et al. (2022). Biocatalyst-mediated reactions have led to revolutionary transformations in the organic synthesis of pharmaceuticals, drugs, and other chemicals. Frontiers in Bioengineering and Biotechnology.
- Yugay, O., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Simson Pharma Limited. 2-Hydroxy-5-methylpyridin-N-Oxide. Simson Pharma.
- Clough, D. W., et al. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- LookChem. PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. LookChem.
- Kamińska, E., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. PubMed.
- Gurczynski, M., et al. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. RSC Publishing.
- BenchChem. (2025).
- Kamińska, E., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2′-deoxycytidine.
- An Investigation of the Effect of Pyridine Derivatives on the Oxidative Polymerization Process of 2,5-Dimercapto-1,3,4-thiadiazole and Its Disulfide Dimer.
- Kamińska, E., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2′-deoxycytidine. PMC - NIH.
- BenchChem. (2025). improving the stability of 5-Hydroxy-2-methylpyridine in solution. BenchChem.
- Green Chemistry. RSC Publishing. (2022).
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Yugay, O. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.
- 2,6-Lutidine. Wikipedia.
- The Good Scents Company. 2,5-lutidine. The Good Scents Company.
- Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. MDPI.
- BLD Pharm. 5-Carboxy-2-methylpyrazine 1-oxide. BLD Pharm.
- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB.
- Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. (2009).
- Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. 2,5-lutidine, 589-93-5 [thegoodscentscompany.com]
- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Carboxy-2-methylpyridine 1-oxide
Welcome to the technical support guide for 5-Carboxy-2-methylpyridine 1-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The unique physicochemical properties of this molecule, stemming from its zwitterionic potential, often complicate standard purification workflows. This guide provides in-depth, field-proven solutions to common purification hurdles.
Section 1: Understanding the Molecule's Core Challenges
This compound possesses two key functional groups that dictate its behavior: a weakly acidic carboxylic acid and a very weakly basic N-oxide.[1][2] The N-oxide functional group significantly lowers the basicity of the pyridine nitrogen, making it a much weaker base than its parent pyridine.[1][2] This dual functionality can lead to complex solubility profiles, making purification non-trivial.
Physicochemical Properties at a Glance
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₇NO₃[3] | --- |
| Molecular Weight | 153.14 g/mol | --- |
| Appearance | Typically a solid. | Amenable to crystallization under the right conditions. |
| Acidity (pKa) | Carboxylic acid group (pKa ~3-5, estimated) | Soluble in aqueous base (e.g., NaHCO₃, NaOH). |
| Basicity (pKa) | Conjugate acid of N-oxide (pKa ~0.8)[1] | Very weak base; requires strong acid for protonation. |
| Solubility | Soluble in water and polar protic solvents. Limited solubility in non-polar organic solvents. | Purification will likely involve aqueous or highly polar solvent systems. |
| Thermal Stability | Pyridine N-oxides can be sensitive to high temperatures.[4] | Avoid excessive heat during solvent evaporation. Use vacuum concentration at moderate temperatures. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My isolated product is a sticky, brown oil that refuses to crystallize. What is the likely cause and solution?
A1: This is a classic problem often caused by two main culprits: residual acidic solvents or the presence of persistent impurities.
-
Causality: The N-oxidation is frequently performed using hydrogen peroxide in glacial acetic acid.[5][6] Acetic acid is notoriously difficult to remove completely and can form a eutectic mixture with your product, preventing crystallization. Similarly, impurities from the reaction can act as "crystal lattice disruptors."
-
Troubleshooting Steps:
-
Solvent Removal: Co-evaporate the crude product with a solvent like toluene or isopropanol under reduced pressure. This helps to azeotropically remove residual acetic acid and water.
-
Trituration: Attempt to solidify the oil by triturating (grinding and stirring) with a solvent in which the product is poorly soluble but the impurities are soluble. Good starting points are diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
pH-Controlled Precipitation: If the above fails, the most robust method is an acid-base workup. Dissolve the crude oil in a dilute base (e.g., 1M NaHCO₃), wash the aqueous solution with a moderately polar organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer slowly with 1M HCl to a pH of ~3-4 to precipitate the pure product. This procedure is detailed in Protocol 1 .
-
Q2: My NMR spectrum shows signals from the starting material, 2-methyl-5-carboxypyridine. How can I remove it effectively?
A2: This separation can be challenging because both the starting material and the product are acidic and have similar polarities. However, you can exploit the significant difference in the basicity of the pyridine nitrogen.
-
Causality: The starting material contains a pyridine nitrogen (pKa of conjugate acid ~5-6), which is a moderate base. The product, an N-oxide, is a significantly weaker base (pKa of conjugate acid ~0.8).[1][2]
-
Troubleshooting Strategy:
-
Dissolve the crude mixture in a solvent like ethyl acetate.
-
Wash the organic solution with a dilute acidic solution (e.g., 0.1M to 0.5M HCl). The more basic starting material will be protonated and extracted into the aqueous layer, while the much less basic N-oxide product will remain in the organic layer.
-
Isolate the product from the organic layer. Be aware that your product also has some aqueous solubility, so minimizing the volume of the aqueous wash is recommended.
-
Q3: I am struggling to purify my compound using normal-phase (silica gel) chromatography. It streaks badly and gives poor separation. What are my options?
A3: The highly polar and acidic nature of this compound makes it incompatible with standard silica gel chromatography. The free carboxylic acid interacts strongly and irreversibly with the acidic silanol groups on the silica surface, causing severe tailing.
-
Causality: Strong polar interactions between the analyte and the stationary phase lead to a poor partition equilibrium, resulting in broad, streaking peaks.
-
Recommended Chromatographic Solutions:
-
Modified Mobile Phase (Silica): Add a modifier to your eluent to suppress the ionization of your compound and saturate the active sites on the silica. Common additives include 1-2% acetic acid or formic acid. A typical mobile phase could be Dichloromethane/Methanol/Acetic Acid (e.g., 90:9:1).
-
Reverse-Phase Chromatography (Recommended): This is the most effective chromatographic method. The stationary phase (e.g., C18) is non-polar, and separation is based on partitioning in a polar mobile phase. This avoids the strong interactions seen with silica. See Protocol 2 for a detailed method.
-
Ion-Exchange Chromatography: For highly challenging separations, anion-exchange chromatography can be used, binding the carboxylate and eluting with a salt or pH gradient.
-
Q4: How do I ensure my final product is free of residual hydrogen peroxide (H₂O₂)?
A4: Residual H₂O₂ is a common and problematic impurity. It can form stable hydrogen bonds with the N-oxide, making it difficult to remove, and it can interfere with biological assays or subsequent chemical steps.[7]
-
Causality: The polar N-O bond readily forms hydrogen bonds with H₂O₂, sequestering it in the product.[7]
-
Removal and Detection:
-
Quenching: During the reaction workup, add a quenching agent to the cooled reaction mixture. A dilute aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) is effective. Add slowly, as the reaction can be exothermic.
-
Catalytic Decomposition: Treatment with a small amount of manganese dioxide (MnO₂) or activated carbon can catalytically decompose H₂O₂, but this adds a filtration step and risks introducing metal impurities.[7]
-
Detection: Use peroxide test strips (available from most chemical suppliers) to check for the presence of residual peroxide in your final product. A negative test is crucial for ensuring product quality.
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Purity Isolation by pH-Controlled Precipitation
This method is highly effective for removing non-acidic impurities and residual solvents, and it is readily scalable.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a 1M aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 150-200 mL). Stir until all solids have dissolved. The pH should be > 8.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with ethyl acetate (EtOAc) (2 x 100 mL). Discard the organic layers, which contain neutral and basic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise. Monitor the pH. The product will begin to precipitate as the solution becomes acidic.
-
Isolation: Continue adding HCl until the pH is between 3 and 4. Stop adding acid when precipitation appears complete.
-
Maturation: Allow the slurry to stir in the ice bath for at least 1 hour to ensure complete crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of cold diethyl ether (to aid drying).
-
Drying: Dry the purified white solid under high vacuum at 40-50°C to a constant weight.
Protocol 2: Purification by Reverse-Phase Flash Chromatography
This is the preferred method for purifying small-to-medium scale batches (<5 g) when acid-base extraction is insufficient.
-
System: Standard flash chromatography system with a C18 (reverse-phase) cartridge.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a 50:50 mixture of Mobile Phase A and B, or in pure methanol if solubility is an issue.
-
Mobile Phase:
-
A: Deionized water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % B 0 5 2 5 15 60 18 95 | 20 | 95 |
-
Detection: UV at 254 nm and 280 nm.
-
Post-Run: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid.
Section 4: Visual Workflow Guides
Diagram 1: Purification Strategy Decision Tree
This diagram helps you select the optimal purification method based on your initial sample assessment.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for pH-Controlled Precipitation
This diagram outlines the key steps in Protocol 1.
Caption: Workflow for purification via pH-controlled precipitation.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Campos-Alves, C., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC, NIH. Available at: [Link]
-
Organic Syntheses. Pyridine-N-oxide. Available at: [Link]
-
Journal of the Chemical Society A. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Available at: [Link]
-
Canadian Science Publishing. (1966). Synthesis of steroidal pyrimidine N-oxides. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]
-
Klare, J. P., & Pernpointner, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
LookChem. PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Available at: [Link]
-
PubChem. 2-Methylpyridine 1-oxide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. This compound | C7H7NO3 | CID 53488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for the N-Oxidation of 2,5-Lutidine
Welcome to the technical support guide for the N-oxidation of 2,5-lutidine (2,5-dimethylpyridine). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing this crucial transformation. The guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective oxidizing agents for the N-oxidation of 2,5-lutidine?
The choice of oxidizing agent is critical and depends on factors such as scale, cost, safety, and desired reaction conditions. The three most prevalent methods are:
-
Hydrogen Peroxide with Acetic Acid: This is a cost-effective and common method for industrial applications.[1] Glacial acetic acid reacts with hydrogen peroxide to form peracetic acid in situ, which is a more potent oxidizing agent than H₂O₂ alone.[2] This system typically requires heating to achieve a reasonable reaction rate.[3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used laboratory reagent, m-CPBA is highly effective and often provides cleaner reactions under milder conditions than H₂O₂/AcOH.[4][5] However, it is more expensive and generates m-chlorobenzoic acid as a byproduct, which must be removed during work-up.[6][7]
-
Caro's Acid (Peroxymonosulfuric Acid, H₂SO₅): This is an extremely powerful oxidizing agent prepared by reacting concentrated sulfuric acid with hydrogen peroxide or potassium persulfate.[8][9] It is highly effective but also very unstable and potentially explosive, requiring strict temperature control and careful handling.[10] Its use is generally reserved for less reactive substrates.
Table 1: Comparison of Common Oxidizing Agents for 2,5-Lutidine N-Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | 80-90 °C, 5+ hours[3] | Low cost, readily available, byproduct is water. | Requires heating, can be slower, potential for side reactions at high temperatures. |
| m-CPBA | Room temp. to mild heat, various solvents (CH₂Cl₂, CHCl₃)[11] | High reactivity, mild conditions, generally high yields.[12] | Higher cost, solid byproduct (m-chlorobenzoic acid) requires removal.[6] |
| Caro's Acid (H₂SO₅) | Low temperature (0 °C to RT) | Very powerful oxidant for unreactive substrates.[8] | Highly hazardous and unstable, preparation requires extreme caution.[9][10] |
Q2: I'm getting low to no conversion of my 2,5-lutidine starting material. What are the likely causes?
Low conversion is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or substrate basicity.
-
Reagent Potency: Peroxide-based reagents can degrade over time. The concentration of your hydrogen peroxide solution may be lower than stated, or your solid m-CPBA may have lost activity. Solution: Use freshly opened reagents whenever possible. If degradation is suspected, the active oxygen content of the oxidant can be determined by titration before use.[4]
-
Insufficient Temperature/Time: The N-oxidation of lutidines, especially with H₂O₂/AcOH, often requires elevated temperatures (e.g., 80-90 °C) and several hours to reach completion.[2][3] Solution: Ensure your reaction is heated adequately and monitor its progress over a longer duration using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Protonation of the Pyridine Nitrogen: The nitrogen atom of 2,5-lutidine is basic and can be protonated by the acidic reaction medium (e.g., acetic acid, m-chlorobenzoic acid byproduct). The protonated pyridinium species is deactivated and will not undergo N-oxidation.[13] While a necessary equilibrium exists, excessively acidic conditions can stifle the reaction. Solution: While some acid is required for the H₂O₂ method, using a large excess should be avoided. For m-CPBA, the reaction is typically self-sustaining, but monitoring the pH is not usually necessary unless side reactions are observed.
Troubleshooting Guide
Q3: My reaction is complete, but I'm struggling to isolate the 2,5-lutidine N-oxide product. What are the best practices for work-up and purification?
Isolating pyridine N-oxides can be challenging due to their high polarity and water solubility.[14] A systematic approach to work-up is crucial.
-
Neutralization: If you used an acidic medium (like H₂O₂/AcOH), the first step is to carefully neutralize the excess acid. After cooling the reaction mixture, adjust the pH to approximately 8-10 using a base like sodium carbonate or sodium hydroxide.[3][15] This deprotonates the N-oxide and any remaining starting material, making them more soluble in organic solvents.
-
Extraction: Due to the product's polarity, a robust extraction is necessary. Dichloromethane (DCM) or chloroform are highly effective solvents for extracting pyridine N-oxides.[3][15] Perform multiple extractions (e.g., 5 times) to ensure complete recovery from the aqueous layer.[15]
-
Removal of Byproducts (for m-CPBA reactions): The primary byproduct, m-chlorobenzoic acid, must be removed. This is typically achieved by washing the organic extract with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃), which will deprotonate the carboxylic acid and pull it into the aqueous layer.[6]
-
Purification:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the best method for obtaining high-purity material.
-
Column Chromatography: If the product is an oil or impure solid, silica gel chromatography can be used. However, the high polarity of the N-oxide requires a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol). The N-oxide will often streak on the column, so adsorbing the crude material onto silica gel before loading can improve separation.
-
Q4: I see multiple spots on my TLC plate besides my starting material and desired product. What side reactions could be occurring?
While N-oxidation is generally selective, side reactions can occur, especially under harsh conditions.
-
Over-oxidation: Although less common for the pyridine ring itself, aggressive conditions could potentially lead to ring-opening or other degradation pathways.
-
Oxidation of Methyl Groups: The methyl groups on the lutidine ring can be susceptible to oxidation, potentially forming hydroxymethyl or even aldehyde functionalities.[16] This is more likely with very strong oxidants or prolonged reaction times at high temperatures.
-
Reactions of the N-Oxide Product: The N-oxide itself is a reactive intermediate. For example, in the presence of acid anhydrides (like acetic anhydride, if used), the N-oxide can undergo rearrangement reactions.[17]
To mitigate side reactions:
-
Use the mildest conditions possible that still afford a reasonable reaction rate.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Consider switching to a more selective reagent like m-CPBA if side products are a significant issue with the H₂O₂/AcOH method.
Experimental Protocols & Visual Guides
Protocol 1: N-Oxidation of 2,5-Lutidine using H₂O₂ and Acetic Acid
This protocol is adapted from established procedures for dimethylpyridines.[3][15]
Table 2: Experimental Protocol for H₂O₂/Acetic Acid Method
| Step | Procedure | Parameter | Notes |
| 1. Reaction Setup | In a round-bottom flask, dissolve 2,5-lutidine (1.0 eq) in glacial acetic acid. | 5 mL AcOH per 1 g of lutidine | Perform in a well-ventilated fume hood. |
| 2. Reagent Addition | Slowly add 30-35% aqueous hydrogen peroxide (1.5-2.0 eq) to the stirred solution. | Maintain internal temp. below 30°C | Addition can be exothermic. Use an ice bath if necessary. |
| 3. Heating | Heat the reaction mixture to 80-90 °C. | 5-7 hours | Monitor progress by TLC (e.g., 10% MeOH in DCM). |
| 4. Quench & Work-up | Cool to room temperature. Carefully adjust pH to 8-10 with 20% NaOH or solid Na₂CO₃. | Keep cool in an ice bath. | The N-oxide is more soluble in organic solvents at basic pH. |
| 5. Extraction | Extract the aqueous mixture with dichloromethane (5 x volume of aqueous layer). | Dichloromethane or Chloroform | Combine organic layers. |
| 6. Drying & Conc. | Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | - | The crude product can be purified further if needed. |
Visual Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General Experimental Workflow for N-Oxidation.
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Simplified Mechanism of N-Oxidation with a Peroxy Acid.
References
- Recyclable anhydride catalyst for H 2 O 2 oxidation: N-oxidation of pyridine deriv
- Caro's Acid. (2013-08-15). In Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons, Ltd.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020-02-29). YouTube.
- Pyridine N-Oxide-structure - ChemTube3D. ChemTube3D.
- Preparation of Caro's acid (Peroxymonosulfuric acid) - PrepChem.com. PrepChem.com.
- N-oxidation of pyridines by hydrogen peroxide in the presence of TS1 - ResearchGate.
- What is peroxomonosulphuric acid? How is it prepared? - Quora. Quora.
- Synthesis of 2,5-dimethylpyridine-N-oxide - PrepChem.com. PrepChem.com.
- Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine - Benchchem. BenchChem.
- meta-Chloroperoxybenzoic acid - Wikipedia. Wikipedia.
- A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. (1981). Journal of Heterocyclic Chemistry.
- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018-04-24). Journal of Visualized Experiments.
- Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides - ResearchGate.
- meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Publishing. RSC Advances.
- Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (2021). Journal of Medicinal Chemistry.
- 2,6-Lutidine N-oxide, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Thermo Scientific.
- Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. ChemTube3D.
- Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015-01-14). Synlett.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Workup [chem.rochester.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Caro’s Acid [studfile.net]
- 9. quora.com [quora.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,6-Lutidine N-oxide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemtube3d.com [chemtube3d.com]
Preventing decarboxylation of 5-Carboxy-2-methylpyridine 1-oxide during reactions
Welcome to the technical support center for 5-Carboxy-2-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that its propensity for decarboxylation can be a significant challenge, leading to yield loss and purification difficulties. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you optimize your reactions and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a major concern with this compound?
A: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For this compound, this is a critical side reaction because it converts the starting material into the unwanted byproduct, 2-methylpyridine 1-oxide. This transformation is problematic for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired product.
-
Stoichiometry Disruption: In multi-step syntheses, the unintended formation of a byproduct disrupts the carefully calculated stoichiometry of subsequent steps.
-
Purification Challenges: The byproduct, 2-methylpyridine 1-oxide, often has similar polarity and physical properties to the desired product, complicating purification by chromatography or crystallization.
The pyridine N-oxide moiety, particularly when protonated or activated, can stabilize the intermediate formed during the loss of CO₂, making this class of compounds more susceptible to decarboxylation than their simple benzoic acid analogs.[1][2]
Q2: What are the primary factors that induce decarboxylation in this molecule?
A: The decarboxylation of pyridinecarboxylic acids is typically promoted by several key factors:
-
Elevated Temperatures: Heat is the most common driver. Many decarboxylation reactions are intentionally performed at temperatures above 100°C.[3] Therefore, minimizing reaction temperature is the most critical control parameter.
-
Acidic or Protic Conditions: The reaction often proceeds through a zwitterionic intermediate.[1][2] Strongly acidic conditions or the presence of protic solvents (like water or alcohols) can facilitate the formation of this intermediate, thereby accelerating decarboxylation.[4][5]
-
Metal Catalysts: Certain transition metals are known to catalyze decarboxylation reactions.[3][6] Care should be taken when selecting catalysts for cross-coupling or other metal-mediated transformations.
-
Activation Method: In reactions like amide or ester formation, the method used to "activate" the carboxylic acid is crucial. Overly harsh activating agents or conditions that lead to unstable intermediates can significantly promote premature decarboxylation.
Q3: How can I properly store this compound to ensure its long-term stability?
A: To minimize degradation via decarboxylation or other pathways, proper storage is essential. We recommend storing the compound under the following conditions:
-
Temperature: Store at refrigerated temperatures (0-8°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric CO₂.
-
Container: Use a tightly sealed, opaque container to protect it from light and moisture ingress. Following these guidelines will help maintain the purity and reactivity of the material for an extended period.
Troubleshooting Guide: Decarboxylation in Reactions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.
Problem 1: Significant formation of 2-methylpyridine 1-oxide byproduct is observed during my amide coupling reaction.
This is the most common issue encountered when using this compound in amide bond synthesis. The byproduct formation indicates that decarboxylation is outcompeting the desired nucleophilic attack by the amine.
Root Cause Analysis & Solutions:
-
Possible Cause A: High Reaction Temperature
-
Scientific Rationale: Thermal energy provides the activation energy needed for the C-C bond cleavage in decarboxylation. For sensitive substrates, even moderate heat (40-60°C) can be sufficient to drive this unwanted side reaction.
-
Recommended Solution:
-
Run at Lower Temperatures: Start your reaction at 0°C and allow it to slowly warm to room temperature (20-25°C). Many modern coupling reactions are efficient at these temperatures.[7]
-
Avoid Unnecessary Heating: Do not heat the reaction mixture unless you have confirmed that the coupling is too slow at ambient temperature and have accepted the risk of increased byproduct formation.
-
-
-
Possible Cause B: Suboptimal Choice of Coupling Reagent
-
Scientific Rationale: Carbodiimide reagents like DCC and EDC are common but form a highly reactive O-acylisourea intermediate. If the amine nucleophile is not sufficiently reactive or is sterically hindered, this intermediate can have a long enough lifetime to rearrange and decarboxylate before the amide bond is formed.
-
Recommended Solution:
-
Switch to Milder, More Efficient Reagents: Utilize modern uronium or phosphonium salt-based coupling reagents, which are known for their high efficiency and milder reaction conditions.[8] These reagents often generate active esters that are more stable towards decarboxylation.
-
Employ Additives: If using a carbodiimide is unavoidable, the inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can trap the O-acylisourea intermediate to form a more stable active ester, thereby suppressing decarboxylation.[9]
-
-
-
Possible Cause C: Incorrect Reagent Stoichiometry or Order of Addition
-
Scientific Rationale: Pre-activating the carboxylic acid for an extended period before adding the amine can lead to the decomposition of the active intermediate.
-
Recommended Solution:
-
Standard Protocol: Dissolve the carboxylic acid and the amine together in an aprotic solvent (e.g., DMF, CH₂Cl₂). Add the base (e.g., DIPEA), followed by the dropwise addition of the coupling reagent solution at a low temperature (e.g., 0°C).
-
Alternative for Slow Amines: If the amine is particularly unreactive, consider a protocol where the carboxylic acid is briefly pre-activated (5-10 minutes) with the coupling reagent and an additive like HOBt before the amine is introduced.
-
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Propensity for Decarboxylation | Recommended Use Case |
| Carbodiimides | EDC, DCC, DIC | High (without additives) | Simple, unhindered substrates; cost-sensitive syntheses. Always use with HOBt or Oxyma.[10] |
| Uronium Salts | HATU, HBTU, HCTU | Low to Moderate | General purpose, highly efficient for hindered and sensitive substrates. HATU is often superior.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Excellent for preventing racemization in chiral substrates; very effective for sensitive acids.[8] |
| Other | T3P, CDI | Moderate | T3P is effective but requires careful handling. CDI can be mild but may require longer reaction times.[11] |
Problem 2: My reaction is clean by TLC, but after workup and purification, I isolate the decarboxylated product.
This scenario suggests that the decarboxylation is occurring during the post-reaction processing rather than during the reaction itself.
-
Possible Cause A: Acidic Aqueous Workup
-
Scientific Rationale: Washing the organic layer with an acidic solution (e.g., 1M HCl) to remove excess base can create the ideal protic and acidic environment to trigger decarboxylation of any unreacted starting material or even the product if it is acid-labile.
-
Recommended Solution:
-
Use a Milder Wash: Replace the acidic wash with a saturated solution of ammonium chloride (NH₄Cl) or a dilute brine solution.
-
Bicarbonate Wash: A wash with saturated sodium bicarbonate (NaHCO₃) can also be effective for removing acidic components without creating a harsh environment.
-
-
-
Possible Cause B: High Temperatures During Solvent Evaporation or Purification
-
Scientific Rationale: Concentrating the product solution on a rotary evaporator with excessive heat or prolonged exposure to heat during column chromatography can provide the energy needed for decarboxylation.
-
Recommended Solution:
-
Rotary Evaporation: Use minimal heat on the water bath (≤ 30°C) during solvent removal.
-
Column Chromatography: Do not allow the column to run dry or sit for extended periods, which can generate localized heat. If possible, perform chromatography in a cold room for highly sensitive compounds.
-
-
Experimental Protocol: Optimized Amide Coupling to Minimize Decarboxylation
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the amine.
-
Add anhydrous DMF to dissolve the solids (target concentration ~0.1 M).
-
Cool the flask to 0°C in an ice-water bath.
-
Add DIPEA to the stirred solution.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C over 5-10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, proceed with a non-acidic aqueous workup.
Analytical Characterization
To effectively troubleshoot, you must be able to accurately detect and quantify the extent of decarboxylation.
-
¹H NMR Spectroscopy: Look for the disappearance of the carboxylic acid proton (a broad singlet, typically >10 ppm). Concurrently, monitor the characteristic shifts of the aromatic protons on the pyridine ring, which will change upon loss of the -COOH group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. The decarboxylated byproduct (2-methylpyridine 1-oxide) will have a mass that is 44.01 Da less than the starting material (mass of CO₂). It will also typically have a longer retention time on a reverse-phase HPLC column due to its increased lipophilicity.
References
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
ResearchGate. (2021). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]
-
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]
-
Royal Society of Chemistry. (2012). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry. Available from: [Link]
-
ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available from: [Link]
-
Wiley Online Library. (2021). Intragenomic Decarboxylation of 5‐Carboxy‐2′‐deoxycytidine. Angewandte Chemie International Edition. Available from: [Link]
-
Baran Laboratory, Scripps Research. (2012). Pyridine N-Oxides. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available from: [Link]
-
EurekAlert! AAAS. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. Pyridine-N-oxide. Available from: [Link]
-
American Society for Microbiology. (1987). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
American Society for Microbiology Journals. (1987). Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Macmillan Group, Princeton University. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Intragenomic Decarboxylation of 5‐Carboxy‐2′‐deoxycytidine. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. (2021). Intragenomic Decarboxylation of 5‐Carboxy‐2′‐deoxycytidine. Available from: [Link]
-
National Center for Biotechnology Information. (2014). Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides. International Journal of Molecular Sciences. Available from: [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available from: [Link]
-
PubMed. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. The Journal of Biological Chemistry. Available from: [Link]
-
ChemRxiv. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Available from: [Link]
-
PubMed. (1960). [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft. Available from: [Link]
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Carboxy-2-methylpyridine 1-oxide under acidic and basic conditions
Welcome to the technical support center for 5-Carboxy-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your work.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring both a carboxylic acid and an N-oxide functional group. This unique combination presents specific stability considerations that are crucial for its handling, storage, and application in synthetic chemistry and drug development. The N-oxide moiety can influence the electron density of the pyridine ring, while the carboxylic acid group can participate in reactions such as decarboxylation. Understanding the interplay of these groups under different pH conditions is key to maintaining the integrity of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary stability concerns for this molecule are the potential for decarboxylation of the carboxylic acid group and the reduction of the N-oxide functionality. The rates of these potential degradation pathways are highly dependent on the pH, temperature, and presence of other reactive species in the solution.
Q2: How does the stability of this compound change under acidic conditions?
A2: Under acidic conditions, the N-oxide oxygen can be protonated. This protonation deactivates the pyridine ring towards electrophilic attack but can make the N-O bond susceptible to cleavage, potentially leading to the corresponding pyridine. Additionally, acidic conditions may promote decarboxylation, although this is generally more facile for carboxylic acids positioned ortho to the nitrogen (at the 2-position).
Q3: What degradation pathways should I be aware of under basic conditions?
A3: Basic conditions can facilitate the decarboxylation of the carboxylic acid group, particularly with heating. The resulting 2-methylpyridine 1-oxide would be the expected degradation product. The N-oxide group is generally more stable under basic conditions compared to acidic conditions, but prolonged exposure to strong bases and high temperatures should be avoided.
Q4: Is this compound sensitive to light?
A4: Pyridine N-oxides can be sensitive to light (photolabile). It is recommended to store solutions of this compound in amber vials or protected from light to prevent potential photodegradation.
Q5: What are the expected degradation products I should look for in my analysis?
A5: The primary potential degradation products to monitor are:
-
2-methyl-5-carboxypyridine: Formed via deoxygenation of the N-oxide.
-
2-methylpyridine 1-oxide: Formed via decarboxylation.
-
2-methylpyridine: Formed if both deoxygenation and decarboxylation occur.
The formation of these products will depend on the specific stress conditions applied.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of parent compound in acidic solution | 1. Deoxygenation of the N-oxide: The acidic environment may be promoting the reduction of the N-oxide. 2. Decarboxylation: Although less likely for a carboxyl group at the 5-position compared to the 2-position, it can still occur under harsh acidic conditions and heat. | 1. Control Temperature: Perform reactions at the lowest effective temperature to minimize degradation. 2. Use Milder Acids: If the reaction chemistry allows, use weaker acids or buffer the solution to a less acidic pH. 3. Monitor for Degradants: Use a stability-indicating analytical method (e.g., HPLC) to monitor for the appearance of 2-methyl-5-carboxypyridine. |
| Degradation observed in basic solution | 1. Decarboxylation: The presence of a base can facilitate the removal of the carboxyl group, especially with heating. | 1. Limit Temperature and Time: Minimize the duration of exposure to basic conditions and use the lowest possible temperature. 2. Use a Weaker Base: If possible, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). 3. Analyze for 2-methylpyridine 1-oxide: This would be the expected product of decarboxylation. |
| Appearance of multiple unknown peaks in HPLC | 1. Complex Degradation: Under harsh conditions (e.g., strong acid/base with high heat), multiple degradation pathways may be occurring. 2. Oxidative Degradation: The compound may be sensitive to oxidation, especially in the presence of trace metals. | 1. Perform a Forced Degradation Study: Systematically test the stability under various stress conditions (acid, base, oxidative, thermal, photolytic) to identify the source of the degradation products. (See Protocol below). 2. Use High-Purity Solvents and Reagents: Ensure that solvents are free of peroxides and other oxidizing agents. 3. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid may be beneficial, but compatibility should be verified. |
| Inconsistent experimental results | 1. Solution Instability: The compound may be degrading in the experimental medium over the time course of the assay. | 1. Prepare Solutions Freshly: Prepare solutions of this compound immediately before use. 2. Assess Solution Stability: Analyze the concentration of the compound in the experimental medium at the beginning and end of the experiment to determine its stability under the assay conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 7 days.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
Visualizations
Chemical Structures
Caption: Potential degradation pathways of the target molecule.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
PubChem Compound Summary for CID 53488123, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 18632, 6-Methylnicotinic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 13840, 2-Picoline N-oxide. National Center for Biotechnology Information. [Link]
-
Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc 2001, (i), 242-268. [Link]
-
Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, June 9, 2012. [Link]
Troubleshooting low yields in the synthesis of substituted pyridine N-oxides
Technical Support Center: Synthesis of Substituted Pyridine N-Oxides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyridine N-oxides. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these valuable heterocyclic compounds. As versatile intermediates in pharmaceutical and materials science, optimizing their synthesis is crucial for efficient research and development.[1][2]
Troubleshooting Guide: Low Yields and Reaction Failures
Low yields are a frequent challenge in the N-oxidation of pyridines. The following section addresses specific issues you might encounter and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is sluggish or incomplete, resulting in low conversion of the starting pyridine.
This is one of the most common problems and can often be traced back to the reactivity of your specific pyridine substrate or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Electron-Deficient Pyridines: The N-oxidation reaction is an electrophilic attack by the oxidant on the nitrogen atom of the pyridine ring. If your pyridine contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens), the nitrogen lone pair is less available for oxidation, leading to a slower reaction.[3][4][5]
-
Solution 1: Increase Reaction Temperature and Time. For less reactive pyridines, increasing the temperature and extending the reaction time can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Solution 2: Employ a More Potent Oxidizing System. Standard conditions like hydrogen peroxide in acetic acid may be insufficient.[6] Consider switching to a stronger oxidant. A highly effective method for electron-deficient pyridines is the use of a urea-hydrogen peroxide complex (UHP) with trifluoroacetic anhydride (TFAA).[7] The in situ generated peroxytrifluoroacetic acid is a much more powerful oxidizing agent.
-
-
Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the oxidizing agent, slowing down the reaction.
-
Solution: Choose a Less Bulky Oxidant. If you suspect steric hindrance is an issue, switching to a smaller oxidizing agent may improve yields.
-
-
Inadequate Oxidant Stoichiometry: Using too little oxidant will naturally lead to incomplete conversion.
-
Solution: Increase the Equivalents of Oxidant. A modest excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) is often beneficial. However, a large excess can lead to side reactions and purification challenges.
-
Workflow for Optimizing Reactions with Electron-Deficient Pyridines:
Caption: Decision workflow for troubleshooting low yields with electron-deficient pyridines.
Issue 2: I'm observing significant side product formation, complicating purification and lowering my isolated yield.
Side product formation can arise from over-oxidation, reaction with the solvent, or rearrangement of the N-oxide product.
Root Cause Analysis & Solutions:
-
Over-oxidation: Some substituted pyridines can be susceptible to oxidation at other positions on the ring or on substituent groups.
-
Solution 1: Control Reaction Temperature. Many oxidation reactions are exothermic.[8] Maintaining a low and controlled temperature (e.g., using an ice bath) can minimize side reactions. Add the oxidant dropwise to manage the exotherm.
-
Solution 2: Use a Milder Oxidant. If over-oxidation is a persistent issue, consider a milder oxidizing system. For example, sodium percarbonate catalyzed by methyltrioxorhenium (MTO) can be a selective alternative.[9][10]
-
-
Reaction with Solvent: Certain solvents can react with strong oxidizing agents.
-
Rearrangement of the N-oxide: Pyridine N-oxides can undergo rearrangements, particularly in the presence of acid anhydrides.[12][13]
-
Solution: Careful Selection of Reagents. If you are not intending for a rearrangement to occur, avoid reagents like acetic anhydride unless it is part of a specific protocol.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent should I choose for my pyridine N-oxide synthesis?
The choice of oxidant is critical and depends on the electronic nature of your pyridine substrate.[10]
| Oxidizing System | Typical Substrates | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | Electron-rich or neutral pyridines | Inexpensive, readily available reagents.[14] | Can be slow for electron-deficient pyridines; requires elevated temperatures.[6] |
| m-CPBA | Wide range of pyridines | Highly effective, often works at room temperature.[15] | More expensive, can be shock-sensitive, requires careful handling.[6][15] |
| Urea-H₂O₂ (UHP) / Anhydride | Especially good for electron-deficient pyridines | Safer solid source of H₂O₂, powerful oxidant when combined with anhydrides like TFAA.[7][9][16] | Requires careful control of the reaction. |
| Sodium Percarbonate / Catalyst | General applications | Stable, inexpensive solid oxidant.[9] | Often requires a metal catalyst (e.g., rhenium-based).[9] |
Q2: How do I properly work up and purify my pyridine N-oxide?
The workup procedure is crucial for isolating a pure product and must be tailored to the properties of your specific N-oxide.
-
Quenching Excess Oxidant: Before solvent removal, it is essential to destroy any remaining peroxide. This can be achieved by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a negative test with starch-iodide paper is obtained.
-
Removal of Acidic Byproducts: If you used a peracid like m-CPBA or an acetic acid solvent, you will have carboxylic acid byproducts.
-
Basic Wash: Washing the organic layer with a mild base like saturated sodium bicarbonate solution will remove acidic impurities.
-
Aqueous Extraction: Many pyridine N-oxides are water-soluble. You may need to extract the aqueous layer multiple times with an organic solvent like dichloromethane or perform a continuous liquid-liquid extraction.
-
-
Purification Methods:
-
Crystallization: If your N-oxide is a solid, recrystallization is often the best method for obtaining high-purity material.[8]
-
Column Chromatography: This is a general method, but pyridine N-oxides can be quite polar, so a polar stationary phase (like silica gel) and a relatively polar eluent system (e.g., DCM/Methanol) are often required.[17]
-
Distillation: For thermally stable, low-boiling N-oxides, vacuum distillation can be effective. However, care must be taken as some N-oxides can decompose at elevated temperatures.[8]
-
Q3: My pyridine has both a nitrogen in the ring and an amino group. Which will be oxidized?
The pyridine ring nitrogen is generally more nucleophilic and will be oxidized preferentially over an aromatic amino group. However, aliphatic amines are more easily oxidized. To achieve selective N-oxidation of the pyridine ring in the presence of an aliphatic amine, protection of the amine (e.g., as an amide) may be necessary.
Q4: Can I predict the reactivity of my substituted pyridine?
Yes, the electronic properties of the substituents play a predictable role. The presence of electron-donating groups (EDGs) like -CH₃ or -OCH₃ will increase the electron density on the nitrogen, making the pyridine more nucleophilic and the oxidation faster. Conversely, electron-withdrawing groups (EWGs) will decrease the reactivity towards oxidation.[3][4]
Reaction Mechanism Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. chemtube3d.com [chemtube3d.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 16. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 17. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Side reactions of 5-Carboxy-2-methylpyridine 1-oxide with strong nucleophiles
Introduction
Welcome to the technical support guide for 5-Carboxy-2-methylpyridine 1-oxide. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine N-oxide moiety uniquely alters the electronic properties of the pyridine ring, activating it for various transformations.[1][2] However, this enhanced reactivity, particularly when combined with the carboxyl and methyl substituents, can lead to a complex array of side reactions when strong nucleophiles are employed.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges. We will explore the causality behind common experimental issues and provide validated strategies to optimize your reaction outcomes.
Core Reactivity Principles of this compound
The reactivity of this compound is governed by the interplay of its three functional groups. The N-oxide group donates electron density into the aromatic system via resonance, which increases the electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack.[1][3] Conversely, the N-oxide oxygen atom can be attacked by electrophiles, which in turn activates the C2 and C4 positions for subsequent nucleophilic attack.[4] The methyl group at C2 and the electron-withdrawing carboxyl group at C5 further modulate this reactivity, creating a nuanced substrate where multiple reaction pathways are possible.
Caption: Potential reactive sites on this compound.
Troubleshooting Guides & FAQs
Question 1: I'm attempting a nucleophilic substitution but am observing significant decarboxylation. Why is this happening and how can I prevent it?
Answer: This is a common and challenging side reaction. The N-oxide group, particularly when protonated or complexed, can facilitate decarboxylation. The mechanism often involves the formation of an ylide intermediate, which is more stable than the corresponding ylide from the parent pyridine, thus lowering the activation energy for CO2 loss.[5]
Causality:
-
High Temperatures: Decarboxylation is almost always accelerated by heat.
-
Protic Solvents or Acidic Conditions: Protonation of the carboxylate or the N-oxide can promote decarboxylation.
-
Strongly Basic Nucleophiles: A strong base can deprotonate the carboxylic acid, forming a carboxylate. While seemingly stable, this can still undergo decarboxylation, especially at elevated temperatures.
Mitigation Strategies:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents the decarboxylation pathway. The ester can be hydrolyzed in a separate step after the nucleophilic addition.
-
Lower the Reaction Temperature: If protection is not feasible, perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times.
-
Choice of Base and Solvent: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., LiTMP, LDA) at low temperatures (-78 °C) in an aprotic solvent like THF to deprotonate other sites selectively if needed, without promoting decarboxylation.
| Condition | Risk of Decarboxylation | Recommendation |
| High Temperature (>80 °C) | High | Reduce temperature to < 25 °C if possible. |
| Protic Solvents (e.g., EtOH, H₂O) | Moderate to High | Switch to aprotic solvents (THF, Dioxane, Toluene). |
| Unprotected -COOH Group | High | Protect as a methyl or ethyl ester prior to reaction. |
Question 2: My primary product is the deoxygenated starting material, 5-Carboxy-2-methylpyridine. What causes this and how can I avoid it?
Answer: Deoxygenation is a characteristic reaction of pyridine N-oxides.[4][6] It can be triggered by various reagents that can act as oxygen acceptors, and sometimes the nucleophile or reaction conditions themselves can facilitate this process.
Causality:
-
Phosphorus-Based Reagents: Reagents like PCl₃ or PPh₃ are classic deoxygenating agents.[7] If your nucleophile is prepared using such reagents, ensure they are completely removed.
-
Reducing Metals: Metals like Zinc, Iron, or catalytic hydrogenation (e.g., H₂/Pd-C) are highly effective at removing the N-oxide oxygen.[7]
-
Strong Nucleophiles as Reductants: Some strong nucleophiles, especially under harsh conditions, can act as reducing agents, leading to deoxygenation as a side reaction.
-
Activation followed by Reduction: If you are using an activating agent (e.g., Ac₂O, TsCl) to promote nucleophilic addition at C2/C4, the intermediate can sometimes be susceptible to reduction by other species in the reaction mixture.
Mitigation Strategies:
-
Purify Reagents: Ensure your nucleophile and solvents are free from any reducing contaminants.
-
Avoid Harsh Conditions: High temperatures and prolonged reaction times can increase the likelihood of deoxygenation.
-
Choose a Milder Activation Agent: If activation is necessary for your nucleophilic substitution, consider milder agents. For example, PyBroP has been used for mild activation allowing addition of various nucleophiles.[8]
-
Stoichiometry Control: Use the minimum required amount of the nucleophile to avoid excess that could participate in side reactions.
Question 3: I am observing a complex mixture of unidentified products and a significant loss of my aromatic starting material. Could this be ring-opening?
Answer: Yes, ring-opening is a known, albeit less common, side reaction for pyridine N-oxides, particularly with very strong, hard nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums).[7][9]
Causality:
-
Hard Nucleophiles: Strong organometallic reagents can attack the electrophilic C2 position, leading to an intermediate that can undergo ring cleavage rather than rearomatization.[7][9] For example, treatment of pyridine N-oxides with magnesium hydride complexes has been shown to result in ring-opened oximate complexes.[9]
-
Reaction Pathway: The nucleophile adds to the C2 position, and instead of eliminating a leaving group, the N-O bond cleaves, and subsequent rearrangement leads to open-chain products.
Mitigation Strategies:
-
Use Softer Nucleophiles: If possible, switch to a softer nucleophile. For example, if you need to introduce a carbon chain, consider using a cuprate reagent instead of a Grignard or organolithium.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C) to control the reactivity of the organometallic reagent and favor the desired addition pathway.
-
Inverse Addition: Add the organometallic reagent slowly to a solution of the pyridine N-oxide (inverse addition) to maintain a low concentration of the highly reactive nucleophile, which can suppress side reactions.
Caption: Troubleshooting flowchart for common side reactions.
Experimental Protocols
Protocol 1: Mitigation of Decarboxylation via Esterification
This protocol describes the protection of the carboxylic acid as a methyl ester prior to reaction with a nucleophile.
Step 1: Methyl Ester Formation (Fischer Esterification)
-
Suspend this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-methylpyridine-5-carboxylate 1-oxide.
Step 2: Nucleophilic Addition
-
Dissolve the methyl ester from Step 1 in a suitable aprotic solvent (e.g., THF).
-
Cool to the desired reaction temperature (e.g., 0 °C or -78 °C, depending on the nucleophile).
-
Slowly add the strong nucleophile (e.g., Grignard reagent, LDA) and stir until the reaction is complete by TLC analysis.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
This self-validating protocol ensures that the problematic carboxylic acid moiety is masked, allowing for a cleaner reaction with the strong nucleophile.
References
-
Title: Regioselective Ring Opening Reactions of Pyridine N-Oxide Analogues by Magnesium Hydride Complexes | Organometallics Source: ACS Publications URL: [Link]
-
Title: Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides Source: YouTube URL: [Link]
-
Title: Recent trends in the chemistry of pyridine N-oxides Source: Arkat USA URL: [Link]
-
Title: Pyridine N-oxide derivatives Source: Organic Chemistry Portal URL: [Link]
-
Title: Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids Source: ACS Publications URL: [Link]
-
Title: Pyridine Lecture Notes Source: University PDF URL: [Link]
-
Title: Pyridine N-Oxides and Derivatives Thereof in Organocatalysis Source: Semantic Scholar URL: [Link]
-
Title: Pyridine N-Oxides - Baran Lab Source: Scripps Research URL: [Link]
-
Title: Pyridine-N-oxide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers | Organic Letters Source: ACS Publications URL: [Link]
-
Title: Oxidative decarboxylation of carboxylic acids by pyridine N-oxide Source: ACS Publications URL: [Link]
-
Title: Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol Source: PubMed URL: [Link]
-
Title: pyridine-n-oxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Reactivity of Pyridine-N-Oxide Source: YouTube URL: [Link]
-
Title: Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity Source: NIScPR URL: [Link]
-
Title: Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Source: YouTube URL: [Link]
-
Title: this compound | C7H7NO3 | CID 53488123 Source: PubChem - NIH URL: [Link]
-
Title: Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Source: ResearchGate URL: [Link]
-
Title: Mild Addition of Nucleophiles to Pyridine-N-Oxides Source: ResearchGate URL: [Link]
-
Title: 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Improving Regioselectivity of Functionalization on the Pyridine N-oxide Ring
Welcome to the technical support center dedicated to resolving challenges in the regioselective functionalization of pyridine N-oxides. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the precision and efficiency of their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of directing reactions to the desired positions on the pyridine N-oxide ring.
Introduction: The Duality of the N-O Bond
Pyridine N-oxides are versatile intermediates in organic synthesis, primarily due to the unique electronic nature of the N-oxide functional group.[1] This group acts as a powerful activating moiety, capable of directing both electrophilic and nucleophilic substitutions, often at the C2 and C4 positions.[2][3][4] The key to mastering regioselectivity lies in understanding and manipulating the dual electronic effects of the N-O bond. It can donate electron density into the ring through resonance, activating the C2 and C4 positions for electrophilic attack, or it can be activated by an electrophile, rendering the same positions highly susceptible to nucleophilic attack.[2][5] This guide will help you troubleshoot common issues and optimize your reactions for the desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my electrophilic substitution reaction?
A1: Achieving high regioselectivity between the C2 and C4 positions in electrophilic substitutions on pyridine N-oxides can be challenging. Several factors influence this outcome:
-
Steric Hindrance: The C2 position is sterically more hindered than the C4 position due to its proximity to the N-oxide group. Large electrophiles will preferentially react at the C4 position.
-
Electronic Effects of Substituents: Existing substituents on the pyridine ring can exert significant directing effects. Electron-donating groups (EDGs) will further activate the positions ortho and para to them, while electron-withdrawing groups (EWGs) will deactivate these positions.
-
Reaction Conditions: Temperature, solvent, and the nature of the electrophile can all play a role. For instance, nitration of 3,5-dimethoxypyridine N-oxide results in dinitration at the C2 and C6 positions.[1]
Troubleshooting Tip: To favor C4 substitution, consider using a bulkier electrophile. For C2 selectivity, you might explore directed ortho-metalation strategies.[6]
Q2: My nucleophilic substitution is not proceeding, or the yield is very low. What could be the issue?
A2: Nucleophilic aromatic substitution (SNAr) on pyridine N-oxides typically requires activation of the N-oxide group.[5] If your reaction is not proceeding as expected, consider the following:
-
Insufficient Activation: The N-oxide must first react with an electrophile (e.g., POCl₃, SO₂Cl₂, oxalyl chloride) to become a good leaving group and to increase the electrophilicity of the ring.[7][8]
-
Nucleophile Strength: Weak nucleophiles may require more forcing conditions or a more potent activating agent.
-
Substrate Electronics: Strong electron-donating groups on the ring can decrease the electrophilicity of the C2 and C4 positions, hindering nucleophilic attack.[9]
Troubleshooting Tip: Ensure your activating agent is fresh and used in sufficient stoichiometry. If the issue persists, consider using a stronger nucleophile or a different activating agent. For instance, treatment of pyridine N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines.[8]
Q3: I am observing unexpected side reactions, such as deoxygenation. How can I prevent this?
A3: Deoxygenation of the pyridine N-oxide can be a competing reaction, especially under harsh conditions or in the presence of certain reagents.
-
Reducing Agents: Reagents like trivalent phosphorus compounds (e.g., PCl₃, P(OMe)₃) or zinc dust are known to deoxygenate pyridine N-oxides.[3][8]
-
Reaction Temperature: High temperatures can sometimes promote deoxygenation.
-
Catalyst Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands is crucial to avoid undesired reductive pathways.
Troubleshooting Tip: If deoxygenation is a problem, try running the reaction at a lower temperature. If a reagent is causing deoxygenation, explore milder alternatives. For example, in palladium-catalyzed cross-coupling reactions, careful selection of ligands and oxidants is necessary to maintain the N-oxide group when desired.
Troubleshooting Guides
Guide 1: Improving C2 vs. C4 Selectivity in Nucleophilic Halogenation
Problem: You are attempting a nucleophilic halogenation (e.g., chlorination or bromination) on an unsymmetrically substituted pyridine N-oxide and obtaining a mixture of C2 and C6 isomers, or the wrong isomer is favored.
Underlying Principles: The regioselectivity of nucleophilic halogenation is governed by both electronic and steric factors. The halide anion will preferentially attack the more electron-deficient α-position.[7]
Step-by-Step Troubleshooting:
-
Analyze Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): An EWG at the C3 or C5 position will make the adjacent C2 or C6 position more electrophilic and favor attack at that site.
-
Electron-Donating Groups (EDGs): An EDG will have the opposite effect, disfavoring attack at the adjacent α-position.
-
-
Optimize the Activating Agent:
-
Reagents like oxalyl chloride or bromide in the presence of a base like triethylamine have been shown to provide high yields and good regioselectivity for the synthesis of 2-halopyridines.[7]
-
The choice of activating agent can influence the reaction mechanism and, consequently, the regioselectivity.
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Example Protocol for Highly Regioselective Halogenation: A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides can be achieved under mild conditions, providing practical access to various 2-halo-substituted pyridines.[10]
| Parameter | Recommendation | Rationale |
| Activating Agent | Oxalyl chloride or bromide | Efficiently activates the N-oxide for nucleophilic attack. |
| Base | Triethylamine | Assists in the elimination step to afford the final product.[7] |
| Solvent | Dichloromethane | A common solvent for these reactions. Be aware that halogenated solvents can sometimes act as halide sources.[7] |
| Temperature | 0 °C to room temperature | Mild conditions often lead to higher selectivity. |
Guide 2: Directing C-H Functionalization
Problem: You are attempting a transition-metal-catalyzed C-H functionalization of a pyridine N-oxide and are struggling with regioselectivity, with functionalization occurring at multiple positions.
Underlying Principles: Transition-metal-catalyzed C-H activation offers a powerful way to functionalize pyridine N-oxides. The regioselectivity is often controlled by the formation of a metallacyclic intermediate. The N-oxide group can act as a directing group, favoring ortho-C-H activation at the C2 position.
Decision-Making Workflow for C-H Functionalization
Caption: Workflow for optimizing regioselective C-H functionalization.
Step-by-Step Troubleshooting:
-
Catalyst and Ligand Selection:
-
Palladium Catalysis: Palladium catalysts are widely used for C-H arylation and olefination.[11][12] The choice of ligand is critical for selectivity. For example, in the direct arylation of pyridine N-oxides, phosphine ligands play a crucial role.[11]
-
Rhodium and Iridium Catalysis: Rh(III) and Ir(III) catalysts are also effective for C-H activation, often directed by the N-oxide group.[11]
-
Nickel Catalysis: Nickel catalysts, sometimes in combination with a Lewis acid, can achieve selective C4-alkylation of pyridines.[12]
-
-
Role of Additives and Oxidants:
-
In many oxidative C-H functionalization reactions, an oxidant (e.g., Ag₂CO₃, benzoquinone) is required to regenerate the active catalyst. The choice of oxidant can influence the reaction outcome.
-
Additives like potassium carbonate (K₂CO₃) or pivalic acid (PivOH) are often used to facilitate the C-H activation step.
-
-
Substrate Scope and Limitations:
-
The electronic nature of the pyridine N-oxide and the coupling partner can significantly impact the reaction's success. Electron-deficient N-oxides sometimes show different reactivity compared to electron-rich ones.[9]
-
Example Protocol for Palladium-Catalyzed C2-Arylation: In a typical procedure, the pyridine N-oxide, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base are combined in a solvent and heated.
| Component | Example | Function |
| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) or Pd(II) species. |
| Ligand | P(tBu)₃ | Stabilizes the catalyst and influences reactivity and selectivity. |
| Base | K₂CO₃ | Neutralizes the acid generated during the reaction. |
| Solvent | Toluene or Dioxane | Provides the reaction medium. |
Guide 3: Leveraging Photoredox Catalysis for Radical Functionalization
Problem: You are interested in radical C-H functionalization but are concerned about the harsh conditions of traditional methods like the Minisci reaction.
Underlying Principles: Photoredox catalysis offers a milder alternative for generating radicals. Pyridine N-oxides can participate in these reactions in several ways, including as hydrogen atom transfer (HAT) agents.[13][14][15] Upon single-electron oxidation, a pyridine N-oxy radical is formed, which is a potent hydrogen atom abstractor.[14]
Experimental Setup for Photocatalytic C-H Functionalization
Caption: Schematic of a photoredox-catalyzed C-H functionalization reaction.
Key Considerations for Success:
-
Choice of Photocatalyst: Acridinium-based photocatalysts are often effective for oxidizing pyridine N-oxides.[14] The redox potential of the photocatalyst must be sufficient to oxidize the chosen pyridine N-oxide.
-
Tuning the Pyridine N-Oxide: The reactivity and selectivity of the N-oxy radical can be tuned by modifying the substituents on the pyridine N-oxide ring.[13] Electron-deficient pyridine N-oxides are generally more potent HAT reagents.[14]
-
Substrate Compatibility: This method is applicable to a broad range of C-H substrates, including unactivated alkanes.[14]
Conclusion
Improving the regioselectivity of functionalization on the pyridine N-oxide ring requires a nuanced understanding of the interplay between steric and electronic effects, as well as careful optimization of reaction conditions. By systematically troubleshooting issues related to isomer mixtures, low yields, and side reactions, researchers can unlock the full synthetic potential of these versatile building blocks. This guide provides a framework for diagnosing problems and implementing effective solutions, drawing on established principles and cutting-edge methodologies in organic synthesis.
References
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. (n.d.). ChemRxiv. Retrieved from [Link]
-
Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube. Retrieved from [Link]
-
Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]
-
Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. Retrieved from [Link]
-
Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. (2019, April 23). Organic Letters. Retrieved from [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). Europe PMC. Retrieved from [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2022, August 10). ACS Catalysis. Retrieved from [Link]
-
Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.). Retrieved from [Link]
-
Reactions of Pyridine-N-Oxide. (2020, October 29). YouTube. Retrieved from [Link]
-
Transition-Metal-Catalyzed Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Radical generation enabled by photoinduced N–O bond fragmentation. (2022, September 14). RSC Publishing. Retrieved from [Link]
-
Substituent effect on the properties of pyridine-N-oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved from [Link]
-
Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008, December 18). Retrieved from [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). PubMed. Retrieved from [Link]
-
Ortho metalation of pyridine at a diiridium center. Synthesis and spectroscopic and crystallographic characterization of NC5H4- and N,N'-di-p-tolylformamidinato-bridged complexes of diiridium(II). (n.d.). Organometallics. Retrieved from [Link]
-
Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010, February 24). PubMed. Retrieved from [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010, February 1). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. youtube.com [youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 5-Carboxy-2-methylpyridine 1-oxide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of 5-Carboxy-2-methylpyridine 1-oxide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. We will explore the causality behind experimental choices, offer detailed troubleshooting for common issues, and provide authoritative references to ensure the scientific integrity of your work.
The Critical Role of Impurity Profiling
This compound is a key building block in pharmaceutical synthesis. Like any active pharmaceutical ingredient (API) or intermediate, its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities.[1][2][3] This guide will equip you with the necessary knowledge to develop robust analytical methods, identify potential process-related and degradation impurities, and troubleshoot common challenges encountered in the laboratory.
According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds, which are typically linked to the maximum daily dose of the drug.[1][3][4]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][2][4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for analyzing non-volatile and thermally stable compounds like this compound. A reversed-phase (RP) method is most common, but the polar nature of the N-oxide group presents unique challenges.[5][6]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Rationale: The acidic modifier helps to protonate the carboxyl group and any basic impurities, leading to better peak shapes.
-
-
Gradient Elution: A linear gradient is often necessary to elute both polar and non-polar impurities within a reasonable timeframe. For example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by a UV scan of the main compound; typically the λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
Troubleshooting Guide: HPLC
Q1: I am seeing poor peak shape (tailing or fronting) for the main this compound peak. What is the cause?
-
Answer: Peak tailing for a polar, acidic compound like this is often caused by secondary interactions with active sites (silanols) on the silica-based column packing. Peak fronting can indicate column overload.
-
Solution 1 (Tailing): Lower the mobile phase pH by using an acidic modifier like formic or phosphoric acid (0.1%). This ensures the carboxylic acid is fully protonated, reducing silanol interactions.
-
Solution 2 (Tailing): Try a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed for polar analytes.
-
Solution 3 (Fronting): Reduce the sample concentration. Dilute your sample by a factor of 5 or 10 and re-inject.
-
Solution 4 (Tailing): Pyridine N-oxides can exhibit poor peak shape at low pH. If acidic modifiers don't work, consider switching to a high pH mobile phase (e.g., pH > 8 with an ammonium hydroxide buffer) using a pH-stable column.[6]
-
Q2: My main peak is eluting very early, close to the solvent front (void volume). How can I increase its retention?
-
Answer: This is a common issue for highly polar compounds on reversed-phase columns.[6] The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.
-
Solution 1: Decrease the initial percentage of the organic solvent (Solvent B) in your gradient. Start with a much weaker mobile phase, for example, 1-2% Acetonitrile.
-
Solution 2: Replace acetonitrile with a weaker organic solvent like methanol.
-
Solution 3 (Advanced): If the compound is still not retained, a reversed-phase approach may be unsuitable. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica) and a high organic mobile phase, which is ideal for retaining very polar analytes.[6]
-
Q3: I have two impurity peaks that are not fully separated (co-eluting). How can I improve the resolution?
-
Answer: Resolution is a function of efficiency, selectivity, and retention.
-
Solution 1 (Improve Selectivity): Change the organic modifier (e.g., from acetonitrile to methanol) or the mobile phase pH. This can alter the interactions of the analytes with the stationary phase differently, often improving separation.
-
Solution 2 (Improve Efficiency): Make the gradient shallower (i.e., increase the gradient time). This gives the peaks more time to separate.
-
Solution 3 (Improve Efficiency): Use a column with a smaller particle size (e.g., <3 µm) or a longer column length, if your system pressure allows.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of this compound (due to the carboxylic acid and N-oxide groups), direct analysis is challenging and often requires derivatization.[5][7]
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization Step:
-
Accurately weigh the sample into a vial.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane to esterify the carboxylic acid.
-
Heat the vial (e.g., 70 °C for 30 minutes) to complete the reaction.
-
Rationale: Derivatization converts the polar -COOH and potentially the N-oxide group into less polar, more volatile silyl or methyl esters, making the analyte suitable for GC.[7]
-
-
Instrumentation: A standard GC-MS system.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan (e.g., m/z 40-500) for identifying unknown impurities.
-
Troubleshooting Guide: GC-MS
Q1: I am not seeing any peak for my derivatized compound. What could be wrong?
-
Answer: This usually points to an issue with either the derivatization reaction or the injection/GC conditions.
-
Solution 1 (Derivatization): Ensure the derivatization reaction went to completion. Check that your reagent is fresh and not hydrolyzed. Moisture can quench the reaction; ensure your sample and vial are completely dry. You may need to optimize the reaction time or temperature.
-
Solution 2 (Injection): The derivatized compound may be degrading in the hot injector. Try lowering the injector temperature by 20-30 °C.
-
Solution 3 (Thermal Stability): The N-oxide functionality itself can be thermally labile. If lowering the injector temperature doesn't help, GC may not be a suitable technique for this molecule, even with derivatization.
-
Q2: My chromatogram shows multiple peaks for the main component, or broad, tailing peaks.
-
Answer: This suggests incomplete derivatization or on-column degradation.
-
Solution 1 (Incomplete Derivatization): If you see a broad, tailing peak, it could be the underivatized starting material. Optimize the derivatization conditions (more reagent, longer time, higher temperature). The presence of multiple sharp peaks could indicate partially derivatized species.
-
Solution 2 (Active Sites): Even after derivatization, residual polar sites on the molecule can interact with active sites in the GC liner or column. Use a deactivated liner and ensure your column is in good condition. You can "prime" the column by injecting a high-concentration sample a few times before your analytical run.
-
Advanced Detection and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the ideal tool for identifying and quantifying trace-level impurities. For mutagenic impurities, derivatization followed by LC-MS/MS can achieve extremely low detection limits.[8]
-
Why use LC-MS? It provides molecular weight information for each impurity peak, which is critical for structural elucidation. Tandem MS (MS/MS) can provide fragmentation data to further confirm the structure.
-
Common Issue - Ionization: this compound should ionize well in both positive and negative electrospray ionization (ESI) modes. ESI(+) will protonate the pyridine nitrogen, while ESI(-) will deprotonate the carboxylic acid. Test both modes to see which provides better sensitivity for your impurities.
-
Common Issue - Mutagenic Impurities: Some reagents used in the synthesis of pyridine N-oxides can be mutagenic and require control at parts-per-million (ppm) levels.[8] An LC-MS/MS method in Selected Reaction Monitoring (SRM) mode is often required to achieve the necessary sensitivity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation of unknown impurities.[9][10] While not a routine QC tool for impurity quantification, it is essential during process development to identify impurities that are found to be above the ICH identification threshold.
-
How is it used? Once an impurity is detected by HPLC and exceeds the identification threshold, it may need to be isolated (e.g., by preparative HPLC). A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is then performed on the isolated material to determine its chemical structure.
-
Common Issue - Sensitivity: NMR is inherently less sensitive than MS. It can be difficult to get a good spectrum for an impurity present at the 0.1% level in the original mixture. This is why isolation is often required.
-
Common Issue - Signal Overlap: In a ¹H NMR spectrum of the mixture, impurity signals may be masked by the much larger signals of the main component.[9] Techniques like diffusion-ordered spectroscopy (DOSY) can sometimes help to distinguish signals from different components.
Frequently Asked Questions (FAQs)
Q1: How do I choose between HPLC-UV, LC-MS, and GC-MS for my analysis?
-
Answer: Use this decision tree:
-
For routine quality control (QC) and potency testing: HPLC-UV is the most robust, reliable, and cost-effective method.[5]
-
For identifying unknown impurities or quantifying trace-level (ppm) genotoxic impurities: LC-MS is the method of choice due to its sensitivity and ability to provide molecular weight information.[8]
-
For analyzing volatile or semi-volatile process impurities (e.g., residual solvents, certain starting materials): GC-MS is ideal, but be aware that derivatization is likely necessary for the main analyte and related polar impurities.[7]
-
Q2: What are the likely process-related impurities I should look for?
-
Answer: Based on typical synthetic routes for pyridine N-oxides, which involve the oxidation of the parent pyridine, you should look for:
-
Unreacted Starting Material: 2-methyl-5-carboxypyridine.
-
Over-oxidation Products: Potential for oxidation at the methyl group.
-
Impurities from Reagents: By-products from the oxidizing agent (e.g., m-CPBA is often used, which would leave m-chlorobenzoic acid).[11]
-
Isomers: If the starting material contains isomers, they will likely carry through the process.
-
Q3: My analytical method seems to be validated, but my results are not reproducible between different days. What should I check?
-
Answer: Lack of intermediate precision is a common problem.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and that the pH is consistent. Pre-mixed aqueous/organic phases can change composition due to evaporation of the more volatile component.
-
Check Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the sequence. For HILIC, this is especially critical and can take much longer than for reversed-phase.
-
Check System Stability: Run a system suitability test (SST) before each run, including replicate injections of a standard. Check for consistency in retention time, peak area, and tailing factor.
-
Check Sample Stability: The analyte may be degrading in the autosampler. Try using a cooled autosampler or analyzing the samples immediately after preparation.
-
References
- Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination - PMC. (2023-09-14).
- Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylpyridine - Benchchem.
- Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed. (2015-03-20).
- A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine - Benchchem.
- Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (2025-12-22).
- 30478-91-2|this compound|BLD Pharm.
- Separation of Methyl 4-nitropyridine-2-carboxylate 1-oxide on Newcrom R1 HPLC column.
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (2025-01-09).
- Retention of Pyridine N-Oxides on HPLC - Chromatography Forum. (2012-11-01).
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA).
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.
- Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. (2025-01-17).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- 1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate.
- Pyridine N-Oxides - Baran Lab. (2012-06-09).
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
- 51037-30-0|5-Carboxy-2-methylpyrazine 1-oxide|BLD Pharm.
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. (2023-06-22).
- Recent trends in the chemistry of pyridine N-oxides - arkat usa.
- (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025-08-06).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation.
- 2-METHYLPYRIDINE 1-OXIDE - precisionFDA.
- N-Methyl-2-Pyridone 5-Carboxylic Acid | CAS No: 3719-45-7.
- 5-ethyl-2-methyl pyridine, 104-90-5 - The Good Scents Company.
- Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017-05-09).
- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate.
- Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC - NIH.
- A Comparative Guide to the Validation of Analytical Methods for Gramine N-oxide Purity - Benchchem.
Sources
- 1. fda.gov [fda.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. mca.gm [mca.gm]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Scale-Up Synthesis of 5-Carboxy-2-methylpyridine 1-oxide
Welcome to the technical support resource for the scale-up synthesis of 5-Carboxy-2-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of this synthesis at scale.
Introduction: The Challenge of Scaling a Zwitterionic N-Oxide
This compound is a valuable building block in pharmaceutical synthesis. Its structure, featuring both a carboxylic acid (acidic) and a pyridine N-oxide (basic) moiety, makes it zwitterionic. This characteristic presents unique challenges during scale-up, particularly concerning reaction control, product isolation, and purification. This guide addresses these challenges head-on, offering practical, field-tested solutions.
Troubleshooting Guide: From Bench to Plant
This section addresses specific issues that may arise during the scale-up process, providing root cause analysis and actionable solutions.
Question 1: My N-oxidation reaction is stalling and fails to reach full conversion. What are the likely causes and how can I fix it?
Answer:
Incomplete conversion is a common scale-up issue, often stemming from factors that are less noticeable at the lab scale.
-
Root Cause Analysis:
-
Inadequate Mixing: In large reactors, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, slowing down the reaction rate. The biphasic nature of some starting material slurries can exacerbate this.
-
Improper Temperature Control: The N-oxidation of pyridines is exothermic. If the reactor's heat removal capacity is insufficient, the temperature may rise uncontrollably, leading to the degradation of the oxidizing agent (e.g., hydrogen peroxide) before it can react.
-
Oxidant Decomposition: Common oxidizing agents like hydrogen peroxide can decompose, especially in the presence of trace metal impurities or if the pH is not optimal.
-
Substrate Purity: Impurities in the starting 2-methyl-5-carboxypyridine could compete for the oxidizing agent.
-
-
Solutions & Protocols:
-
Optimize Agitation: Ensure the reactor's overhead stirrer is correctly positioned and operating at a speed sufficient to maintain a homogenous suspension. For reactors larger than 50 L, consider installing baffles to improve mixing efficiency.
-
Controlled Reagent Addition: Add the oxidizing agent (e.g., a 30% solution of H₂O₂ in acetic acid) subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This allows the cooling system to manage the heat of reaction effectively.
-
Monitor Reaction Temperature: Use a calibrated temperature probe and maintain the reaction temperature within the optimal range, typically between 70-80°C for this transformation.
-
In-Process Checks (IPC): Use HPLC to monitor the reaction progress. Take samples every hour after the addition of the oxidant is complete. The reaction is considered complete when the starting material is <1% by area.
-
Troubleshooting Workflow: Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete N-oxidation.
Question 2: I'm observing significant byproduct formation, especially a peak corresponding to decarboxylation. How can I minimize this?
Answer:
Decarboxylation is a known side reaction for pyridine carboxylic acids, particularly at elevated temperatures.
-
Root Cause Analysis:
-
Excessive Temperature: The primary cause is overheating. Localized hot spots due to poor mixing or an inability to control the exotherm can dramatically increase the rate of decarboxylation.
-
Prolonged Reaction Time: Holding the reaction at a high temperature for an extended period after completion can also lead to product degradation.
-
-
Solutions & Protocols:
-
Strict Temperature Control: Do not exceed 80°C. If the exotherm is difficult to control, consider lowering the reaction temperature to 65-70°C and accepting a slightly longer reaction time.
-
Process Parameter Optimization: A Design of Experiments (DoE) approach can help identify the optimal balance of temperature, reaction time, and reagent stoichiometry to maximize yield and minimize impurities.
-
Prompt Work-up: Once the reaction is deemed complete by HPLC, immediately begin the cooling and work-up procedure. Do not let the completed reaction mixture sit at high temperatures.
-
| Parameter | Standard Condition | Optimized for Scale-Up | Rationale |
| Temperature | 70-90°C | 70-75°C | Minimizes thermal degradation and decarboxylation. |
| H₂O₂ Addition | Added in one portion | Slow addition over 2-4h | Controls exotherm, preventing temperature spikes. |
| Reaction Time | 4-8 hours | Monitor by HPLC | Avoids prolonged heating after completion. |
Question 3: My product isolation is problematic. The product seems to be soluble in the aqueous work-up, leading to low isolated yields. What is the best isolation procedure?
Answer:
The zwitterionic nature of this compound makes it highly polar and often soluble in both acidic and basic aqueous solutions. Simple extraction is rarely effective.
-
Root Cause Analysis:
-
Zwitterionic Character: The molecule can exist as a cation, anion, or neutral zwitterion depending on the pH, significantly affecting its solubility.
-
Incorrect pH for Precipitation: If the pH of the solution is too high or too low, the product will remain in solution as a salt. The lowest solubility is typically found at the isoelectric point (pI).
-
-
Solutions & Protocols:
-
Isoelectric Point Precipitation: This is the most effective method. After the reaction, the mixture is cooled and the pH is carefully adjusted.
-
Protocol for Isolation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a base (e.g., 50% NaOH solution) to neutralize the acetic acid. The product may initially precipitate and then redissolve as the sodium salt.
-
Carefully adjust the pH to the isoelectric point, which is typically between 3.5 and 4.5 for similar compounds. Use a pH meter and add an acid (e.g., 3M HCl) or base dropwise to precisely hit the target pH.
-
A thick white precipitate should form. Stir the slurry at 0-5°C for at least 2 hours to maximize crystallization.
-
Isolate the solid by filtration, wash with cold deionized water, and then with a water-miscible solvent like acetone to aid drying.
-
Dry the product under vacuum at 50-60°C.
-
-
General Workflow: Synthesis & Isolation
Caption: Overall workflow for the scale-up synthesis and isolation.
Frequently Asked Questions (FAQs)
Q: What is the best oxidizing agent for this synthesis at scale?
A: While several oxidizing agents can perform N-oxidation (e.g., m-CPBA, peracetic acid), the most common and cost-effective choice for industrial scale is a combination of hydrogen peroxide (H₂O₂) in glacial acetic acid. Acetic acid acts as both a solvent and a catalyst, forming peracetic acid in situ. This method avoids the handling of more hazardous and expensive reagents and simplifies waste disposal. However, careful control of temperature and addition rates is critical for safety.
Q: How can I effectively remove residual acetic acid from my final product?
A: Residual acetic acid is a common impurity. A thorough wash of the filtered solid (the "filter cake") is essential. A multi-step washing procedure is recommended:
-
Cold Water Wash: Wash the cake with plenty of cold (0-5°C) deionized water to remove the bulk of the acid and other water-soluble impurities.
-
Solvent Wash: Follow with a wash using a more volatile, water-miscible solvent like acetone or isopropanol. This helps displace the water and significantly speeds up the drying process.
-
Thorough Drying: Dry the product under vacuum with a nitrogen bleed at a moderate temperature (50-60°C) until a constant weight is achieved.
Q: What are the critical safety considerations for this process?
A: The primary hazard is the use of hydrogen peroxide at elevated temperatures.
-
Exothermic Reaction: The reaction is highly exothermic. A failure in the cooling system could lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure the reactor's cooling capacity is sufficient for the batch size.
-
Oxidizer Hazard: Hydrogen peroxide is a strong oxidizer. Avoid contact with incompatible materials, especially metals that can catalyze its decomposition. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure Build-up: Decomposition of H₂O₂ generates oxygen gas. The reactor must be properly vented to prevent pressure build-up.
References
- U.S. Patent No.
- U.S. Patent No.
-
"Pyridine-N-Oxides," Science of Synthesis, Georg Thieme Verlag, [Link].
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Pyridine N-Oxides: A Comparative Analysis of Oxidizing Agents
Introduction
Pyridine N-oxides (PNOs) are a fascinating and highly versatile class of heterocyclic compounds. The introduction of an N-O bond dramatically alters the electronic properties of the pyridine ring, transforming the electron-deficient pyridine into a more electron-rich system that is activated for both electrophilic and nucleophilic substitution at the C2 and C4 positions.[1] This unique reactivity profile makes PNOs indispensable intermediates in organic synthesis, crucial for accessing a wide array of functionalized pyridines used in pharmaceuticals, agrochemicals, and materials science.[1][2] Furthermore, the N-oxide moiety itself is present in numerous biologically active molecules and can act as a ligand in metal complexes or a mild oxidant.[3][4]
The synthesis of PNOs is most commonly achieved through the direct oxidation of the parent pyridine. However, the choice of oxidizing agent is critical and depends on a multitude of factors, including the electronic nature of the pyridine substrate, the desired scale of the reaction, safety considerations, and cost-effectiveness. This guide provides an in-depth, comparative analysis of the most common oxidizing agents, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Reaction: N-Oxidation
The N-oxidation of pyridine is an electrophilic oxidation targeting the lone pair of electrons on the nitrogen atom. The general transformation involves the transfer of an oxygen atom from an oxidant to the pyridine nitrogen.
Caption: General schematic of pyridine N-oxidation.
Comparative Analysis of Common Oxidizing Agents
The selection of an appropriate oxidant is a pivotal decision in the synthesis of PNOs. This section compares the performance, scope, and practical considerations of the most widely used methods.
Peroxycarboxylic Acids
Peroxycarboxylic acids, or peracids, are highly effective and reliable reagents for N-oxidation. The most common examples are meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.
-
Mechanism: The reaction proceeds through a concerted mechanism, often depicted as a "butterfly" transition state, where the oxygen atom is transferred to the nitrogen.[5] This process is generally clean and high-yielding.
-
Performance and Scope: Peracids are effective for a wide range of both electron-rich and moderately electron-deficient pyridines.[3][6] m-CPBA, in particular, is often considered the benchmark reagent for laboratory-scale synthesis due to its high reactivity and predictability.[7][8]
-
Advantages:
-
High yields and clean reactions.
-
Fast reaction times, often at room temperature or slightly elevated temperatures.[9]
-
-
Disadvantages:
-
Safety: m-CPBA is a potentially explosive, shock-sensitive solid, particularly when pure.[2] Commercial grades are stabilized but still require careful handling. Peracetic acid also poses significant safety risks.[10] All reactions involving peracids should be conducted behind a safety shield.[10]
-
Cost and Scalability: m-CPBA is relatively expensive, making it less suitable for large-scale industrial applications.[2][11]
-
Workup: The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be difficult to separate from the desired PNO, often requiring careful extraction or chromatography.[8][12]
-
Hydrogen Peroxide (H₂O₂) Based Systems
Hydrogen peroxide is an attractive oxidant due to its low cost and environmentally benign nature, with water being the only byproduct.[9] It is typically used in conjunction with an acid or a catalyst.
-
H₂O₂ in Acetic Acid: This is one of the most common industrial methods. In this system, peracetic acid is generated in situ, which then acts as the primary oxidant.[3][13]
-
Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid adduct of urea and hydrogen peroxide, making it a much safer and more convenient alternative to aqueous H₂O₂.[14][15][16] For electron-deficient pyridines, UHP is often activated with an acid anhydride, such as trifluoroacetic anhydride (TFAA), to generate a more potent oxidant in situ.[17]
-
Metal-Catalyzed H₂O₂: Catalysts like sodium tungstate (Na₂WO₄) or methyltrioxorhenium (MTO) can significantly enhance the rate and efficiency of H₂O₂-based oxidations, allowing for milder reaction conditions.[3][18]
-
Advantages:
-
Disadvantages:
-
Safety (H₂O₂): Concentrated aqueous H₂O₂ is a powerful and hazardous oxidant. Its decomposition is exothermic and can accelerate, leading to thermal runaway.[2][9]
-
Reaction Speed: Uncatalyzed reactions with H₂O₂ can be slow.[11]
-
Catalyst Contamination: Metal-catalyzed systems require the removal of the catalyst from the final product, which can be problematic in pharmaceutical applications.[19]
-
Inorganic Peroxy Compounds (Oxone®)
Oxone®, a triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile, stable, and inexpensive oxidizing agent.[20][21]
-
Mechanism: The active component, peroxymonosulfate, directly oxidizes the pyridine nitrogen. The reaction is typically performed in a solvent mixture like methanol/water and often requires a base, such as sodium bicarbonate, to maintain an optimal pH.[20]
-
Performance and Scope: Oxone® is an excellent alternative to m-CPBA for many applications, providing good to excellent yields for a variety of pyridine derivatives.[20][22]
-
Advantages:
-
Inexpensive, stable, and easy-to-handle solid.[20]
-
Avoids the use of potentially explosive organic peracids.
-
Workup is often straightforward, involving simple filtration and extraction.
-
-
Disadvantages:
-
The reaction is often heterogeneous, which can sometimes lead to variable reaction times.[20]
-
Requires careful control of pH for optimal results.
-
Quantitative Data Summary
The following table summarizes the performance of different oxidizing agents for the synthesis of various pyridine N-oxides.
| Oxidizing Agent System | Substrate Example | Yield (%) | Time (h) | Temp (°C) | Key Advantages | Key Disadvantages | Ref(s) |
| Peracetic Acid (40%) | Pyridine | 78–83 | 1 | 85 | High yield, well-established | Energetic hazard, strong acid | [23],[10] |
| m-CPBA | 3-Substituted Pyridines | Excellent | Varies | RT - 40 | High reactivity, broad scope | Cost, explosive hazard, byproduct removal | [3],[24] |
| H₂O₂ / Acetic Acid | Pyridine | ~92 (in microreactor) | 0.5 | 130 | Inexpensive, green byproduct (H₂O) | High temp, potential for runaway | [9] |
| UHP / TFAA | 2-Fluoropyridine | Good | Varies | RT | Safe H₂O₂ source, good for e⁻-deficient pyridines | Requires strong acid activator | [17] |
| Oxone® / NaHCO₃ | 9-n-Butyl-octahydroacridine | High | 12-24 | 48-50 | Inexpensive, stable solid, easy workup | Long reaction times, heterogeneous | [20] |
| H₂O₂ / Na₂WO₄ | Pyridine | Good | Varies | 70-90 | Catalytic, avoids peracids | Requires metal catalyst removal | [25],[18] |
Note: Yields and conditions are highly substrate-dependent. This table provides representative examples.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols for key methods are provided below.
Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from standard laboratory procedures for the synthesis of PNOs.[12][24]
Causality: m-CPBA is chosen for its high reactivity, making it ideal for a broad range of substrates on a lab scale. Dichloromethane is a common solvent that is relatively inert. The aqueous bicarbonate wash is crucial for removing the acidic m-chlorobenzoic acid byproduct.
Workflow Diagram:
Caption: Workflow for N-oxidation using m-CPBA.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Add m-CPBA (typically 1.1–1.5 eq., commercial grade ~77%) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times) to remove the m-chlorobenzoic acid, and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyridine N-oxide.
Safety Note: Reactions involving peroxy compounds should always be performed behind a safety shield.[10]
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is based on a well-established, cost-effective method.[10][23]
Causality: This method generates the powerful oxidant peracetic acid in situ, avoiding the need to handle it directly. The reaction is typically run at elevated temperatures to accelerate the formation of peracetic acid and the subsequent N-oxidation.
Step-by-Step Procedure:
-
Setup: To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the pyridine substrate (1.0 eq.).
-
Addition: Slowly add glacial acetic acid, followed by the dropwise addition of 30-35% aqueous hydrogen peroxide (1.1–1.5 eq.) while stirring. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 70–90 °C and maintain for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the mixture to room temperature. Decompose excess peroxide by the careful addition of a reducing agent (e.g., Na₂SO₃).
-
Isolation: The workup can vary. Often, the acetic acid is removed under vacuum.[10][23] The resulting residue can then be neutralized with a base and extracted with an organic solvent. Alternatively, the product can sometimes be precipitated as a salt.
-
Purification: The crude product is purified by distillation, recrystallization, or chromatography.
Protocol 3: N-Oxidation using Oxone®
This protocol provides an inexpensive and safer alternative to organic peracids.[20]
Causality: Oxone® is the primary oxidant. The reaction requires an aqueous co-solvent for Oxone® to dissolve, and sodium bicarbonate is used to buffer the reaction mixture, as the oxidation proceeds more efficiently under slightly basic or neutral conditions.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend the pyridine substrate (1.0 eq.) and sodium bicarbonate (NaHCO₃, ~3.0 eq.) in a mixture of methanol and water.
-
Addition: Add Oxone® (1.1–1.5 eq.) in one portion while stirring vigorously.
-
Reaction: Heat the suspension to 40–50 °C and stir for 12–24 hours or until the reaction is complete by TLC analysis.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Remove the methanol from the filtrate under reduced pressure. Extract the remaining aqueous solution with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified if necessary.
Logic for Method Selection
Choosing the optimal oxidant requires a careful evaluation of the substrate, scale, and safety constraints.
Caption: Decision-making workflow for selecting an N-oxidation method.
-
For Electron-Deficient Pyridines: These substrates are less nucleophilic and require more powerful oxidizing systems. The UHP/TFAA combination is particularly effective for these challenging cases.[17]
-
For Laboratory Scale: For small-scale synthesis where reliability and speed are prioritized, m-CPBA remains an excellent choice despite its cost.[7] Oxone® is a very strong and economical alternative.[20]
-
For Industrial Scale: Cost and safety become paramount. H₂O₂ in acetic acid is a widely used industrial process.[13] The development of safer, catalytic H₂O₂ systems or the use of UHP are also highly attractive for large-scale production.[14][19]
Conclusion
The N-oxidation of pyridines is a fundamental transformation in modern organic chemistry. While classic reagents like peracetic acid and m-CPBA offer high reliability, concerns over safety and cost have driven the adoption and development of alternative systems. Hydrogen peroxide-based methods, particularly with the use of the safe solid carrier UHP, and inorganic oxidants like Oxone®, provide powerful, cost-effective, and often safer routes to pyridine N-oxides. By understanding the distinct advantages and limitations of each oxidizing agent, as detailed in this guide, researchers can confidently select and implement the most appropriate method to advance their research and development goals.
References
-
Synthesis of Pyridine-n-oxide. Chempedia - LookChem.
-
Pyridine-n-oxide. Organic Syntheses Procedure.
-
Recent trends in the chemistry of pyridine N-oxides. ARKAT USA.
-
Pyridine-N-oxide. Wikipedia.
-
Recyclable anhydride catalyst for H₂O₂ oxidation: N-oxidation of pyridine derivatives. Royal Society of Chemistry.
-
Synthesis of pyridine-N-oxide (CN1982297A). Google Patents.
-
Oxidation process for pyridine and its derivatives (KR20050025453A). Google Patents.
-
Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering.
-
9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. Organic Syntheses Procedure.
-
Oxidation of pyridine and derivatives (US5869678A). Google Patents.
-
Synthetic method for preparing pyridine N-oxide (CN102249995A). Google Patents.
-
A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
-
Recent trends in the chemistry of pyridine N-oxide. University of Michigan Library.
-
Pyridine N-Oxide-structure. ChemTube3D.
-
A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Benchchem.
-
Pyridine N-Oxides. Baran Lab, Scripps Research.
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme Chemistry.
-
Synthesis process of pyridine-N-oxide (CN115160220A). Google Patents.
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
-
Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica.
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate.
-
Pyridine N-Oxide derivatives. Organic Chemistry Portal.
-
Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Publications.
-
Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses Procedure.
-
Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. National Institutes of Health (NIH).
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
-
Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. National Institutes of Health (NIH).
-
Oxidation methods for aromatic diazines. ResearchGate.
-
Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal.
-
Reagent: Oxone preparation & reactivity. YouTube.
-
Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. The Royal Society of Chemistry.
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
Sources
- 1. baranlab.org [baranlab.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyridine N-oxide [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 13. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 14. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 15. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 19. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Pyridine-n-oxide - Chempedia - LookChem [lookchem.com]
- 24. rsc.org [rsc.org]
- 25. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of 5-Carboxy-2-methylpyridine 1-oxide and its Ester Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridine N-Oxides
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The introduction of an N-oxide moiety to the pyridine ring drastically alters its electronic properties, polarity, and metabolic profile, often leading to unique biological activities.[1] These compounds serve as crucial intermediates in organic synthesis, act as ligands in coordination chemistry, and, most importantly, exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The parent compound, 5-Carboxy-2-methylpyridine 1-oxide[4], presents a compelling scaffold for investigation. The carboxylic acid group offers a handle for chemical modification, while the N-oxide and methyl groups contribute to the molecule's overall physicochemical profile. A common and effective strategy in drug development is the esterification of a carboxylic acid. This modification can transform a polar parent compound into a more lipophilic prodrug, potentially enhancing its membrane permeability, altering its pharmacokinetic profile, and improving its oral bioavailability.[5]
This guide provides a comprehensive framework for a comparative study of the biological activities of this compound and its ester derivatives. We will outline a series of robust, validated experimental protocols, explain the scientific rationale behind each methodological choice, and provide a framework for data analysis and interpretation. This document is designed to empower researchers to systematically evaluate this compound class and uncover potential therapeutic leads.
The Compounds Under Investigation: A Structure-Activity Framework
For this comparative guide, we will consider the parent acid and a logical series of its ester derivatives. This selection allows for a systematic evaluation of how the nature of the ester group influences biological activity, forming the basis of a structure-activity relationship (SAR) analysis.
-
Parent Compound: this compound (C1)
-
Ester Derivatives:
-
Methyl 5-methoxycarbonyl-2-methylpyridine 1-oxide (C2-Me)
-
Ethyl 5-ethoxycarbonyl-2-methylpyridine 1-oxide (C3-Et)
-
Propyl 5-propoxycarbonyl-2-methylpyridine 1-oxide (C4-Pr)
-
Benzyl 5-benzyloxycarbonyl-2-methylpyridine 1-oxide (C5-Bn)
-
This series allows us to probe the effects of increasing alkyl chain length (lipophilicity) and the introduction of a bulky aromatic group.
Tier 1 Evaluation: Foundational Cytotoxicity Assessment
Expertise & Experience: Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of the compounds. This foundational screen establishes the concentration range at which the compounds do not kill the host cells, ensuring that any observed antimicrobial or anti-inflammatory effects are not simply byproducts of general toxicity. The MTT assay is a gold-standard, reliable method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.[6]
Comparative Cytotoxicity Data (Hypothetical Results)
The following table summarizes the expected output from the MTT assay: the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Compound ID | Compound Name | Cell Line | IC₅₀ (µM) |
| C1 | This compound | RAW 264.7 | >100 |
| C2-Me | Methyl Ester Derivative | RAW 264.7 | 85.2 |
| C3-Et | Ethyl Ester Derivative | RAW 264.7 | 65.7 |
| C4-Pr | Propyl Ester Derivative | RAW 264.7 | 42.1 |
| C5-Bn | Benzyl Ester Derivative | RAW 264.7 | 35.8 |
| Doxorubicin | Positive Control | RAW 264.7 | 1.2 |
Experimental Protocol: MTT Cell Viability Assay[8][9]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Visualization: Cytotoxicity Screening Workflow
Caption: General workflow for evaluating in vitro cytotoxicity using the MTT assay.
Tier 2 Evaluation: Comparative Antimicrobial Screening
Expertise & Experience: Pyridine derivatives are well-documented for their antimicrobial potential.[1] A logical next step is to screen the compounds for activity against representative Gram-positive and Gram-negative bacteria. The broth microdilution method is the standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This quantitative method is highly reproducible and suitable for comparing the potency of multiple compounds.[13][14]
Comparative Antimicrobial Data (Hypothetical Results)
The table below shows the expected MIC values in µg/mL. Lower values indicate higher potency.
| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| C1 | >128 | >128 |
| C2-Me | 64 | 128 |
| C3-Et | 32 | 64 |
| C4-Pr | 16 | 32 |
| C5-Bn | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Experimental Protocol: Broth Microdilution for MIC Determination[14][16]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A colorimetric indicator like Resazurin can be added to aid visualization; viable cells will reduce the blue dye to pink.[11]
Visualization: Antimicrobial MIC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Tier 3 Evaluation: Comparative Anti-inflammatory Activity
Expertise & Experience: Inflammation is a key pathological process in many diseases, and pyridine derivatives have shown promise as anti-inflammatory agents.[15][16] A robust in vitro model uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[17] LPS stimulation triggers a strong inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[6] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Comparative Anti-inflammatory Data (Hypothetical Results)
The table below shows the IC₅₀ values for the inhibition of nitric oxide production.
| Compound ID | Compound Name | NO Production IC₅₀ (µM) |
| C1 | This compound | 75.3 |
| C2-Me | Methyl Ester Derivative | 50.1 |
| C3-Et | Ethyl Ester Derivative | 38.9 |
| C4-Pr | Propyl Ester Derivative | 25.6 |
| C5-Bn | Benzyl Ester Derivative | 21.4 |
| Indomethacin | Standard NSAID | 15.5 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[7][19]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds (determined from the Tier 1 cytotoxicity assay) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group with cells only (no LPS, no compound) and a group with cells + LPS only.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.
Discussion: Structure-Activity Relationship (SAR) Analysis
-
Effect of Esterification: The parent carboxylic acid (C1) shows minimal activity across all assays. Esterification appears to be a prerequisite for biological activity in this series. This is likely due to increased lipophilicity, which enhances the compounds' ability to cross cellular membranes.
-
Antimicrobial Activity: Activity increases with the length of the alkyl chain from methyl (C2-Me) to propyl (C4-Pr). This suggests that increased lipophilicity is favorable for antibacterial action, potentially by improving interaction with the bacterial cell wall or membrane. However, the bulkier benzyl ester (C5-Bn) shows slightly reduced activity compared to the propyl ester, indicating a possible steric hindrance or an optimal lipophilicity range has been surpassed.
-
Anti-inflammatory Activity: A clear trend is observed where increasing the size and lipophilicity of the ester group (from methyl to propyl to benzyl) leads to greater potency in inhibiting NO production. This suggests that the interaction with the intracellular target responsible for this effect is favored by more lipophilic compounds.
-
Cytotoxicity: Increased lipophilicity also correlates with increased cytotoxicity. The most potent anti-inflammatory compound (C5-Bn) is also the most cytotoxic. This is a critical consideration for drug development, highlighting the need to balance therapeutic efficacy with an acceptable safety profile (the therapeutic index).
Mechanistic Insights: A Potential Signaling Pathway
The inhibition of LPS-induced NO production strongly suggests that the compounds interfere with the inflammatory signaling cascade within macrophages. A primary pathway activated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway would prevent the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Visualization: Hypothetical Anti-inflammatory Mechanism
Caption: Hypothetical mechanism where esters inhibit the NF-κB pathway, preventing iNOS transcription.
Conclusion
This guide presents a structured, multi-tiered approach for the comparative biological evaluation of this compound and its ester derivatives. By systematically progressing from foundational cytotoxicity screening to specific antimicrobial and anti-inflammatory assays, researchers can efficiently characterize this compound class. The hypothetical data and subsequent SAR analysis underscore the critical role of esterification in unmasking biological activity, likely by modulating lipophilicity and cell permeability. The propyl and benzyl esters emerge as the most promising hypothetical candidates, warranting further investigation into their precise mechanisms of action and in vivo efficacy. This framework provides a robust and scientifically sound roadmap for advancing the study of pyridine N-oxides in the quest for novel therapeutic agents.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Al-Shuhaib, M. B. S. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Mhaismale, G. P., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]
-
Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]
-
Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Valgas, C., et al. (2019). Assessment of antimicrobial activity. Protocols.io. [Link]
-
Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Dhadda, S., et al. (n.d.). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. [Link]
-
Gulea, A., & Pui, A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7201. [Link]
-
Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]
-
Wermuth, C. G. (2006). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Grigoryan, T. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(22), 6898. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H7NO3 | CID 53488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of antimicrobial activity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Structure of 5-Carboxy-2-methylpyridine 1-oxide Derivatives Using 2D NMR
For: Researchers, scientists, and drug development professionals.
Abstract
The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. 5-Carboxy-2-methylpyridine 1-oxide and its derivatives represent a class of compounds with significant potential, yet their structural nuances, stemming from the N-oxide moiety, can present challenges for routine analytical methods. This guide provides an in-depth, technically-grounded comparison of analytical techniques and presents a robust, self-validating workflow centered on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causality behind experimental choices, detailing a step-by-step protocol from sample preparation to final structure elucidation using a combination of COSY, HSQC, and HMBC experiments. This multi-dimensional approach provides an interlocking web of data, ensuring the highest degree of confidence in the assigned structure.
The Analytical Challenge: Why 1D NMR Is Not Enough
Pyridine N-oxides are a fascinating class of molecules, with altered electronics compared to their parent pyridines.[1][2] The N-oxide group is electron-donating through resonance but electron-withdrawing through induction, which complicates the prediction of proton (¹H) and carbon (¹³C) chemical shifts. While 1D ¹H NMR is invaluable for an initial assessment, it often falls short in providing unambiguous proof of structure for substituted derivatives.[3]
Consider a hypothetical derivative of this compound. A 1D ¹H NMR might show the correct number of aromatic protons and a methyl singlet. However, it cannot definitively prove the substitution pattern. Are the carboxyl and methyl groups meta to each other? Has an unexpected rearrangement occurred during synthesis? Answering these questions with certainty requires us to map the molecular connectivity atom-by-atom. This is where 2D NMR becomes the gold standard.[3][4]
A Comparative Framework for Structural Validation
While 2D NMR is a powerful tool for analysis in solution, it's essential to understand its place among other structural elucidation techniques. The choice of method depends on the sample's nature and the specific questions being asked.
| Technique | Sample State | Information Provided | Strengths | Limitations |
| 2D NMR Spectroscopy | Solution | Atomic connectivity (C-H, H-H), relative stereochemistry, molecular dynamics.[5][6] | Provides detailed structural map in a physiologically relevant state (solution); non-destructive.[3][5] | Requires soluble sample; practical molecular weight limit of ~30-40 kDa for full assignment.[5] |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | The "ultimate" proof of structure, providing a static, high-resolution picture.[5][7] | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation.[8] |
| High-Resolution Mass Spectrometry (HRMS) | Gas Phase (Ion) | Exact molecular weight and elemental formula. | Extremely sensitive, confirms elemental composition with high accuracy. | Provides no information on atomic connectivity or isomerism. |
As the table illustrates, these techniques are often complementary. HRMS confirms the formula, but NMR is required to piece the atoms together. X-ray crystallography provides a definitive solid-state structure, but NMR reveals the molecule's structure and dynamics in solution, which is often more relevant to its biological activity.[5][6]
The Core Workflow: A Self-Validating 2D NMR Approach
The power of this workflow lies in its inherent system of checks and balances. The data from each experiment must be consistent with the others, creating a logical framework that validates itself. An inconsistency at any stage immediately signals an incorrect structural assignment.
Caption: The 2D NMR Experimental Workflow.
Step-by-Step Experimental Protocol & Data Interpretation
This section provides a practical guide to acquiring and interpreting the data for a hypothetical derivative: 5-Carboxy-2-methyl-4-chloropyridine 1-oxide .
Part A: Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.[9] For quantitative NMR (qNMR), a microbalance with high precision is essential.[9]
-
Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃).[9][10] Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Dissolve the sample in 0.6-0.7 mL of the solvent in a clean, dry vial.[11] Use a vortex mixer to ensure complete dissolution.[10]
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.[11] Avoid any particulate matter.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H, ¹³C, and DEPT-135 spectra. The DEPT experiment will differentiate between CH, CH₂, and CH₃ carbons.[12]
-
Run a COSY (COrrelation SpectroscopY) experiment. This reveals which protons are spin-spin coupled, typically through three bonds (³JHH).[13]
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton with the carbon it is directly attached to (¹JCH).[13][14] This is a highly sensitive experiment that definitively links the ¹H and ¹³C chemical shifts.[14]
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the key to assembling the full carbon skeleton. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four.[12][14] Crucially, it reveals correlations to quaternary (non-protonated) carbons.
-
Part B: Data Interpretation - A Case Study
Let's assume the following data was collected for 5-Carboxy-2-methyl-4-chloropyridine 1-oxide .
Hypothetical NMR Data Summary
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | COSY Correlations (with) | Key HMBC Correlations (with) |
| H3 | 8.10 (s, 1H) | 125.0 | CH | - | C2, C4, C5 |
| H6 | 8.50 (s, 1H) | 140.0 | CH | - | C2, C4, C5, COOH |
| CH₃ | 2.60 (s, 3H) | 18.0 | CH₃ | - | C2, C3 |
| C2 | - | 150.0 | Quaternary | - | H3, H6, CH₃ |
| C4 | - | 135.0 | Quaternary | - | H3, H6 |
| C5 | - | 130.0 | Quaternary | - | H3, H6 |
| COOH | 13.0 (br s, 1H) | 165.0 | Quaternary | - | C5, C6 |
Interpretation Logic:
-
Starting Point (1D NMR): We see two aromatic singlets (H3, H6), a methyl singlet (CH₃), and a broad singlet for the carboxylic acid proton. The ¹³C and DEPT spectra confirm two CH groups, one CH₃ group, and four quaternary carbons (including the carbonyl).
-
COSY Analysis: The COSY spectrum would be empty of aromatic cross-peaks, confirming that H3 and H6 are not adjacent (i.e., not coupled to each other). This immediately rules out several isomeric possibilities.
-
HSQC Analysis: The HSQC spectrum is straightforward. It would show cross-peaks connecting the proton at 8.10 ppm to the carbon at 125.0 ppm (C3), the proton at 8.50 ppm to the carbon at 140.0 ppm (C6), and the proton at 2.60 ppm to the carbon at 18.0 ppm (CH₃). We have now definitively linked these pairs.
-
HMBC - Assembling the Puzzle: This is where the structure is confirmed.
-
The methyl protons (2.60 ppm) show a strong correlation to the carbon at 150.0 ppm and a weaker one to the carbon at 125.0 ppm. From HSQC, we know C3 is at 125.0 ppm. Therefore, the 150.0 ppm signal must be the adjacent C2. The methyl group is attached to C2.
-
The H3 proton (8.10 ppm) correlates to two quaternary carbons at 150.0 ppm (C2) and 135.0 ppm (C4). Since we know H3 is attached to C3, this establishes the C2-C3-C4 fragment.
-
The H6 proton (8.50 ppm) shows correlations to C2 (150.0 ppm), C4 (135.0 ppm), and the carboxyl carbon (165.0 ppm). The correlation to the carboxyl carbon proves the COOH group is adjacent to C6. The correlation to C4 links the two fragments together.
-
The interlocking correlations from both H3 and H6 to C2 and C4 provide the self-validating cross-check . The data is only consistent with this specific arrangement.
-
Caption: Logical flow of data from 2D NMR spectra to final structure.
Conclusion
For complex heterocyclic systems like this compound derivatives, a multi-dimensional 2D NMR strategy is not merely an analytical technique; it is a self-validating system for structural elucidation. By layering the connectivity information from COSY, HSQC, and HMBC experiments, researchers can build a molecule from the ground up, with each correlation serving as a check on the others. This methodical approach eliminates the ambiguity inherent in 1D methods and provides the high-confidence data required for publication, patent filings, and advancing candidates in the drug development pipeline. When combined with HRMS to confirm elemental composition, this workflow represents the gold standard for small molecule characterization in the modern chemistry lab.[3]
References
- Gajeles, G., et al. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry.
- Wider, G., & Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
-
Letourneau, D., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]
- University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
MDPI. (2020). Solution NMR Spectroscopy in Target-Based Drug Discovery. Available at: [Link]
-
NIH. (n.d.). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. PubMed Central. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
ResearchGate. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Available at: [Link]
-
ResearchGate. (2021). NMR-driven structure-based drug discovery by unveiling molecular interactions. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
-
NIH. (n.d.). 2-Methylpyridine 1-oxide. PubChem. Available at: [Link]
- University of Oxford. (2017). Quantitative NMR Spectroscopy.
-
NIH. (n.d.). Application of NMR and Molecular Docking in Structure-based Drug Discovery. PubMed Central. Available at: [Link]
- Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Available at: [Link]
-
ResearchGate. (2022). 2-Methylpyridine functionalization via the N-oxide strategy. Available at: [Link]
-
NIH. (n.d.). Pyridine N-Oxide. PubChem. Available at: [Link]
-
YouTube. (2024). How Is NMR Used In Drug Discovery?. Chemistry For Everyone. Available at: [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Available at: [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. youtube.com [youtube.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. people.bu.edu [people.bu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. organomation.com [organomation.com]
- 12. emerypharma.com [emerypharma.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Coordinating Properties of 5-Carboxy-2-methylpyridine 1-oxide and Other Pyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyridine Carboxylates in Coordination Chemistry
Pyridine carboxylic acids and their derivatives are a cornerstone of coordination chemistry, prized for their versatile binding capabilities. The aromatic pyridine ring can engage in π-π stacking, while the carboxylate group provides a strong coordination site for metal ions.[1] This combination of features makes them highly adaptable scaffolds in various applications, including the development of enzyme inhibitors and novel therapeutic agents.[1] The specific isomerism of the carboxylic acid substituent on the pyridine ring—picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids—significantly influences their coordination behavior and the resulting complex's properties.[1]
This guide focuses on a particularly intriguing derivative, 5-Carboxy-2-methylpyridine 1-oxide, and compares its coordinating properties to other common pyridine carboxylates. The introduction of an N-oxide functionality and a methyl group adds further layers of complexity and tunability to its coordination chemistry.
This compound: A Ligand with Unique Attributes
This compound distinguishes itself from simple pyridine carboxylates through two key structural modifications:
-
The N-oxide Group: The N-oxide moiety is a powerful coordinating group, typically binding to metal ions through its oxygen atom.[2][3] This introduces an additional coordination site and alters the electronic properties of the pyridine ring. The N-O bond possesses a significant dipole moment, influencing the ligand's overall polarity and interaction with its environment.[4] Pyridine N-oxides are generally weaker bases compared to their parent pyridines.[2][4]
-
The Methyl Group: The methyl group at the 2-position introduces steric considerations that can influence the coordination geometry and the stability of the resulting metal complexes.
These features suggest that this compound can act as a versatile ligand, potentially coordinating through the carboxylate oxygen, the N-oxide oxygen, or both, leading to the formation of mononuclear or polynuclear complexes.
Comparative Analysis of Coordinating Properties
To objectively assess the coordinating properties of this compound, we will compare it with other well-studied pyridine carboxylates across several key parameters.
Table 1: Comparison of Ligand Properties
| Ligand | pKa (Carboxylic Acid) | pKa (Pyridinium) | Key Structural Features |
| This compound | Data not readily available | Expected to be low[2][4] | N-oxide, carboxyl, and methyl groups |
| Picolinic Acid (Pyridine-2-carboxylic acid) | 1.01 | 5.44 | Carboxyl group at the 2-position |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | 4.85 | 2.07[5] | Carboxyl group at the 3-position |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | 4.96 | 1.7[5] | Carboxyl group at the 4-position |
| 2-Methylpyridine N-oxide | N/A | 0.79[2] | N-oxide and methyl groups |
Note: pKa values can vary slightly depending on the experimental conditions.
The N-oxide functionality significantly reduces the basicity of the pyridine nitrogen.[2][4] This has profound implications for its coordination chemistry, as the N-oxide oxygen becomes the primary coordination site on the pyridine ring.[2][3]
The versatility of pyridine carboxylates is evident in their diverse coordination modes.
-
Picolinic Acid: Often acts as a bidentate N,O-chelating ligand, forming stable five-membered rings with metal ions.[6]
-
Nicotinic and Isonicotinic Acids: Typically coordinate in a monodentate fashion through either the pyridine nitrogen or a carboxylate oxygen. They can also act as bridging ligands, connecting multiple metal centers to form coordination polymers.[7]
-
Pyridine N-oxides: Primarily coordinate through the N-oxide oxygen.[2][3] In some cases, they can act as bridging ligands.[8]
-
This compound: This ligand offers the potential for multiple coordination modes, including:
-
Monodentate: Coordination through a carboxylate oxygen or the N-oxide oxygen.
-
Bidentate: Chelation involving one carboxylate oxygen and the N-oxide oxygen.
-
Bridging: Linking metal centers through the carboxylate group or the N-oxide group.
-
The interplay between the carboxylate and N-oxide functionalities allows for the formation of complex structures with potentially unique properties.
Caption: Potential coordination modes of this compound compared to other pyridine carboxylates.
Table 2: Representative Stability Constants (log β) for Metal Complexes
| Metal Ion | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid | Reference |
| Co(II) | 10.3 (β₂) | 3.5 (β₁) | 3.4 (β₁) | [9] |
| Ni(II) | 11.7 (β₂) | 3.6 (β₁) | 3.5 (β₁) | [9] |
| Cu(II) | 13.5 (β₂) | 3.9 (β₁) | 3.7 (β₁) | [10] |
| Zn(II) | 10.9 (β₂) | 3.5 (β₁) | 3.5 (β₁) | [10] |
β₁ and β₂ refer to the stepwise formation constants for ML and ML₂ complexes, respectively.
The significantly higher stability constants for picolinic acid complexes highlight the thermodynamic advantage of the chelate effect. Given the potential for this compound to act as a bidentate chelating ligand, its complexes are also expected to exhibit high stability. The electronic effect of the N-oxide group, being a good σ-donor, could further enhance the stability of the resulting metal complexes.
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for the synthesis and characterization of metal complexes with pyridine carboxylate ligands.
This protocol provides a general framework that can be adapted for specific ligands and metal salts.
Materials:
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O)
-
Pyridine carboxylate ligand (e.g., this compound)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (optional, e.g., NaOH, triethylamine) to deprotonate the carboxylic acid
Procedure:
-
Ligand Solution: Dissolve the pyridine carboxylate ligand in the chosen solvent. Gentle heating may be required. If the carboxylic acid needs to be deprotonated, add a stoichiometric amount of base and stir until a clear solution is obtained.
-
Metal Salt Solution: Dissolve the metal(II) salt in the same solvent in a separate flask.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Complex Formation: The formation of the complex may be indicated by a color change or the precipitation of a solid. The reaction mixture may need to be stirred for a period ranging from a few hours to several days, sometimes with heating or refluxing.
-
Isolation and Purification: If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum. If the complex remains in solution, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent.
Caption: General workflow for the synthesis of metal complexes with pyridine carboxylate ligands.
A comprehensive characterization of the synthesized complexes is crucial to understand their structure and properties.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. A shift in the C=O stretching frequency of the carboxylate group and the N-O stretching frequency of the N-oxide can confirm coordination. The absence of a broad O-H stretch from the carboxylic acid indicates deprotonation.[11]
-
UV-Vis Spectroscopy: Can be used to study the electronic transitions in the metal complexes and determine their coordination geometry.[11]
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination environment of the metal ion.[8][12]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.[8]
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.[13]
Conclusion and Future Outlook
This compound presents itself as a highly promising ligand in coordination chemistry. Its unique combination of a carboxylate group, an N-oxide moiety, and a sterically influential methyl group offers a rich landscape for the design of novel metal complexes with tailored properties. While this guide provides a comparative framework based on existing knowledge of related pyridine carboxylates, further experimental investigation is needed to fully elucidate the coordination behavior of this specific ligand.
Future research should focus on:
-
Systematic synthesis and structural characterization of a series of metal complexes with this compound.
-
Determination of the stability constants of these complexes to quantify their thermodynamic stability.
-
Investigation of the magnetic, electronic, and catalytic properties of the resulting complexes.
Such studies will undoubtedly contribute to a deeper understanding of the coordination chemistry of multifunctional pyridine N-oxide ligands and may lead to the discovery of new materials and molecules with valuable applications in catalysis, medicine, and materials science.
References
-
Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
2-Methyl-5-hydroxypyridine. PubChem. Available at: [Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]
-
Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II). National Institutes of Health. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. Available at: [Link]
-
Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. National Institutes of Health. Available at: [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
-
Transition metal complexes of pyridine-N-oxides. Wikipedia. Available at: [Link]
-
Transition metal complexes of pyridine-N-oxides. Grokipedia. Available at: [Link]
-
Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ResearchGate. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. Available at: [Link]
-
SPECTROSCOPIC CHARACTERIZATION AND MOLECULAR MODELING OF BIOACTIVE PYRIDINE CARBOXYAMIDE COMPLEXES. I.K. Press. Available at: [Link]
-
Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. ResearchGate. Available at: [Link]
-
Comparison of coordination modes of various carboxylates. ResearchGate. Available at: [Link]
-
Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
-
Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters!. International Union of Crystallography. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
-
2-Methylpyridine 1-oxide. PubChem. Available at: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Pyridine. Wikipedia. Available at: [Link]
-
Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Available at: [Link]
-
Stability constants for some 1:1 metal–carboxylate complexes. ResearchGate. Available at: [Link]
-
2-methylpyridine. mVOC 4.0. Available at: [Link]
-
The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm. Available at: [Link]
-
Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Stability Constants of Metal Complexes in Solution. SciSpace. Available at: [Link]
-
Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. ResearchGate. Available at: [Link]
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. baranlab.org [baranlab.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 12. Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
Navigating the Landscape of Enzyme Inhibition: A Comparative Efficacy Guide to 5-Carboxy-2-methylpyridine 1-Oxide Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of scaffolds explored, pyridine N-oxides have emerged as a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This guide focuses on a specific, yet underexplored subclass: 5-Carboxy-2-methylpyridine 1-oxide derivatives. We aim to provide a comprehensive comparison of their efficacy as enzyme inhibitors, supported by available (though currently limited) experimental data, and to delineate the scientific rationale behind their design and evaluation.
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide will synthesize information from closely related pyridine and pyridine N-oxide analogs to project potential applications and guide future research. We will delve into their potential as inhibitors of key enzyme families, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are critical targets in inflammation and other disease pathways.[1][2][3][4][5]
The Scientific Rationale: Why this compound?
The this compound scaffold integrates several key features that make it an attractive candidate for enzyme inhibition:
-
The Pyridine N-Oxide Moiety: The N-oxide group alters the electronic properties of the pyridine ring, enhancing its interaction with biological targets.[6] It can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule, which are critical pharmacokinetic properties.
-
The Carboxy Group: The carboxylic acid at the 5-position can serve as a crucial anchoring point within an enzyme's active site, forming ionic interactions or hydrogen bonds with key amino acid residues. This functional group is a common feature in many successful enzyme inhibitors.[7][8]
-
The Methyl Group: The methyl group at the 2-position can provide steric bulk and influence the conformation of the molecule, potentially leading to enhanced selectivity for a specific enzyme isoform. It can also engage in hydrophobic interactions within the active site.
This combination of functional groups suggests that these derivatives could be tailored to target a range of enzymes, including those with well-defined anionic binding pockets.
Comparative Efficacy: A Focus on Inflammatory Enzymes
Given the structural similarities to known anti-inflammatory agents, a primary area of investigation for this compound derivatives would be their ability to inhibit enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX.[5][9][10] Dual inhibition of COX and 5-LOX is a particularly attractive strategy for developing anti-inflammatory drugs with an improved safety profile.[11]
Table 1: Hypothetical Efficacy Comparison of this compound Derivatives against Inflammatory Enzymes
| Derivative | R-Group Modification | Predicted Target(s) | Predicted IC50 Range (µM) | Rationale for Predicted Activity |
| Parent Scaffold | H | COX-2/5-LOX | 10-50 | Core structure provides a basic framework for binding. |
| Derivative A | Small alkyl chain | COX-2 | 5-20 | Increased hydrophobicity may enhance binding in the COX active site. |
| Derivative B | Aromatic ring | 5-LOX | 1-10 | Potential for π-π stacking interactions within the 5-LOX active site. |
| Derivative C | Amide linkage | COX-2/5-LOX | 0.5-5 | Amide group can form additional hydrogen bonds, increasing potency. |
Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes to guide future experimental work. Actual values would need to be determined through rigorous enzymatic assays.
Structure-Activity Relationships (SAR): Paving the Way for Rational Design
The development of potent and selective inhibitors hinges on a clear understanding of the structure-activity relationship (SAR). For the this compound scaffold, several key structural modifications could be explored to modulate efficacy and selectivity.[12]
Key SAR Insights:
-
Modification of the Carboxylic Acid: Converting the carboxylic acid to esters or amides can modulate the compound's polarity and ability to cross cell membranes. Amide derivatives, in particular, introduce additional hydrogen bonding capabilities which can significantly enhance potency.
-
Varying the 2-Methyl Group: Replacing the methyl group with larger alkyl or aryl groups could probe the steric constraints of the enzyme's active site and potentially lead to increased selectivity.
-
Substitution on the Pyridine Ring: The introduction of additional substituents (e.g., halogens, hydroxyl groups) at other positions on the pyridine ring can fine-tune the electronic properties and create new interaction points with the target enzyme.
Experimental Protocols: A Roadmap for Efficacy Determination
To empirically validate the potential of these derivatives, a systematic experimental workflow is essential. This involves chemical synthesis followed by robust enzymatic assays.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below.
Step-by-Step Synthesis Protocol:
-
N-Oxidation: Start with 2,5-lutidine. The pyridine nitrogen is oxidized to the N-oxide using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Side-Chain Oxidation: The methyl group at the 5-position is then selectively oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4) under controlled temperature conditions.
-
Purification: The crude product, this compound, is purified using standard techniques such as recrystallization or column chromatography.
-
Derivatization: To synthesize ester or amide derivatives, the carboxylic acid can be activated (e.g., using thionyl chloride to form the acid chloride) and then reacted with the desired alcohol or amine.[13]
Enzyme Inhibition Assays
Standardized in vitro enzyme inhibition assays are crucial for determining the efficacy (typically as IC50 values) of the synthesized compounds.[14][15]
General Protocol for COX-1/COX-2 Inhibition Assay:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and test compounds dissolved in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Monitor the color change (oxidation of TMPD) spectrophotometrically at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General Protocol for 5-LOX Inhibition Assay:
-
Reagents: Human recombinant 5-LOX enzyme, arachidonic acid or linoleic acid (substrate), and test compounds.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis: Similar to the COX assay, calculate the percentage of inhibition and determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold holds promise for the development of novel enzyme inhibitors. While direct experimental data is currently sparse, the structural features of this class of compounds suggest that they could be potent inhibitors of enzymes involved in inflammatory pathways, such as COX and 5-LOX.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a panel of relevant enzymes. This will not only help to identify lead compounds for further development but also to build a comprehensive SAR that will guide the rational design of next-generation inhibitors. The combination of targeted synthesis, robust biochemical screening, and computational modeling will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
Please note that due to the limited direct literature on the specific topic, the references provided are to related pyridine and pyridine N-oxide compounds, general enzyme inhibition methodologies, and synthesis techniques.
-
Scientific Reports. (2021). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
PubMed. (1991). Effect of a 5-lipoxygenase (5-LO)/cyclooxygenase (CO) Inhibitor, WY-47, 288, on Cutaneous Models of Inflammation. Retrieved from [Link]
-
PubMed. (1992). 5-lipoxygenase inhibitors and their anti-inflammatory activities. Retrieved from [Link]
-
PubMed Central. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from [Link]
-
PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? Retrieved from [Link]
-
PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Retrieved from [Link]
-
Springer. (2022). Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Retrieved from [Link]
-
YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link]
-
PubMed. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Retrieved from [Link]
-
PubMed Central. (2024). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]
-
PubMed. (2006). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Retrieved from [Link]
-
PubMed. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Retrieved from [Link]
-
PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved from [Link]
-
PubMed. (2009). Flavocoxid, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, blunts pro-inflammatory phenotype activation in endotoxin-stimulated macrophages. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of a 5-lipoxygenase (5-LO)/cyclooxygenase (CO) inhibitor, WY-47, 288, on cutaneous models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 5. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Flavocoxid, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, blunts pro-inflammatory phenotype activation in endotoxin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of Substituted Pyridine N-Oxides: The Case of 5-Carboxy-2-methylpyridine 1-oxide
Introduction: The Enduring Utility of Pyridine N-Oxides
Substituted pyridines are foundational scaffolds in modern chemistry, frequently appearing in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the pyridine ring's inherent electron-deficient nature can render it unreactive towards certain transformations. The strategic conversion to a pyridine N-oxide dramatically alters this reactivity profile. The N-O bond, a unique dipolar functionality, enhances the ring's susceptibility to both electrophilic and nucleophilic attack, making pyridine N-oxides exceptionally versatile synthetic intermediates.[1][3] They serve not only as precursors for ring functionalization but also as valuable compounds in their own right, with applications as catalysts, ligands, and oxidizing agents.[4]
This guide provides an in-depth comparison of synthetic methodologies for producing substituted pyridine N-oxides, with a specific focus on the synthesis of 5-Carboxy-2-methylpyridine 1-oxide, a valuable bifunctional building block. We will dissect the causal relationships behind experimental choices, benchmark common protocols with quantitative data, and provide field-proven insights to guide researchers in selecting the optimal synthetic strategy for their specific needs.
Core Principles of Pyridine N-Oxidation: A Mechanistic Overview
The conversion of a pyridine to its corresponding N-oxide is a classic oxidation reaction where the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an oxygen-transfer agent. The choice of oxidant is paramount and is dictated by the electronic and steric properties of the substituents on the pyridine ring.
Generally, electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the nitrogen atom, facilitating a faster reaction, often under milder conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the nitrogen less nucleophilic and necessitating more potent oxidizing agents or harsher reaction conditions.
The most common classes of oxidants include:
-
Peroxycarboxylic acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective and widely used.[5] m-CPBA is often favored for its high reactivity and clean conversions under mild conditions, though cost can be a factor on a large scale.[6]
-
Hydrogen Peroxide Systems: A combination of hydrogen peroxide (H₂O₂) with a carboxylic acid (typically acetic acid) is a cost-effective and common method for industrial-scale synthesis.[7][8] More advanced systems utilize catalysts like methyltrioxorhenium (MTO) to achieve high yields with catalytic amounts of the metal.[4]
-
Other Oxidizing Agents: Reagents such as sodium perborate, potassium peroxymonosulfate (Oxone®), and urea-hydrogen peroxide (UHP) offer advantages in terms of safety, cost, and ease of handling.[7][9]
Below is a generalized workflow for a typical pyridine N-oxidation experiment.
Caption: Generalized workflow for pyridine N-oxide synthesis.
Benchmarking Synthesis: this compound vs. Other Analogues
The synthesis of this compound presents a unique challenge due to the presence of both a slightly activating methyl group and a strongly deactivating carboxylic acid group. The choice of oxidant must be robust enough to overcome the deactivating effect of the carboxyl group without leading to unwanted side reactions.
Target Synthesis: this compound
The precursor, 2-methyl-5-pyridinecarboxylic acid (also known as 6-methylnicotinic acid), is typically prepared via the oxidation of the more readily available 2-methyl-5-ethylpyridine.[10][11] The subsequent N-oxidation is the critical step.
Caption: Synthetic pathway to this compound.
Given the deactivating nature of the carboxylic acid, a common and effective method is the use of hydrogen peroxide in glacial acetic acid. This system forms peracetic acid in situ, a potent oxidant capable of N-oxidizing deactivated pyridines. An alternative for higher purity at the lab scale is m-CPBA, which often provides cleaner reactions and simpler workups.
Comparative Synthesis: Other Substituted Pyridine N-Oxides
To provide a clear benchmark, we will compare the synthesis of our target molecule with pyridines bearing either strong electron-donating or electron-withdrawing groups.
-
Case Study 1: 4-Methoxypyridine (Electron-Donating Group) The methoxy group strongly activates the pyridine ring, making the nitrogen atom highly nucleophilic. N-oxidation is facile and high-yielding, often achievable under very mild conditions. m-CPBA is an excellent choice, providing a rapid and clean conversion at low temperatures.[12]
-
Case Study 2: 3-Chloropyridine (Electron-Withdrawing Group) The inductive effect of the chlorine atom deactivates the ring, making N-oxidation more challenging than for the parent pyridine. This requires more forcing conditions or a stronger oxidant. While hydrogen peroxide in acetic acid can work, reaction times are longer, and yields may be moderate.[7] Using pre-formed peracetic acid or m-CPBA often gives more reliable results.[6]
-
Case Study 3: Nicotinamide (3-Carboxamide, Electron-Withdrawing Group) Similar to our target molecule, the carboxamide group is deactivating. The N-oxidation of nicotinamide to its N-oxide is a well-established procedure, often employing hydrogen peroxide in acetic acid, but it typically requires elevated temperatures and extended reaction times to achieve good conversion.[4]
Quantitative Data Summary
The following table summarizes typical experimental data for the N-oxidation of our target molecule and the selected comparative examples. This allows for an objective assessment of how substituent electronics influence reaction outcomes.
| Starting Pyridine | Substituent Type | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| 2-Methyl-5-pyridinecarboxylic Acid | Deactivating (-COOH) | 30% H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 12-24 | 75-85 | >95 | [4][7] |
| 4-Methoxypyridine | Activating (-OCH₃) | m-CPBA | Dichloromethane | 0-25 | 2-4 | 85-95 | >98 | [12] |
| 3-Chloropyridine | Deactivating (-Cl) | m-CPBA | Dichloromethane | 20-25 | 16-24 | 80-90 | >95 | [12] |
| Nicotinamide | Deactivating (-CONH₂) | 30% H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 5-10 | 80-90 | >97 | [4] |
Experimental Protocols
The following protocols are provided as representative examples. Safety Precaution: Reactions involving peroxy compounds are potentially exothermic and should be conducted behind a safety shield with appropriate cooling.[8] All operations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
Method: Hydrogen Peroxide in Acetic Acid
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-methyl-5-pyridinecarboxylic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (5-10 volumes). Stir the suspension until a clear solution or a uniform slurry is formed.
-
Oxidation: To the stirred mixture, slowly add 30% aqueous hydrogen peroxide (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Isolation: The product will often precipitate from the cooled solution. Collect the solid by filtration, wash with a small amount of cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove residual acetic acid.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.
Protocol 2: Synthesis of 4-Methoxypyridine N-oxide
Method: meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridine (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Oxidation: Add m-CPBA (77%, 1.1-1.3 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to 0°C and add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to quench excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[12]
Choosing the Right Path: A Decision Framework
The selection of an N-oxidation protocol is a critical decision based on substrate reactivity, scale, cost, and safety considerations. The following diagram provides a logical framework to guide this choice.
Caption: Decision guide for selecting an N-oxidation method.
Conclusion
The synthesis of pyridine N-oxides is a mature yet continually evolving field. While classic methods like using hydrogen peroxide in acetic acid remain robust and economical for deactivated substrates like 2-methyl-5-pyridinecarboxylic acid, modern reagents offer milder and often cleaner alternatives. The choice of methodology is a multi-faceted decision. For electron-rich pyridines, mild reagents like m-CPBA are highly efficient. For electron-poor systems, the higher reactivity of in-situ generated peracetic acid or m-CPBA is often necessary to drive the reaction to completion. By understanding the interplay between substrate electronics, reagent reactivity, and process parameters, researchers can confidently and efficiently access the valuable and versatile class of pyridine N-oxide compounds.
References
-
A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Taylor & Francis Online. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. Semantic Scholar. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation - PMC. National Institutes of Health. [Link]
-
A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Taylor & Francis Online. [Link]
-
Recent trends in the chemistry of pyridine N-oxides - Arkat USA. Arkat USA. [Link]
-
Pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. ResearchGate. [Link]
-
Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide.
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
- US3741976A - Process for the production of pyridine carboxylic acids
-
Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Sciencemadness.org. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
- 10. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 5-Carboxy-2-methylpyridine 1-oxide Conjugates
Authored by: A Senior Application Scientist
Introduction
The development of highly specific antibodies against small molecules, or haptens, is a cornerstone of modern immunodiagnostics and therapeutic drug monitoring. 5-Carboxy-2-methylpyridine 1-oxide is a pyridine derivative of interest in various fields, and the generation of antibodies specific to this molecule is crucial for the development of sensitive and reliable immunoassays. However, a significant challenge in anti-hapten antibody development is ensuring specificity, as antibodies may exhibit cross-reactivity with structurally similar molecules, leading to inaccurate quantification and false-positive results.[1][2]
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of antibodies developed against this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a comparative analysis of antibody performance based on illustrative experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust cross-reactivity studies, ensuring the validity and reliability of their immunoassays.
The Imperative of Hapten Conjugation
Small molecules like this compound are not immunogenic on their own.[2] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][3] This process, known as hapten conjugation, creates a hapten-carrier conjugate that is recognized by the immune system, leading to the production of anti-hapten antibodies. The choice of carrier protein and the conjugation chemistry are critical variables that can influence the specificity and affinity of the resulting antibodies.
Experimental Design: The Foundation of a Robust Cross-Reactivity Study
A well-designed cross-reactivity study is predicated on the careful selection of compounds to be tested. These should include the target analyte and a panel of structurally related molecules that are likely to be present in the samples being analyzed or that could potentially interfere with the assay. The selection of these analogs is guided by an understanding of the antibody's potential binding epitopes, which are often influenced by the site of conjugation on the hapten.
For our study of antibodies against this compound, we will consider the following panel of potential cross-reactants:
-
Target Analyte: this compound
-
Structural Analogs:
-
2-Methylpyridine 1-oxide
-
5-Carboxypyridine 1-oxide
-
2-Carboxy-5-methylpyridine 1-oxide
-
5-Carboxy-2-ethylpyridine 1-oxide
-
5-Carboxy-2-methylpyridine
-
Pyridine-2,5-dicarboxylic acid 1-oxide
-
The rationale for selecting these analogs is to probe the antibody's specificity towards different functional groups and substitutions on the pyridine ring.
Comparative Immunoassay Methodologies
We will employ three widely accepted immunoassays to characterize the cross-reactivity of our anti-5-Carboxy-2-methylpyridine 1-oxide antibody: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a highly sensitive and specific method for quantifying small molecules.[4] In this format, the free hapten in the sample competes with a hapten-protein conjugate coated on the microplate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of free hapten in the sample.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target analyte and each structural analog. In a separate plate, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature. Transfer 100 µL of this mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for the target analyte and each analog. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 15 | 100% |
| 2-Methylpyridine 1-oxide | >10,000 | <0.15% |
| 5-Carboxypyridine 1-oxide | 250 | 6.0% |
| 2-Carboxy-5-methylpyridine 1-oxide | 800 | 1.88% |
| 5-Carboxy-2-ethylpyridine 1-oxide | 120 | 12.5% |
| 5-Carboxy-2-methylpyridine | 5000 | 0.3% |
| Pyridine-2,5-dicarboxylic acid 1-oxide | 1500 | 1.0% |
| Note: This data is for illustrative purposes only and is intended to demonstrate the expected outcomes of a cross-reactivity study. |
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity Measurement
SPR is a powerful, label-free technique that provides real-time quantitative data on biomolecular interactions.[7] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]
Caption: Workflow for an SPR experiment to determine antibody-hapten binding kinetics.
-
Antibody Immobilization: Immobilize the anti-5-Carboxy-2-methylpyridine 1-oxide antibody onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the target analyte and each structural analog in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase). Following the association phase, inject running buffer to monitor the dissociation of the analyte from the antibody (dissociation phase).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[9]
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound (Target) | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.52 |
| 2-Methylpyridine 1-oxide | No Binding Detected | No Binding Detected | - |
| 5-Carboxypyridine 1-oxide | 1.8 x 10⁴ | 4.5 x 10⁻³ | 250 |
| 2-Carboxy-5-methylpyridine 1-oxide | 9.5 x 10³ | 7.6 x 10⁻³ | 800 |
| 5-Carboxy-2-ethylpyridine 1-oxide | 8.2 x 10⁴ | 9.8 x 10⁻³ | 119.5 |
| 5-Carboxy-2-methylpyridine | Weak, non-specific binding | - | >5000 |
| Pyridine-2,5-dicarboxylic acid 1-oxide | 4.1 x 10³ | 6.2 x 10⁻³ | 1512 |
| Note: This data is for illustrative purposes only and is intended to demonstrate the expected outcomes of a cross-reactivity study. |
Western Blotting: A Qualitative Assessment of Specificity
While primarily a qualitative technique, Western blotting can provide valuable insights into antibody specificity, especially when assessing binding to hapten-protein conjugates.[10]
Caption: Workflow for a Western blot to qualitatively assess antibody specificity.
-
Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound-BSA, 5-Carboxypyridine 1-oxide-BSA, etc.) and the unconjugated carrier protein (BSA).
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-Carboxy-2-methylpyridine 1-oxide antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
A highly specific antibody will show a strong band corresponding to the this compound-BSA conjugate and no or very faint bands for the other conjugates and the unconjugated BSA.
| Lane | Sample | Result |
| 1 | Molecular Weight Marker | - |
| 2 | BSA (unconjugated) | - |
| 3 | This compound-BSA | +++ |
| 4 | 5-Carboxypyridine 1-oxide-BSA | + |
| 5 | 5-Carboxy-2-ethylpyridine 1-oxide-BSA | ++ |
| 6 | 5-Carboxy-2-methylpyridine-BSA | - |
| Note: This data is for illustrative purposes only. +++ indicates a strong signal, ++ a moderate signal, + a weak signal, and - no signal. |
Conclusion and Future Perspectives
The comprehensive characterization of antibody cross-reactivity is a non-negotiable step in the development of robust and reliable immunoassays. This guide has outlined a multi-faceted approach, combining the quantitative power of competitive ELISA and SPR with the qualitative insights from Western blotting, to thoroughly assess the specificity of antibodies raised against this compound conjugates.
The illustrative data presented herein underscores the importance of evaluating a panel of structurally related compounds to build a detailed specificity profile. An antibody with low cross-reactivity to closely related analogs, as demonstrated in our hypothetical results, is a prime candidate for use in sensitive and specific diagnostic and research applications.
Future work should focus on expanding the panel of cross-reactants to include potential metabolites and other compounds that may be present in the intended sample matrix. Furthermore, validation of the developed immunoassay in real-world samples is the ultimate test of its performance and reliability. By adhering to the principles and protocols outlined in this guide, researchers can confidently develop and validate highly specific antibodies, paving the way for the next generation of advanced immunoassays.
References
-
Aptamer Group. "Anti-hapten Antibody Problems." Accessed January 18, 2026. [Link]
-
Creative Diagnostics. "Anti-Hapten Antibody Production." Accessed January 18, 2026. [Link]
- Corti, A., & Fassina, G. (1991). Antibodies against small molecules. Annali dell'Istituto superiore di sanita, 27(1), 139–143.
-
Jackson ImmunoResearch. "Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia." Accessed January 18, 2026. [Link]
- Sasseville, D., Kwong, P., & Yu, K. (1998). Narrow spectrum of cross-sensitization with pyridine derivatives.
- Näther, C., Jess, I., & Böhme, M. (2020). Synthesis, crystal structure and properties of poly[(μ2-2-methylpyridine N-oxide-κ2O:O)(μ2-thiocyanato-κ2N:S)2-cobalt(II)].
- Rich, R. L., & Myszka, D. G. (2011). Kinetic analysis of a high-affinity antibody/antigen interaction performed by multiple Biacore users. Analytical biochemistry, 409(2), 297–300.
- Mowry, M. C., & Ciampaglio, T. M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Gutarowska, B., & Skóra, J. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules (Basel, Switzerland), 25(23), 5649.
- Alegria, A., & Alegria-Schaffer, A. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
-
Rapid Novor Inc. "SPR Service - Antibody-Antigen Interaction Analysis." Accessed January 18, 2026. [Link]
-
Bio-Rad. "Cross-Reactive Antibodies." Accessed January 18, 2026. [Link]
- Villacampa, M., & Pelegrin, A. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of immunological methods, 259(1-2), 217–230.
- Robins, S. P., & Woitge, H. W. (1996). Monoclonal antibody assay for free urinary pyridinium cross-links. Clinical chemistry, 42(9), 1431–1436.
- Kjellberg, M., Ohleier, A., Thuery, P., & Cantat, T. (2022). 2-Methylpyridine functionalization via the N-oxide strategy.
-
NACALAI TESQUE, INC. "Western Blotting." Accessed January 18, 2026. [Link]
- Das, S., & Tiekink, E. R. T. (2019). The crystal structure of 3-carboxy-5-methylpyridin-1-ium-2-carboxylate, C8H7NO4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1145–1147.
- Dzierzbicka, K., & Trzonkowski, P. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 968894.
- Kim, Y., & Kim, J. (2023). Characterization of cross-reactive monoclonal antibodies against SARS-CoV-1 and SARS-CoV-2: Implication for rational design and development of pan-sarbecovirus vaccines and neutralizing antibodies.
- Dzierzbicka, K., & Trzonkowski, P. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 968894.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
A Comparative DFT Analysis of the Electronic Structure of Isomeric Carboxy-Methylpyridine N-Oxides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the electronic structures of isomeric carboxy-methylpyridine N-oxides, leveraging the power of Density Functional Theory (DFT). For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the electronic landscapes of these isomers is paramount for predicting their reactivity, designing novel therapeutic agents, and developing advanced materials. This document moves beyond a simple recitation of facts, offering in-depth technical insights and field-proven perspectives on the causality behind experimental and computational choices.
The Significance of Isomerism in Pyridine N-Oxide Chemistry
Pyridine N-oxides are a fascinating class of heterocyclic compounds, distinguished by their unique N-oxide functional group that significantly alters the electronic properties of the pyridine ring. This modification renders them more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[1] The introduction of both a carboxyl (-COOH) and a methyl (-CH₃) group onto the pyridine N-oxide scaffold introduces a layer of complexity and opportunity due to the number of possible isomers. The relative positions of these substituents can dramatically influence the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and, consequently, its biological activity and material properties.
The Power of Density Functional Theory (DFT) in Isomeric Differentiation
Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry for its remarkable balance of accuracy and computational efficiency.[2] For a comparative analysis of isomers, DFT allows us to dissect and quantify the electronic effects of substituent position with a high degree of confidence. By calculating key electronic descriptors, we can build a predictive model of isomeric behavior, guiding synthetic efforts and biological screening.
Experimental and Computational Protocol: A Self-Validating System
To ensure the trustworthiness of our analysis, we propose a combined experimental and computational workflow. The experimental data serves to validate and ground the theoretical calculations, creating a robust, self-validating system.
Experimental Protocol: Synthesis and Spectroscopic Characterization
A detailed, step-by-step methodology for the synthesis and characterization of a representative carboxy-methylpyridine N-oxide isomer is provided below. This protocol can be adapted for other isomers.
Synthesis of 2-carboxy-3-methylpyridine N-oxide:
-
Oxidation of the Parent Pyridine: 2-carboxy-3-methylpyridine is dissolved in glacial acetic acid.
-
An excess of 30% hydrogen peroxide is added dropwise to the solution while maintaining the temperature below 70-80°C.
-
The reaction mixture is heated at 70-80°C for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the excess solvent and hydrogen peroxide are removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-carboxy-3-methylpyridine N-oxide.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the N-oxide and carboxylic acid functional groups.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial structures of the carboxy-methylpyridine N-oxide isomers are built using a molecular modeling software. Geometry optimization is then performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[2]
-
Frequency Calculations: Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Electronic Properties: Key electronic properties are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity and electronic transitions.[3][4]
-
HOMO-LUMO energy gap: A smaller gap generally indicates higher reactivity.[3][4]
-
Dipole moment: This provides insight into the molecule's polarity and solubility.
-
Mulliken atomic charges: To understand the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP) map: This visualizes the electron density and helps predict sites for electrophilic and nucleophilic attack.
-
Workflow for Comparative DFT Analysis
Caption: Workflow for the comparative DFT analysis of isomeric carboxy-methylpyridine N-oxides.
Comparative Analysis of Electronic Properties
The electronic properties of carboxy-methylpyridine N-oxides are highly dependent on the relative positions of the electron-withdrawing carboxyl group and the electron-donating methyl group in relation to the N-oxide functionality. The N-oxide group itself can act as both an electron donor and acceptor, adding to the complexity.[5]
| Isomer | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Key Structural Feature |
| 2-carboxy-3-methylpyridine N-oxide | Lower | Lower | Smaller | High | Intramolecular H-bonding between -COOH and N-oxide oxygen |
| 3-carboxy-2-methylpyridine N-oxide | Higher | Higher | Larger | Moderate | Steric hindrance between adjacent substituents |
| 4-carboxy-3-methylpyridine N-oxide | Moderate | Lower | Moderate | High | Carboxyl group para to N-oxide, methyl group meta |
| 5-carboxy-2-methylpyridine N-oxide | Higher | Higher | Larger | Moderate | Minimal direct electronic interaction between substituents |
| 6-carboxy-2-methylpyridine N-oxide | Lower | Lower | Smaller | High | Intramolecular H-bonding potential |
Note: The values in this table are predictive and based on established trends in substituted pyridine N-oxides. Actual calculated values will vary depending on the specific level of theory used.
Analysis of Key Isomers:
-
2-carboxy-3-methylpyridine N-oxide: The proximity of the carboxylic acid to the N-oxide group allows for strong intramolecular hydrogen bonding. This is expected to planarize the carboxylic acid group relative to the ring, leading to enhanced electronic communication. This interaction is predicted to lower both the HOMO and LUMO energy levels, resulting in a smaller HOMO-LUMO gap and higher reactivity. The strong intramolecular interaction will also likely lead to a high dipole moment.
-
3-carboxy-2-methylpyridine N-oxide: In this isomer, the adjacent methyl and carboxyl groups will experience steric hindrance, potentially leading to a non-planar arrangement of the carboxyl group with respect to the pyridine ring. This would disrupt electronic conjugation, leading to a larger HOMO-LUMO gap and lower reactivity compared to the 2-carboxy isomer.
-
4-carboxy-3-methylpyridine N-oxide: The para-position of the electron-withdrawing carboxyl group to the N-oxide will significantly influence the electronic distribution in the ring. This is expected to result in a high dipole moment. The methyl group in the meta position will have a less pronounced electronic effect.
Visualizing Electronic Landscapes: Molecular Electrostatic Potential (MEP) Maps
MEP maps are invaluable for visualizing the charge distribution and predicting the reactive sites of a molecule.
Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.
For carboxy-methylpyridine N-oxides, the most electron-rich regions (red) are expected to be around the oxygen atoms of the N-oxide and carboxyl groups, making them susceptible to electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms of the ring and the carboxylic acid will be electron-poor (blue), indicating sites for nucleophilic attack. The precise distribution of these regions will vary significantly between isomers, directly impacting their intermolecular interactions and biological target binding.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative DFT analysis of isomeric carboxy-methylpyridine N-oxides. By integrating computational and experimental approaches, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these important molecules. The insights gleaned from such studies are crucial for the rational design of new drugs and functional materials. Future work should focus on expanding the library of synthesized and computationally characterized isomers and correlating their electronic properties with experimentally determined biological activities.
References
- BenchChem. (2025). A Comparative Guide to Quantum Chemical Calculations of Substituted Pyridine N-Oxides.
- ChemRxiv. (n.d.). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives.
- PubMed Central. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
- ResearchGate. (n.d.). Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations.
- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- BenchChem. (2025). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.
- BenchChem. (2025). comparative DFT studies of substituted pyridine N-oxides.
Sources
A Scientist's Guide to In Vivo vs. In Vitro Activity of 5-Carboxy-2-methylpyridine 1-oxide Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. The class of compounds based on the 5-Carboxy-2-methylpyridine 1-oxide scaffold is no exception. While these molecules hold significant therapeutic potential, understanding the nuances of their biological activity in different experimental settings is paramount for their successful development. This guide provides an in-depth technical comparison of the in vivo and in vitro activity of these compounds, offering insights into the experimental choices and the underlying scientific principles that govern their behavior.
The Dichotomy of In Vitro and In Vivo Worlds
The core challenge in translational research lies in the significant differences between a controlled in vitro environment and the complex biological system of a living organism. For pyridine N-oxide derivatives, this is particularly relevant due to their unique chemical properties and metabolic fate.[1][2]
-
In Vitro: Cellular and biochemical assays provide a direct measure of a compound's activity against a specific target or pathway in a simplified, controlled system. This allows for rapid screening, determination of potency (e.g., IC50 values), and elucidation of the mechanism of action.
-
In Vivo: Studies in animal models introduce the complexities of absorption, distribution, metabolism, and excretion (ADME). The compound must reach its target in sufficient concentration and for an adequate duration to exert its therapeutic effect, all while navigating potential metabolic transformations and off-target toxicities.
The N-oxide moiety in this compound derivatives plays a crucial role in this dichotomy. It can significantly impact aqueous solubility, a key factor for formulation and bioavailability.[1][2] Furthermore, the N-oxide group can be subject to enzymatic reduction in vivo, potentially converting the compound into its parent pyridine, which may have a different activity profile.[1][3][4] This metabolic conversion is a critical consideration when interpreting and correlating in vitro and in vivo data.
Visualizing the In Vitro to In Vivo Translation Pathway
Caption: A conceptual workflow illustrating the translation of in vitro findings to in vivo studies for this compound compounds, highlighting the critical role of metabolic transformation.
In Vitro Activity Profile: A Closer Look
The in vitro evaluation of this compound derivatives often focuses on their potential as anticancer agents. Common assays include:
-
Cytotoxicity Assays: These assays, such as the MTT or SRB assay, measure the ability of a compound to inhibit the proliferation of cancer cell lines.
-
Enzyme Inhibition Assays: If a specific molecular target is known or hypothesized, enzyme inhibition assays are employed to determine the compound's inhibitory potency (IC50) against the purified enzyme.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry and other techniques are used to determine if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cells.
Table 1: Representative In Vitro Activity of Pyridine-N-Oxide Carboxylic Acid Analogs
| Compound ID | Target/Cell Line | Assay Type | IC50 / Activity | Reference |
| Analog A | Human Colon Cancer (HCT116) | MTT Assay | 15.2 µM | Fictionalized Data |
| Analog B | Tyrosine Kinase XYZ | Enzyme Inhibition | 0.8 µM | Fictionalized Data |
| Analog C | Human Lung Cancer (A549) | Apoptosis Assay | 25% apoptosis at 10 µM | Fictionalized Data |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Activity: The Whole-Organism Perspective
Translating promising in vitro activity to in vivo efficacy requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties. For this compound derivatives, key in vivo assessments include:
-
Animal Models of Disease: Compounds are tested in relevant animal models, such as tumor xenografts in mice, to evaluate their therapeutic efficacy.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is crucial for establishing an appropriate dosing regimen.
-
Toxicology Studies: The safety profile of the compound is assessed by monitoring for adverse effects in the treated animals.
A significant factor influencing the in vivo activity of pyridine N-oxides is their potential to act as prodrugs.[1] The N-oxide can be reduced in vivo by enzymes such as cytochrome P450 reductases, particularly in the hypoxic environment of solid tumors.[1] This reduction can lead to the formation of the parent pyridine, which may be the more active or a differently active species.
Visualizing the Prodrug Activation Pathway
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Carboxy-2-methylpyridine 1-oxide
As scientific professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of responsible research. This guide provides a detailed protocol for the safe disposal of 5-Carboxy-2-methylpyridine 1-oxide, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: A Profile of this compound
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that you are equipped with the proper Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as pyridine derivatives can be toxic upon dermal absorption[4]. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and dust, which can cause serious eye irritation[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation[1][2]. |
Always handle the solid compound in a manner that minimizes dust generation. If transferring the powder, do so in a fume hood to control airborne particles. In case of accidental exposure, follow the first aid measures outlined in the SDS for similar pyridine derivatives:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2][5].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[6].
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or spatulas, in a designated, leak-proof container[7]. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix it with other waste streams unless you have confirmed their compatibility. For instance, do not store acidic waste in metal containers[7].
2. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste[6].
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials[8].
-
Ensure the container is in a secondary containment bin to prevent spills[7].
3. Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][9].
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out a form and providing details about the waste[6].
4. Decontamination of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent). Collect the rinseate as hazardous waste[6].
-
After triple rinsing, deface the original label and the container can then be disposed of as non-hazardous waste or recycled according to your facility's guidelines[6].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Rationale for Incineration
For many pyridine derivatives, controlled incineration is the recommended disposal method[10]. This process, when carried out in a permitted hazardous waste incinerator, ensures the complete destruction of the compound. These facilities are equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts, such as nitrogen oxides (NOx)[10].
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, responsible, and in accordance with regulatory requirements. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
-
Tion. Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Anenta. (2024-12-18). A guide to the disposal of laboratory waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. Retrieved from [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. anentawaste.com [anentawaste.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Guide to the Safe Handling of 5-Carboxy-2-methylpyridine 1-oxide
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 5-Carboxy-2-methylpyridine 1-oxide. By understanding the inherent risks and adhering to the procedures outlined below, you can ensure a safe and efficient laboratory environment. This document is designed to be a trusted resource, offering in-depth technical guidance that goes beyond standard safety data sheets.
Understanding the Hazards: A Proactive Approach to Safety
Core Safety Principles:
-
Minimize Exposure: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[5][6]
-
Assume Toxicity: In the absence of comprehensive toxicological data, treat the compound as potentially harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield: Essential for protecting against splashes and airborne particles.[5][7] Given the potential for serious eye irritation, standard safety glasses are insufficient.[8] A face shield should be worn over safety goggles when handling larger quantities or when there is a significant splash risk.[5] |
| Hand Protection | Nitrile or Neoprene Gloves: These materials offer good resistance to a range of chemicals, including acids and organic solvents.[9] Always inspect gloves for any signs of degradation or punctures before use.[1] For prolonged handling or in the case of a spill, consider double-gloving.[5] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1] |
| Body Protection | Laboratory Coat: A flame-resistant lab coat is mandatory to protect against spills and contamination of personal clothing.[3] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator (if necessary): If working outside of a fume hood or if there is a risk of generating dust or aerosols, a respirator may be required.[6] The specific type of respirator and cartridge should be determined based on a formal risk assessment.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation and Pre-Handling Checklist:
-
Review the Safety Information: Before beginning any work, thoroughly read and understand this guide and any available safety information for similar compounds.[3]
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble all Necessary Equipment: Have all required PPE, spill cleanup materials, and waste containers readily accessible.
-
Know the Location of Safety Equipment: Be aware of the location and proper use of the nearest eyewash station, safety shower, and fire extinguisher.[6]
2. Handling the Compound:
-
Work Within a Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]
-
Avoid Creating Dust: When transferring the solid material, use techniques that minimize the generation of dust.[1]
-
Use Appropriate Tools: Employ spatulas and other tools that will not react with the compound.
-
Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the release of any material.[1][8]
3. Post-Handling Procedures:
-
Decontaminate Work Surfaces: Clean the work area thoroughly with an appropriate solvent and cleaning agent.
-
Properly Dispose of Waste: All contaminated materials, including gloves, weigh boats, and excess reagent, must be disposed of as hazardous waste.[1]
-
Wash Hands: After removing all PPE, wash your hands thoroughly with soap and water.[1][3]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated materials is crucial to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[10][11]
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and reputable disposal company.[1] Incineration in a chemical scrubber is a common method for the disposal of pyridine-based compounds.[1][10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
-
What PPE Should You Wear When Handling Acid 2024? LeelineWork. Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
-
Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. Available at: [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 4. carlroth.com [carlroth.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
